4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
Description
The exact mass of the compound 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid HCl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-1-methylpyrrole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXAPSORVLBPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198765-34-3 | |
| Record name | 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride chemical properties
An In-depth Technical Guide to 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic, non-canonical amino acid analogue of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's core physicochemical properties, details a representative synthetic pathway with an emphasis on the rationale behind procedural choices, explores its chemical reactivity, and discusses its primary applications as a versatile building block. By synthesizing information from chemical databases and the scientific literature, this guide serves as an essential resource for scientists leveraging this scaffold in peptide synthesis, peptidomimetics, and the design of novel therapeutic agents.
Introduction: The Pyrrole Scaffold in Modern Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, owing to their ability to engage in a wide array of biological interactions. Among these, the pyrrole ring system is a "privileged scaffold," a structural motif that appears in numerous biologically active compounds.[1] Its five-membered aromatic structure provides a rigid framework for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets such as enzymes and nucleic acids.
This compound is a specialized derivative within this class. It combines several key features:
-
An N-methylated pyrrole ring , which enhances metabolic stability and modulates electronic properties compared to its N-H counterpart.
-
A carboxylic acid at the 2-position, providing a handle for amide bond formation and serving as a key pharmacophoric element.[2]
-
An amino group at the 4-position, offering a second point for chemical modification or a crucial interaction point with a biological target.
The hydrochloride salt form improves the compound's handling and solubility in aqueous media, making it highly suitable for both synthetic transformations and biological assays.[3] This guide delves into the technical details that make this molecule a valuable tool for drug development professionals.
Physicochemical and Structural Properties
The unique arrangement of functional groups on the N-methylated pyrrole core dictates the compound's physical and chemical behavior.
Caption: Chemical structure of this compound.
Data Summary
Quantitative data for the parent compound and its hydrochloride salt are summarized below for easy reference.
| Property | Value | Source / Comment |
| IUPAC Name | 4-amino-1-methylpyrrole-2-carboxylic acid;hydrochloride | |
| Synonyms | 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid HCl | |
| CAS Number | 45776-13-4 (Free Acid) | [4][5] |
| Molecular Formula | C₆H₈N₂O₂ • HCl | |
| Molecular Weight | 176.61 g/mol (Hydrochloride) 140.14 g/mol (Free Acid) | [4] |
| Appearance | Off-white to grey crystalline powder | Based on analogous compounds like its methyl ester.[3] |
| XLogP3 (Free Acid) | -0.2 | Computed by Cactvs 3.4.8.18. Indicates high hydrophilicity.[4] |
| Hydrogen Bond Donors | 2 (Free Acid) | The amino and carboxylic acid groups.[4] |
| Hydrogen Bond Acceptors | 3 (Free Acid) | The nitrogen and oxygen atoms.[4] |
| Storage Conditions | 0–8 °C | Recommended for its methyl ester derivative; appropriate for long-term stability.[3] |
Synthesis and Characterization
This compound is a synthetic molecule, typically prepared from simpler pyrrole precursors. The synthesis is designed to precisely install the required functional groups while managing their respective reactivities. A common and logical strategy involves the synthesis of a stable ester intermediate, which is then hydrolyzed in the final step to yield the target carboxylic acid.
Synthetic Workflow Rationale
The following workflow illustrates a plausible, multi-step synthesis. The rationale is to introduce the electron-withdrawing nitro group to direct subsequent chemistry, which is then reduced to the key amino functionality. The carboxylic acid is often carried through the synthesis as its more stable and easily handled methyl or ethyl ester.
Caption: A representative synthetic pathway for the target compound.
Experimental Protocol: Saponification and Salt Formation
This protocol details the final, critical steps of the synthesis: the hydrolysis of the ester precursor followed by acidification to yield the hydrochloride salt. The methodology is adapted from standard procedures for ester hydrolysis of related heterocyclic compounds.[6]
Objective: To convert Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate to this compound.
Materials:
-
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq)
-
Ethanol (or Methanol/THF mixture)
-
10 M Sodium Hydroxide (NaOH) solution (3.0 eq)
-
4 M Hydrochloric Acid (HCl) solution
-
Deionized Water
-
Ice bath
Procedure:
-
Dissolution: The starting ester (1.0 eq) is dissolved in absolute ethanol (approx. 10 mL per mmol of ester) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Rationale: Ethanol serves as a co-solvent for both the relatively nonpolar ester and the aqueous base, creating a homogeneous reaction mixture.
-
-
Saponification: The 10 M NaOH solution (3.0 eq) is added to the stirred solution. The mixture is then heated to reflux (approx. 90 °C) for 3-4 hours.
-
Rationale: Heating accelerates the hydroxide-mediated cleavage of the ester bond. A molar excess of NaOH ensures the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Solvent Removal: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol.
-
Acidification: The residue is redissolved in a minimum amount of water and placed in an ice bath to cool to 0-5 °C. 4 M HCl is added dropwise with vigorous stirring.
-
Rationale: The initial addition of HCl neutralizes the excess NaOH. Further addition protonates the carboxylate anion, forming the free carboxylic acid. As the pH drops below the pKa of the carboxylic acid (and the amino group becomes protonated), the hydrochloride salt precipitates from the cold aqueous solution.
-
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with a small amount of ice-cold water, and then with diethyl ether to remove residual water.
-
Drying: The collected solid is air-dried or dried in a vacuum oven to yield the final product.
Characterization: The structure and purity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[6][7]
Chemical Reactivity and Handling
The utility of this molecule stems from the distinct reactivity of its functional groups. Understanding this is key to its successful application in multi-step syntheses.
-
Amino Group: This group is nucleophilic and will readily react with electrophiles. In the context of peptide synthesis, this primary amine is the site of acylation. To ensure selective reaction at the carboxylic acid, the amino group must first be protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).[8][9] The choice of protecting group is dictated by the overall synthetic strategy and the required deprotection conditions.
-
Carboxylic Acid Group: This acidic functional group can be deprotonated to form a carboxylate salt. For amide bond formation, it must be "activated" to convert the hydroxyl into a better leaving group. This is typically achieved using standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Stability and Storage: The hydrochloride salt is generally a stable, crystalline solid. Storing it under refrigerated (0–8 °C), dry conditions is recommended to prevent potential degradation over long periods.[3]
Applications in Research and Drug Development
The primary role of this compound is as a high-value synthetic intermediate and building block.
Peptide Synthesis and Peptidomimetics
The compound is a structural analogue of natural amino acids, and its incorporation into a peptide backbone creates a peptidomimetic. This is a powerful strategy in drug design to:
-
Introduce Conformational Constraints: The rigid pyrrole ring restricts the rotational freedom of the peptide backbone, locking it into a specific conformation that may enhance binding affinity for a target receptor.
-
Improve Metabolic Stability: The non-natural structure is often resistant to degradation by proteases, increasing the in vivo half-life of the resulting molecule.
-
Explore Novel Chemical Space: It allows for the introduction of functionality and structure not accessible with the 20 proteinogenic amino acids.
The Boc- and Fmoc-protected versions of this molecule are commercially available and are specifically designed for use in solid-phase peptide synthesis (SPPS).[8]
Caption: Workflow for incorporating the pyrrole building block into a peptide chain.
Scaffold for Drug Discovery
Beyond peptides, this molecule serves as a versatile starting material for more complex pharmaceuticals. The applications of its methyl ester derivative suggest that the core scaffold is valuable in the synthesis of compounds targeting neurological disorders.[3][10] The pyrrole-imidazole polyamides, a class of synthetic molecules designed to bind to specific sequences in the minor groove of DNA, rely heavily on N-methylpyrrole carboxylic acid building blocks. This highlights the scaffold's utility in creating molecules for targeted gene regulation and other advanced therapeutic applications.
Conclusion
This compound is a strategically designed chemical building block that offers significant advantages to medicinal chemists and drug developers. Its rigid, functionalized heterocyclic core, combined with the enhanced stability and handling properties of its hydrochloride salt form, makes it an ideal component for constructing novel peptidomimetics and complex drug candidates. A thorough understanding of its synthesis, reactivity, and applications is crucial for leveraging its full potential in the pursuit of next-generation therapeutics.
References
-
J&K Scientific LLC. 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride. [Link]
-
ResearchGate. Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. [Link]
-
PubChem. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. [Link]
-
Tradeindia. This compound - Cas No: 45776-13-4. [Link]
-
Organic Chemistry Portal. Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. [Link]
-
BMRB. bmse000357 Pyrrole-2-carboxylic Acid. [Link]
-
National Institutes of Health (NIH). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. [Link]
-
HMDB. Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). [Link]
-
ChemWhat. 4-AMINO-1H-PYRROLE-2-CARBOXYLIC ACID CAS#: 155815-95-5. [Link]
-
National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
PubMed. Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system. [Link]
- Google Patents.
-
PubMed. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. [Link]
-
PubChem. 4-methyl-1H-pyrrole-2-carboxylic acid. [Link]
-
Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | C6H8N2O2 | CID 3330245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Cas No: 45776-13-4 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 6. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. shop.bachem.com [shop.bachem.com]
- 10. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to the Structure Elucidation of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
Introduction: The Imperative for Unambiguous Characterization
In the landscape of modern drug discovery and development, the precise and unequivocal elucidation of a molecule's structure is the bedrock upon which all subsequent research is built. For heterocyclic compounds such as 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride, a thorough understanding of its three-dimensional architecture is paramount. This pyrrole derivative, possessing a confluence of an aromatic amine, a carboxylic acid, and an N-methylated heterocyclic ring, presents a unique structural puzzle. Its constituent functional groups suggest potential applications as a versatile building block in the synthesis of novel therapeutic agents, particularly in the realm of neurological disorders where similar scaffolds have shown activity.[1][2] This guide provides a comprehensive, technically-grounded workflow for the complete structure elucidation of this molecule, moving from foundational analysis to definitive stereochemical assignment. Our approach is designed to be a self-validating system, where each analytical technique provides complementary data that, in concert, leads to an irrefutable structural assignment.
Molecular Blueprint: Foundational Analysis
Prior to embarking on an exhaustive spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential.
Molecular Formula and Weight: The anticipated molecular formula for the free base, 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid, is C₆H₈N₂O₂.[3] This corresponds to a monoisotopic mass of 140.0586 g/mol .[3] The hydrochloride salt will have the formula C₆H₉ClN₂O₂ and a molecular weight of 176.61 g/mol .
High-Resolution Mass Spectrometry (HRMS): The initial and most critical step is to confirm the elemental composition. This is best achieved using a soft ionization technique such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR).
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrument Parameters (Illustrative):
-
Ionization Mode: Positive ESI
-
Mass Range: 50-500 m/z
-
Resolution: >60,000
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 10 L/min
-
-
Data Analysis: The primary objective is to identify the protonated molecular ion [M+H]⁺. For the free base, this would be expected at an m/z of 141.0664. The exceptional mass accuracy of HRMS allows for the unambiguous confirmation of the elemental formula.[4]
Deconstructing the Molecule: A Multi-faceted Spectroscopic Approach
With the elemental composition confirmed, the next phase involves a suite of spectroscopic techniques to piece together the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon skeleton and the local chemical environment of each proton.[5] For this compound, a comprehensive suite of 1D and 2D NMR experiments is required.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | broad singlet | 1H | COOH | Carboxylic acid protons are highly deshielded and often broad due to hydrogen bonding and exchange.[6] |
| ~7.0-7.5 | broad singlet | 3H | NH₃⁺ | In the hydrochloride salt, the amino group will be protonated. These protons are exchangeable and will appear as a broad singlet. |
| ~6.8 | doublet | 1H | H-5 | The proton at the 5-position is adjacent to the N-methyl group and will be a doublet due to coupling with H-3. |
| ~6.0 | doublet | 1H | H-3 | The proton at the 3-position will be a doublet due to coupling with H-5. |
| ~3.7 | singlet | 3H | N-CH₃ | The N-methyl protons are a singlet as there are no adjacent protons to couple with. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | The carboxylic acid carbonyl carbon is typically found in this region.[7][8] |
| ~130 | C-2 | The carbon bearing the carboxylic acid is deshielded. |
| ~125 | C-4 | The carbon bearing the amino group. |
| ~115 | C-5 | Aromatic pyrrole carbon. |
| ~100 | C-3 | Aromatic pyrrole carbon. |
| ~35 | N-CH₃ | The N-methyl carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the hydrochloride salt in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it will solubilize the salt and allow for the observation of exchangeable protons (COOH and NH₃⁺).
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR Acquisition: To definitively assign all proton and carbon signals and establish connectivity, the following 2D NMR experiments are essential:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[9][10] A cross-peak between the signals at ~6.8 ppm and ~6.0 ppm would confirm their coupling and assign them as H-5 and H-3.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[11][12] It will allow for the unambiguous assignment of the protonated carbons (C-3, C-5, and N-CH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[9][13] This is critical for identifying the quaternary carbons (C-2 and C-4) and piecing together the entire molecular framework. For instance, the N-CH₃ protons should show a correlation to C-2 and C-5, and the H-3 proton should show correlations to C-2, C-4, and C-5.
-
Logical Workflow for NMR-based Structure Elucidation
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | C6H8N2O2 | CID 3330245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. epfl.ch [epfl.ch]
- 13. emerypharma.com [emerypharma.com]
Spectroscopic Characterization of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride (C₆H₉ClN₂O₂), a key heterocyclic building block for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for this specific hydrochloride salt, this guide synthesizes data from its free base, closely related analogs, and foundational spectroscopic principles to present a robust predictive analysis. This approach offers a strong theoretical framework for the characterization of this compound.
Introduction and Molecular Structure
This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. The strategic placement of the amino, methyl, and carboxylic acid groups on this aromatic heterocycle provides multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex target molecules. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which is advantageous for various applications in medicinal chemistry and biological assays.
The molecular structure, as sourced from the PubChem entry for the free base (CID 3330245), provides the basis for all subsequent spectroscopic predictions.[1]
Figure 2: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the ammonium salt, and the pyrrole ring.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 3300 - 2500 (very broad) | Stretching |
| N-H (Ammonium) | 3200 - 2800 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1730 - 1700 | Stretching |
| C=C (Aromatic Ring) | 1600 - 1450 | Stretching |
| C-N | 1350 - 1000 | Stretching |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
For this compound, the free base has a molecular formula of C₆H₈N₂O₂ and a monoisotopic mass of approximately 140.06 Da. [1]In the mass spectrum, the molecular ion peak [M+H]⁺ for the free base would be expected at m/z 141.07.
Expected Fragmentation Pattern
The molecular ion is expected to undergo fragmentation, with a likely initial loss of the carboxylic acid group (as COOH or CO₂) and potential cleavages of the pyrrole ring.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement and elemental composition determination, use a high-resolution instrument like a TOF (Time-of-Flight) or Orbitrap mass spectrometer.
Conclusion
References
-
PubChem. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. Pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
Sources
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride CAS number 45776-13-4
An In-Depth Technical Guide to 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride: A Versatile Building Block in Modern Drug Discovery
Authored by a Senior Application Scientist
Foreword: Unveiling a Niche Yet Potent Scaffold
In the landscape of medicinal chemistry, the pyrrole nucleus stands as a cornerstone of numerous therapeutic agents and natural products.[1] Its unique electronic and structural properties make it a privileged scaffold in drug design. This guide focuses on a specific, yet highly promising derivative: this compound (CAS No. 45776-13-4). While specific public-domain data on this exact molecule is sparse, this document serves as a technical prospectus, synthesizing information from closely related analogues and general principles of pyrrole chemistry. We aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential, grounded in established scientific principles.
Molecular Profile and Physicochemical Properties
This compound is a substituted pyrrole, featuring an amino group at the 4-position, a methyl group on the ring nitrogen, and a carboxylic acid at the 2-position. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which is a desirable characteristic for both synthetic manipulations and biological assays.[2]
| Property | Value | Source |
| CAS Number | 45776-13-4 | PubChem[3] |
| Molecular Formula | C₆H₉ClN₂O₂ | Inferred |
| Molecular Weight | 176.60 g/mol | Inferred |
| IUPAC Name | 4-amino-1-methylpyrrole-2-carboxylic acid;hydrochloride | PubChem[3] |
| Appearance | Likely an off-white to grey crystalline powder | Inferred from analogues[2][4] |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from hydrochloride salt form[2] |
Synthesis and Chemical Reactivity
Proposed Synthetic Workflow
A potential synthetic route could start from a suitably protected 4-nitropyrrole precursor. The general strategy would involve the esterification of the carboxylic acid, followed by reduction of the nitro group to an amine, and finally, hydrolysis of the ester. The N-methylation could be an early or intermediate step depending on the starting materials.
Caption: Proposed synthetic workflow for this compound.
Key Chemical Transformations
-
N-Methylation: The pyrrole nitrogen is acidic and can be deprotonated with a strong base like sodium hydride, followed by quenching with an electrophile such as methyl iodide.
-
Nitro Reduction: The reduction of the nitro group to a primary amine is a standard transformation, often achieved with high efficiency using catalytic hydrogenation (e.g., H₂ over Pd/C) or reducing agents like tin(II) chloride.
-
Ester Hydrolysis: Saponification of a methyl or ethyl ester using a base like sodium hydroxide, followed by acidic workup, is a common method to unmask the carboxylic acid.
-
Salt Formation: Treatment of the free amine with hydrochloric acid (often as a solution in an organic solvent like ether or isopropanol) will yield the corresponding hydrochloride salt.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a versatile building block for more complex molecules. Its structural motifs are present in a variety of biologically active compounds.
Role as a Synthetic Intermediate
Based on the applications of its closely related analogues, this compound is an excellent starting point for:
-
Peptide Synthesis: The amino acid-like structure allows it to be incorporated into peptide chains, creating peptidomimetics with constrained conformations that can lead to enhanced biological activity and stability.[7] The Fmoc-protected version of this compound is commercially available, underscoring its utility in solid-phase peptide synthesis.[8]
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocyclic molecule, it is an ideal fragment for screening against biological targets.
-
Scaffold for Lead Optimization: The amino and carboxylic acid groups provide convenient handles for chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Potential Therapeutic Areas
Derivatives of amino-methyl-pyrrole carboxylic acids are being investigated in several therapeutic areas:
-
Neurological Disorders: Related compounds have been explored for their ability to interact with receptors in the central nervous system.[2][9]
-
Oncology: The pyrrole scaffold is a component of several anti-cancer agents, and new derivatives are continually being explored.[7]
-
Agrochemicals: Pyrrole carboxamides have been successfully developed as fungicides, indicating the broader bioactivity of this class of compounds.[10]
Analytical Characterization and Quality Control
Ensuring the identity and purity of this compound is crucial for its application in research and development. A multi-pronged analytical approach is recommended.[11]
Standard Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and purity assessment. | Signals corresponding to the N-methyl group, the two pyrrole ring protons, and the amino group protons. The integration of these signals can be used to confirm the structure and assess purity. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carboxylic acid carbon, the four pyrrole ring carbons, and the N-methyl carbon. |
| Mass Spectrometry (MS) | Determination of molecular weight. | The mass spectrum should show the molecular ion peak corresponding to the free base (C₆H₈N₂O₂). |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the N-H stretch of the amino group, the O-H and C=O stretch of the carboxylic acid, and C-N and C-C bonds of the pyrrole ring. |
| HPLC | Purity assessment. | A single major peak under various conditions would indicate high purity. |
Experimental Protocol: A General HPLC Method for Purity Determination
-
Preparation of the Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
-
Injection and Analysis: Inject the sample and integrate the peak areas to determine the purity.
Caption: A typical workflow for purity analysis of the title compound using HPLC.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions for handling similar pyrrole derivatives should be followed.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[13]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its inherent functionality and the privileged nature of the pyrrole scaffold make it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties, potential synthesis, and applications, intended to empower researchers to unlock its full potential in their R&D endeavors. Further public research into this specific molecule will undoubtedly solidify its position in the chemist's toolbox.
References
- A Researcher's Guide to the Analytical Characterization of 2-Substituted Pyrroles - Benchchem.
- Photooxidation of 3-Substituted Pyrroles: A Postcolumn Reaction Detection System for Singlet Molecular Oxygen in HPLC | Analytical Chemistry - ACS Publications.
- 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride | - J&K Scientific LLC.
- 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride - Chem-Impex.
- 4-AMINO-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID-METHYL ESTER HCL - ChemicalBook.
- 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid - Chem-Impex.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich.
- material safety data sheet sds/msds - CDH Fine Chemical.
- 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | C6H8N2O2 | CID 3330245 - PubChem.
- Substituted Pyrroles - MDPI.
- Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC - NIH.
- 4-(Fmoc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid - Bachem Products.
- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1.
- (PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate.
- Pyrrole Carboxylic Acid Derivatives - Pharmaceutical Intermediates (3) - MySkinRecipes.
- New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace.
Sources
- 1. scispace.com [scispace.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | C6H8N2O2 | CID 3330245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. shop.bachem.com [shop.bachem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
The structure consists of a five-membered pyrrole ring, N-substituted with a methyl group. A carboxylic acid functional group is located at position 2, and an amino group is at position 4. The hydrochloride salt form involves the protonation of the basic amino group.
An In-Depth Technical Guide to 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyrrole derivative that serves as a valuable and versatile building block in medicinal chemistry and organic synthesis. The pyrrole scaffold is a prominent heterocycle in numerous biologically active compounds and natural products. The specific arrangement of an amino group and a carboxylic acid on the N-methylated pyrrole ring provides two key points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, underpinned by field-proven insights to support its application in research and development.
Nomenclature, Structure, and Identification
Correctly identifying a chemical entity is the foundation of sound scientific research. This section details the key identifiers for 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid and its hydrochloride salt.
-
Systematic Name: 4-amino-1-methylpyrrole-2-carboxylic acid hydrochloride[1]
-
CAS Number: 45776-13-4 (for both the free base and the hydrochloride salt)[1][2][3][4]
-
Molecular Formula: C₆H₉ClN₂O₂
-
Molecular Weight: 176.60 g/mol
>];
}
}
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings. The hydrochloride salt form of this compound is specifically designed to enhance its physical characteristics for laboratory use.
| Property | Value | Source / Rationale |
| Appearance | Off-white to grey crystalline powder | Based on the appearance of the closely related methyl ester hydrochloride. |
| Molecular Formula | C₆H₉ClN₂O₂ | Calculated from the structure. |
| Molecular Weight | 176.60 g/mol | Calculated from the molecular formula. |
| Solubility | Enhanced solubility in aqueous solutions | The hydrochloride salt form increases polarity and aqueous solubility compared to the free base.[5] |
| Melting Point | Data not available | Expected to be a high-melting solid, typical of organic salts. |
| pKa | Data not available | The carboxylic acid proton is expected to have a pKa of ~3-4, while the ammonium group will have a pKa of ~4-5. |
| Storage Conditions | Store at 0-8 °C | Recommended for the related methyl ester to ensure long-term stability. |
Spectroscopic Characterization: An Analytical Framework
Spectroscopic analysis is essential for confirming the structure and purity of a compound. While a verified public spectrum for this specific molecule is not available, its spectral properties can be reliably predicted based on its functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The expected chemical shifts are based on data for N-methylpyrrole-2-carboxylic acid, with adjustments for the electron-donating amino group at the C4 position.
-
¹H NMR Spectroscopy (Predicted in DMSO-d₆):
-
Carboxylic Acid (COOH): A very broad singlet expected around 12-13 ppm .
-
Ammonium (NH₃⁺): A broad singlet expected around 8-9 ppm .
-
Pyrrole Protons (CH): Two doublets are expected for the protons at the C3 and C5 positions. The proton at C5 (adjacent to the N-methyl group) would appear around 7.0-7.2 ppm . The proton at C3 (between the carboxyl and amino groups) would be shifted upfield due to the amino group's donating effect, appearing around 6.2-6.4 ppm .
-
N-Methyl (N-CH₃): A sharp singlet expected around 3.8-3.9 ppm .[6]
-
-
¹³C NMR Spectroscopy (Predicted in DMSO-d₆):
Step-by-Step Protocol: NMR Sample Preparation and Analysis
This protocol ensures a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the salt and allows for the observation of exchangeable protons (COOH and NH₃⁺).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer operating at a minimum of 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow peak shape for the residual solvent signal.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a standard ¹³C NMR spectrum, which will require a longer acquisition time. A proton-decoupled experiment is standard.
-
(Optional but Recommended) Perform 2D NMR experiments like COSY (to confirm H-H couplings between pyrrole protons) and HSQC/HMBC (to assign carbon signals based on their correlation to protons).
-
-
Data Processing and Validation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual DMSO signal at 2.50 ppm. Calibrate the ¹³C spectrum to the DMSO signal at 39.52 ppm.
-
Integrate the ¹H signals and verify that the ratios correspond to the number of protons in the structure (e.g., 1:1:1:3 for COOH, pyrrole-H, pyrrole-H, and N-CH₃, ignoring the broad NH₃⁺ signal).
-
Compare the observed chemical shifts and coupling patterns with the predicted values to confirm the structure.
-
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[8]
-
N-H Stretch (Ammonium): A broad absorption is expected in the 3000-3200 cm⁻¹ region, which will likely overlap with the O-H stretch.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1700-1730 cm⁻¹ .[8]
-
N-H Bend (Ammonium): A medium intensity band is expected around 1500-1600 cm⁻¹ .
-
C-N Stretch: A band is expected in the 1200-1350 cm⁻¹ region.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio, confirming the molecular weight and offering clues to the structure through fragmentation patterns.
-
Method: Electrospray ionization (ESI) in positive ion mode is the ideal technique due to the compound's polarity and pre-existing charge.
-
Expected Molecular Ion: The analysis should reveal the mass of the free base (the cation). The expected [M+H]⁺ peak would be at m/z 141.06 , corresponding to the protonated free base C₆H₈N₂O₂.
-
Key Fragmentation: A characteristic fragmentation would be the loss of a water molecule (-18) from the carboxylic acid, followed by the loss of carbon monoxide (-28).
Chemical Properties and Synthetic Utility
The reactivity of this compound is governed by its three primary functional components: the aromatic pyrrole ring, the nucleophilic amino group, and the electrophilic carboxylic acid.
-
Amino Group Reactivity: The 4-amino group is a potent nucleophile. It can readily undergo acylation, alkylation, and protection reactions. The use of its Boc-protected analogue, 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid, highlights the importance of protecting this group during certain synthetic steps, such as peptide coupling, to prevent unwanted side reactions.[10][11]
-
Carboxylic Acid Reactivity: The carboxylic acid at the C2 position is a versatile handle for synthetic transformations. It can be activated (e.g., using coupling reagents like TBTU, HATU, or by conversion to an acid chloride) to form amides, esters, or other derivatives.[12] This is a cornerstone of its utility in building larger, more complex molecules for drug discovery.
-
Pyrrole Ring: The pyrrole ring itself is electron-rich and can undergo electrophilic aromatic substitution, though the existing substituents will direct incoming electrophiles.
The compound's bifunctional nature makes it an excellent scaffold. For instance, the carboxylic acid can be coupled to one molecular fragment, and after deprotection, the amino group can be reacted with another, allowing for the systematic construction of targeted libraries of compounds.
Caption: Key synthetic transformations.
Applications in Research and Drug Development
This molecule is not merely a laboratory curiosity; it is an enabling tool for creating novel chemical entities with therapeutic potential.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals. Its structure is particularly relevant for compounds targeting neurological disorders, where pyrrole-based structures often play a role in interacting with receptors in the central nervous system.[5] The ability to build complex peptide-like structures also makes it valuable in cancer and antiviral research.[10]
-
Biochemical Research: The compound is used in studies exploring amino acid metabolism and protein synthesis, helping to elucidate fundamental cellular processes.[5]
-
Bioconjugation: The Boc-protected version is used to attach drugs or labels to biomolecules, which is critical for developing advanced drug delivery systems and diagnostic tools.[10]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safe handling procedures can be established based on related compounds and general laboratory practice.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value building block characterized by its strategically placed functional groups on a stable heterocyclic core. Its enhanced solubility as a hydrochloride salt, combined with the versatile reactivity of its amino and carboxyl moieties, makes it an indispensable tool for medicinal chemists and researchers. A thorough understanding of its physicochemical and spectroscopic properties, as outlined in this guide, is paramount for its effective and safe utilization in the synthesis of next-generation pharmaceuticals and research probes.
References
-
Tradeindia. (n.d.). This compound - Cas No: 45776-13-4. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved from [Link]
-
Buchwald, S. L., & Mauger, C. (2008). Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. NIH Public Access. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]
-
Kaplan MCAT Prep. (2019, September 28). Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives. YouTube. Retrieved from [Link]
-
Khan Academy. (2014, March 23). Reactivity of carboxylic acid derivatives | Organic chemistry. YouTube. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). 4-(Fmoc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
-
MDPI. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]
-
Hughes, C. C., & Fenical, W. (2010). Structures, Reactivities, and Antibiotic Properties of the Marinopyrroles A–F. Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]
-
MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]
-
ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). Retrieved from [Link]
-
SpectraBase. (n.d.). 1-methyl-4-nitropyrrole-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | C6H8N2O2 | CID 3330245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 45776-13-4 CAS Manufactory [chemicalbook.com]
- 3. This compound - Cas No: 45776-13-4 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. 1H-Pyrrole-2-carboxylicacid,4-amino-1-methyl-(9CI) suppliers & manufacturers in China [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. N-Methylpyrrole-2-carboxylic acid(6973-60-0) 1H NMR spectrum [chemicalbook.com]
- 7. N-Methylpyrrole-2-carboxylic acid(6973-60-0) 13C NMR [m.chemicalbook.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic Acid | 77716-11-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. mdpi.com [mdpi.com]
The Therapeutic Potential of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active compounds, both of natural and synthetic origin.[1] Its presence in vital molecules like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems.[2] In the realm of medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to serve as a versatile framework for the development of ligands for a diverse array of biological targets.[1] This has led to the emergence of pyrrole-based compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3]
This technical guide delves into the biological activities of a specific and promising class of pyrrole derivatives: those derived from the 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid core. While research on this exact scaffold is emerging, we will draw upon the broader understanding of related pyrrole-2-carboxamides to provide a comprehensive overview of their potential, synthesis, and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this chemical space. The versatility of the 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid scaffold makes it a valuable building block in the synthesis of novel pharmaceutical agents.[4]
Anticancer Activity: Targeting the Proliferative Machinery
Pyrrole derivatives have shown significant promise as anticancer agents, with mechanisms of action that include the inhibition of key signaling pathways and enzymes that are dysregulated in cancer.[1][3]
Kinase Inhibition: A Prominent Mechanism of Action
A significant focus of research into the anticancer properties of pyrrole derivatives has been their ability to act as kinase inhibitors.[5] For instance, the pyrrole indolin-2-one scaffold is a key structural feature in several inhibitors of receptor tyrosine kinases (RTKs) like vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis.[5] The pyrrole moiety typically binds to the hydrophobic pocket of the ATP-binding site of these kinases.[5]
Derivatives of 4-amino-(1H)-pyrazole, a structurally related scaffold, have been synthesized and evaluated as potent inhibitors of Janus kinases (JAKs).[2] Certain compounds in this class exhibited IC50 values in the low nanomolar range against JAK1, JAK2, and JAK3.[2] This highlights the potential of amino-substituted heterocyclic carboxylic acid derivatives to target and inhibit specific kinases involved in cancer cell proliferation.
Caption: Generalized signaling pathway of receptor tyrosine kinase (RTK) inhibition by a pyrrole derivative.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, certain alkynylated pyrrole derivatives have been shown to exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.[6] One promising compound demonstrated the ability to arrest the cell cycle in the G0/G1 phase in A549 lung cancer cells.[6] This suggests that derivatives of the 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid scaffold could also be engineered to interfere with the cell cycle machinery of cancer cells.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with different modes of action.[7] Pyrrole-containing compounds have emerged as a promising class of therapeutics in this area, exhibiting activity against a range of bacterial and fungal pathogens.[8]
Broad-Spectrum Antibacterial Potential
Studies on pyrrole-2-carboxamide derivatives have revealed significant antibacterial activity, particularly against Gram-negative bacteria.[7] For example, a series of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamides were synthesized and evaluated, with some compounds showing potent activity against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa with MIC values in the low µg/mL range.[7] The structure-activity relationship (SAR) in these studies often points to the importance of the substituents on both the pyrrole nitrogen and the carboxamide moiety.
Structure-Activity Relationship (SAR) Insights
For many biologically active pyrrole derivatives, the presence of specific functional groups is crucial for their potency. In some series of 2-aminopyrrole derivatives, the 3-carbonitrile group, vicinal 4,5-diphenyl groups, and the N-benzyl side chain were found to be important for inhibitory activity against metallo-β-lactamases.[9] Halogenation of the pyrrole ring has also been shown to enhance the antibacterial activity of certain natural products.[1] These findings provide a rational basis for the design of novel 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid derivatives with optimized antimicrobial properties.
Experimental Protocols
General Synthesis of 4-Amino-1-methyl-1H-pyrrole-2-carboxamide Derivatives
The synthesis of the target carboxamides can be achieved through a straightforward coupling reaction between the carboxylic acid core and a desired amine.
Caption: A generalized workflow for the synthesis of 4-amino-1-methyl-1H-pyrrole-2-carboxamide derivatives.
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF).
-
Activation: Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt, 1.2 equivalents).
-
Base Addition: Add a non-nucleophilic base, for example, triethylamine (TEA, 2 equivalents), to the reaction mixture.
-
Amine Addition: Introduce the desired aromatic or aliphatic amine (1.1 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-1-methyl-1H-pyrrole-2-carboxamide derivative.
In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrrole derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antibacterial Activity Evaluation (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
Principle: The broth microdilution method involves preparing two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Procedure:
-
Compound Preparation: Prepare a stock solution of each synthesized pyrrole derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compounds in a 96-well plate containing Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Quantitative Data Summary
While specific data for a series of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid derivatives is not extensively available in the public domain, the following table presents representative data for structurally related pyrrole-2-carboxamides to illustrate the potential potency of this class of compounds.
| Compound ID | Scaffold | Target Organism/Cell Line | Activity (MIC/IC50) | Reference |
| 4i | 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide | Klebsiella pneumoniae | 1.02 µg/mL | [7] |
| 4i | 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide | Escherichia coli | 1.56 µg/mL | [7] |
| 3f | 4-amino-(1H)-pyrazole derivative | JAK1 | 3.4 nM | [2] |
| 3f | 4-amino-(1H)-pyrazole derivative | JAK2 | 2.2 nM | [2] |
| 3f | 4-amino-(1H)-pyrazole derivative | JAK3 | 3.5 nM | [2] |
| 12l | Alkynylated pyrrole derivative | U251 (glioblastoma) | 2.29 µM | [6] |
| 12l | Alkynylated pyrrole derivative | A549 (lung cancer) | 3.49 µM | [6] |
Future Perspectives and Conclusion
The 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on related pyrrole derivatives strongly suggests that this core can be elaborated to generate compounds with potent anticancer and antimicrobial activities. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, which can be screened against a wide range of biological targets.
Future research in this area should focus on the systematic synthesis and biological evaluation of a library of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid derivatives. A thorough investigation of their structure-activity relationships will be crucial for optimizing their potency and selectivity. Furthermore, elucidating the specific molecular targets and mechanisms of action of the most promising compounds will be essential for their further development as clinical candidates. The insights and protocols provided in this guide offer a solid foundation for researchers to embark on this exciting endeavor.
References
-
Mane, Y. D. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
(2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. Retrieved January 19, 2026, from [Link]
-
(n.d.). Synthesis of certain pyrrole derivatives as antimicrobial agents. PubMed. Retrieved January 19, 2026, from [Link]
-
(n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved January 19, 2026, from [Link]
-
Rusu, G., et al. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Retrieved January 19, 2026, from [Link]
-
(2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PubMed Central. Retrieved January 19, 2026, from [Link]
-
(2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PubMed Central. Retrieved January 19, 2026, from [Link]
-
(n.d.). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
(2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. PubMed. Retrieved January 19, 2026, from [Link]
-
(n.d.). Design, synthesis and evaluation of antitumor acylated monoaminopyrroloquinazolines. PubMed Central. Retrieved January 19, 2026, from [Link]
- (n.d.). Pyrrole-2-acetylamino acid derivatives. Google Patents.
-
(2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. Retrieved January 19, 2026, from [Link]
-
Mateev, E. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Retrieved January 19, 2026, from [Link]
-
(2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed Central. Retrieved January 19, 2026, from [Link]
-
(n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Retrieved January 19, 2026, from [Link]
-
(2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Retrieved January 19, 2026, from [Link]
-
(2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. Retrieved January 19, 2026, from [Link]
-
(n.d.). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. eScholarship.org. Retrieved January 19, 2026, from [Link]
-
(2006). COMPOSITIONS WITH A BIOSTIMULATING ACTIVITY. European Publication Server web service. Retrieved January 19, 2026, from [Link]
- (n.d.). Acylated pyrrole carboxylic acids and derivatives thereof. Google Patents.
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
Abstract
Introduction: The Significance of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride in Research
Substituted pyrroles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid, as a functionalized pyrrole, presents a scaffold with potential for diverse chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials.
The hydrochloride salt form of this compound is anticipated to enhance its aqueous solubility, a crucial characteristic for many biological and pharmaceutical applications. The oral bioavailability of a drug, for instance, is often dependent on its solubility and permeability.[1] Therefore, a thorough understanding of the solubility profile of this compound is a fundamental prerequisite for its advancement in any research and development pipeline.
This guide will delve into the critical aspects of determining this solubility profile, providing both the "how" and the "why" behind the experimental approaches.
Physicochemical Properties and Expected Solubility Behavior
The solubility of this compound is governed by a combination of its molecular structure and the properties of the solvent system.
2.1. Molecular Structure and its Influence
-
The Pyrrole Ring: The pyrrole ring itself is a planar, aromatic heterocycle. Its aromaticity contributes to a degree of hydrophobicity.
-
The Carboxylic Acid Group (-COOH): This functional group is capable of acting as both a hydrogen bond donor and acceptor, which generally enhances aqueous solubility. Its ionization state is pH-dependent.
-
The Amino Group (-NH2): The amino group is basic and can be protonated. It is also a hydrogen bond donor, contributing to water solubility.
-
The Methyl Group (-CH3): The N-methyl group adds a small degree of lipophilicity.
-
The Hydrochloride Salt: The formation of a hydrochloride salt by reacting the basic amino group with hydrochloric acid is a common strategy to significantly increase the aqueous solubility of amine-containing compounds.[2] The salt form dissociates in water, leading to charged species that are more readily solvated by polar water molecules.
2.2. The Critical Role of pH
The pH of the aqueous medium will be a dominant factor influencing the solubility of this compound. The molecule possesses both an acidic carboxylic acid group and a basic amino group, making it amphoteric.
-
At low pH (acidic conditions): The amino group will be protonated (-NH3+), and the carboxylic acid will be in its neutral form (-COOH). The presence of the positive charge on the ammonium group is expected to lead to higher aqueous solubility.
-
At neutral pH: A zwitterionic form may exist, where the amino group is protonated and the carboxylic acid is deprotonated (-COO-). The overall charge neutrality of the zwitterion can sometimes lead to lower solubility.
-
At high pH (basic conditions): The carboxylic acid will be deprotonated (-COO-), and the amino group will be in its neutral form (-NH2). The presence of the negatively charged carboxylate group should also contribute to aqueous solubility.
The isoelectric point (pI) of the molecule, the pH at which the net charge is zero, is likely to be the point of minimum aqueous solubility.
2.3. Influence of Solvent Polarity
For non-aqueous solvents, the principle of "like dissolves like" will apply.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): The ability of the compound to form hydrogen bonds suggests it will have some solubility in these solvents. The hydrochloride salt form is expected to be highly soluble in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating polar molecules and are common solvents for organic compounds. It is anticipated that the compound will exhibit good solubility in these solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the polar nature of the amino and carboxylic acid groups, and especially the ionic character of the hydrochloride salt, the compound is expected to have very low solubility in nonpolar solvents.
Experimental Determination of the Solubility Profile
A comprehensive solubility assessment involves determining both the thermodynamic and kinetic solubility of the compound.
3.1. Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the universally recognized "gold standard" for its determination.[3]
Experimental Workflow: Shake-Flask Method
Sources
Discovery and history of pyrrole-2-carboxylic acids
An In-Depth Technical Guide to the Discovery and History of Pyrrole-2-Carboxylic Acids
Abstract
Pyrrole-2-carboxylic acid (PCA), a seemingly simple heterocyclic compound, represents a cornerstone scaffold in both the natural world and synthetic chemistry. This guide provides a comprehensive exploration of PCA, tracing its journey from early, obscure synthetic reports to its current status as a vital building block in medicinal chemistry and a metabolite of significant biological relevance. We will delve into its discovery in natural sources, the evolution of its synthetic methodologies from classical organometallic approaches to modern, sustainable strategies, and its role as a precursor to a diverse array of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing validated protocols for its synthesis.
The Pyrrole-2-Carboxylic Acid Scaffold: A Fundamental Overview
Pyrrole-2-carboxylic acid, with the chemical formula C₅H₅NO₂, is an aromatic heterocyclic compound distinguished by a five-membered pyrrole ring bearing a carboxylic acid group at the C2 position[1][2]. Its unique electronic and structural properties make it a versatile intermediate in organic synthesis and a recurring motif in biologically active compounds[3][4].
Chemical and Physical Properties
PCA typically appears as a white to off-white crystalline solid, often in the form of needles or a fine powder[5]. While it exhibits slight solubility in water, it is readily soluble in common organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[5][6][7]. This amphoteric, polar nature is a key characteristic influencing its handling and reactivity[6][7].
Table 1: Physicochemical Properties of Pyrrole-2-Carboxylic Acid
| Property | Value | Reference(s) |
| CAS Number | 634-97-9 | [5][8] |
| Molecular Formula | C₅H₅NO₂ | [1][8] |
| Molar Mass | 111.100 g·mol⁻¹ | [1] |
| Appearance | White to off-white solid/crystalline powder | [5] |
| Melting Point | 206 °C (403 °F; 479 K) | [1] |
| Solubility | Slightly soluble in water; Soluble in MeOH, EtOH, DMF, DMSO | [5][6] |
Natural Occurrence and Biological Significance
Far from being a mere laboratory curiosity, the PCA scaffold is widespread in nature. It has been isolated from a vast range of organisms, including fungi, plants, and marine microorganisms like the bacterium Pelomonas puraquae[9][10]. In many Streptomyces species, it is a commonly produced metabolite[6][7].
Its biological roles are multifaceted. PCA serves as a crucial biosynthetic precursor for a host of complex natural products, including the antibiotics clorobiocin, coumermycin A1, pyoluteorin, and undecylprodigiosin[10]. In mammals, PCA is recognized as a metabolic byproduct, arising from the degradation of sialic acids or the oxidation of D-hydroxyproline isomers[11]. While its intrinsic biological activity is often described as weak, it displays a broad spectrum of effects, including potent antifungal activity against Phytophthora and antiparasitic action against Trypanosomes through the selective inhibition of proline racemase[6][7].
Caption: Natural occurrence and metabolic origins of Pyrrole-2-Carboxylic Acid.
Historical Perspective: From Obscure Synthesis to Biological Relevance
The history of PCA is a narrative of gradual discovery, beginning with its chemical synthesis long before its natural roles were understood.
Early Synthesis: The Dawn of a Heterocycle
Pyrrole-2-carboxylic acid was first synthesized in the early 20th century during broader investigations into substituted pyrrole derivatives, though specific details of its initial discovery are not well-documented[5]. A notable early publication in the Journal of the American Chemical Society from 1926 details observations on its synthesis, indicating its availability to the chemical community during that era[12]. The first reported preparations were often low-yielding, such as the acid-catalyzed condensation of glucose and alkylamines, hinting at how Maillard-type reactions could produce such structures under physiological conditions over time[9].
Unraveling its Natural Origins
It was not until much later that the biological importance of PCA was appreciated. Its history as a compound of biological origin is relatively recent[11]. A pivotal moment came with its identification as a degradation product of sialic acids and, significantly, as a metabolite formed from the oxidation of D-hydroxyproline isomers by the enzyme D-amino acid oxidase in mammals[11]. This discovery linked a synthetic curiosity to fundamental biochemical pathways, revealing that the direct oxidation product, Δ'-pyrroline-4-hydroxy-2-carboxylic acid, is unstable and spontaneously dehydrates to form the aromatic PCA structure[11].
Caption: Key milestones in the history of Pyrrole-2-Carboxylic Acid.
Synthetic Methodologies: An Evolutionary Overview
The synthesis of PCA has evolved significantly, driven by the need for efficiency, regioselectivity, and sustainability. Methodologies range from classical organometallic reactions to modern catalytic and bio-inspired approaches.
Classical Synthetic Routes
One of the most direct and historically significant methods for synthesizing PCA is the carboxylation of pyrrole itself. This is often achieved by first forming a more nucleophilic pyrrole derivative. The Grignard reaction, involving the preparation of pyrrylmagnesium bromide followed by quenching with carbon dioxide, is a well-established example. This approach offers a straightforward pathway but requires careful control of anhydrous conditions.
A 1957 study optimized this method for the synthesis of ¹⁴C-labeled PCA to study its metabolism, achieving a 50% overall yield by reacting pyrrylmagnesium bromide with radioactive CO₂ in a closed system[13]. This demonstrates the robustness of the Grignard approach for creating isotopically labeled standards for biological research.
Cyclocondensation reactions, such as variants of the Paal-Knorr synthesis, represent another classical pillar. These methods typically involve the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine to construct the pyrrole ring[5]. While powerful for creating substituted pyrroles, applying them to the direct synthesis of PCA can be less straightforward than direct carboxylation of the pre-formed heterocycle.
Modern and Bio-inspired Synthetic Strategies
To overcome regioselectivity issues inherent in the functionalization of simple pyrrole, directed ortho metalation (DoM) has become a common modern strategy. This involves using a directing group on the pyrrole nitrogen to guide a strong base (like an organolithium reagent) to deprotonate the adjacent C2 position. The resulting lithiated intermediate is then quenched with CO₂ to afford PCA with high regioselectivity. This method is a cornerstone of modern heterocyclic chemistry for its precision and reliability[5].
Recent research has focused on developing more sustainable and efficient synthetic routes.
-
Iron-Catalyzed Synthesis: A novel method utilizes iron-containing catalysts to synthesize PCA esters in quantitative yields from the reaction of 1H-pyrrole with carbon tetrachloride and an alcohol[14]. This approach avoids stoichiometric organometallic reagents and proceeds under milder conditions.
-
Bio-based Feedstocks: In a significant advancement towards green chemistry, a 2023 study developed a protocol to synthesize PCA from feedstocks derived from cellulose and chitin[15]. The optimized route involves the reaction of D-glucosamine (from chitin) with pyruvic acid (accessible from cellulose) to produce PCA in a 50% yield[15]. This strategy combines renewable starting materials to create a valuable chemical building block.
Caption: An overview of classical and modern synthetic routes to PCA.
Key Experimental Protocols
Trustworthiness in synthesis relies on reproducible, well-described protocols. Below are step-by-step methodologies for two key synthetic approaches.
Protocol: Synthesis via Grignard Carboxylation of Pyrrole
(Based on the methodology described for isotopic labeling[13])
Objective: To synthesize Pyrrole-2-carboxylic acid via the carboxylation of a pyrrole Grignard reagent.
Materials:
-
Pyrrole (freshly distilled)
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
Hydrochloric acid (10% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.
-
Pyrrole Addition: Cool the flask containing the ethylmagnesium bromide solution in an ice bath. Add a solution of freshly distilled pyrrole in anhydrous diethyl ether dropwise. A vigorous evolution of ethane gas will be observed. Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure the formation of pyrrylmagnesium bromide.
-
Carboxylation: Crush a sufficient quantity of dry ice and rapidly add it in small portions to the vigorously stirred Grignard solution. A thick precipitate will form. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Workup and Isolation: Carefully quench the reaction mixture by slowly adding 10% aqueous hydrochloric acid until the solid dissolves and the solution becomes acidic.
-
Transfer the mixture to a separatory funnel. The product will be primarily in the aqueous layer. Separate the layers and extract the aqueous layer multiple times with diethyl ether to remove unreacted pyrrole and non-acidic byproducts.
-
Adjust the pH of the aqueous layer to be slightly acidic (pH 3-4) and extract the PCA into a fresh portion of diethyl ether.
-
Combine the organic extracts containing the product, wash with a saturated sodium bicarbonate solution, then re-acidify the bicarbonate wash to recover any dissolved product.
-
Dry the final combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude Pyrrole-2-carboxylic acid.
-
Purification: Recrystallize the crude solid from hot water or an appropriate organic solvent system to obtain pure PCA.
Protocol: Synthesis from Bio-based Feedstocks
(Based on the optimized conditions reported by Cuso, et al., 2023[15])
Objective: To synthesize Pyrrole-2-carboxylic acid from D-glucosamine hydrochloride and pyruvic acid.
Materials:
-
D-glucosamine hydrochloride (GlcNH₂·HCl)
-
Pyruvic acid (PA)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of lithium hydroxide (12 equivalents) in deionized water. Heat this solution to 100 °C.
-
Substrate Preparation: In a separate container, prepare a solution of D-glucosamine hydrochloride (1 equivalent) and pyruvic acid (6 equivalents) in deionized water.
-
Addition and Reaction: Add the substrate solution dropwise to the hot lithium hydroxide solution over a defined period (e.g., 60 minutes).
-
Maintain the reaction mixture at 100 °C with stirring for a total of 240 minutes from the start of the addition.
-
Monitoring (Optional): The reaction progress can be monitored by taking aliquots and analyzing via NMR to observe the formation of PCA and consumption of starting materials.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution carefully with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration.
-
Purification: Wash the crude product with cold water and dry. Further purification can be achieved by recrystallization to yield pure Pyrrole-2-carboxylic acid. The reported yield under these optimized conditions is approximately 50%[15].
Role in Drug Discovery and Medicinal Chemistry
The PCA scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with therapeutic potential. Its value lies in its ability to act as both a rigid structural anchor and a versatile chemical handle for further modification.
PCA as a Pharmacophore and Precursor
The pyrrole ring is a bioisostere for other aromatic systems and can participate in hydrogen bonding and π-stacking interactions with biological targets. The carboxylic acid group provides a key site for salt formation to improve solubility or for conversion into esters, amides, and other functional groups to modulate activity and pharmacokinetic properties[3]. This has led to its incorporation into potential anti-inflammatory and antimicrobial agents[3]. For example, a series of pyrrole-2-carboxylate derivatives were synthesized and evaluated for activity against Mycobacterium tuberculosis, with one compound showing a potent minimum inhibitory concentration (MIC) of 0.7 µg/mL[16].
Case Studies: PCA Derivatives in Action
-
Antitubercular Agents: Researchers have designed and synthesized derivatives of pyrrole-2-carbohydrazide as potential inhibitors of the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in mycobacterial fatty acid biosynthesis[17]. The distinct structure of bacterial ENR compared to its mammalian counterpart makes it an attractive target for developing selective antibacterial drugs[17].
-
Broad-Spectrum Antibacterials: The pyrrole ring is a core component of naturally occurring antibiotics like pyoluteorin and pyrrolnitrin[4]. This has inspired the synthesis of numerous PCA-derived compounds with activity against a range of bacteria, including Staphylococcus aureus[16].
-
Agrochemicals: Beyond pharmaceuticals, PCA serves as a building block for herbicides and fungicides, contributing to crop protection and yield improvement[3].
Conclusion and Future Outlook
The journey of pyrrole-2-carboxylic acid from an obscure synthetic product to a central molecule in biology and medicinal chemistry is a testament to its fundamental importance. Its natural prevalence underscores its evolutionary selection as a stable and versatile biosynthetic intermediate. For chemists, its straightforward yet adaptable structure continues to provide a reliable platform for the synthesis of complex molecular architectures.
The future of PCA research is bright, with a clear trajectory towards sustainability. The development of synthetic routes from renewable biomass marks a critical step in reducing the chemical industry's reliance on petrochemical feedstocks[15]. As our understanding of its biological roles deepens, and as new synthetic tools become available, pyrrole-2-carboxylic acid and its derivatives are poised to remain at the forefront of innovation in drug discovery, materials science, and green chemistry for years to come.
References
- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. (2023-03-13).
- Pyrrole-2-carboxylic acid 634-97-9 wiki - Guidechem. Guidechem.
- Pyrrole-2-carboxylic acid - Bioaustralis Fine Chemicals. Bioaustralis Fine Chemicals.
- Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230).
- Pyrrole-2-carboxylic acid | Natural Alkaloid - MedchemExpress.com. MedchemExpress.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2022). MDPI.
- Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. (2023-11-15).
- Pyrrole-2-carboxylic acid - Chem-Impex. Chem-Impex.
- Pyrrole-2-carboxylic acid - Wikipedia. Wikipedia.
- Pyrrole-2-carboxylic acid - TOKU-E. TOKU-E.
- Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publisher.
- Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem. PubChem.
- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv
- OBSERVATIONS UPON THE SYNTHESIS OF PYRROLE- AND PYRROLIDONE-CARBOXYLIC ACIDS, AND UPON THE SYNTHESIS OF ALPHA-THIONIC ACID OF PYRROLE. Journal of the American Chemical Society.
- ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. (2010).
- Pyrrole-2-carboxylic acid - MedChem Express. Cambridge Bioscience.
- SYNTHESIS OF 2-PYRROLECARBOXYLIC (C14O2H)
Sources
- 1. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 5. guidechem.com [guidechem.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. toku-e.com [toku-e.com]
- 8. Pyrrole-2-carboxylic acid - MedChem Express [bioscience.co.uk]
- 9. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. hmdb.ca [hmdb.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. vlifesciences.com [vlifesciences.com]
Unlocking the Therapeutic Potential of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride: A Technical Guide for Drug Discovery
Abstract
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Within this versatile class of heterocycles, 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid and its derivatives represent a particularly promising, yet underexplored, chemical space. This technical guide provides an in-depth analysis of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride, outlining its chemical properties, a plausible synthetic pathway, and a detailed exploration of high-potential research avenues. This document is intended for researchers, scientists, and drug development professionals poised to innovate in oncology, neurodegenerative diseases, and advanced genetic regulation.
Introduction: The Strategic Value of the 4-Aminopyrrole Scaffold
The substituted pyrrole ring is a privileged structure in drug discovery, prized for its ability to engage in various biological interactions. The strategic placement of an amino group at the 4-position and a carboxylic acid at the 2-position of the 1-methyl-1H-pyrrole core creates a molecule with a rich pharmacophore. This arrangement offers hydrogen bond donors and acceptors, ionic interaction capabilities, and a scaffold that can be readily functionalized to achieve specific therapeutic aims.
The hydrochloride salt of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid enhances its solubility, making it an ideal candidate for biological screening and as a versatile building block in synthetic chemistry.[2] While commercially available in its methyl ester and protected forms (Boc and Fmoc), the parent carboxylic acid hydrochloride holds significant potential for direct derivatization and incorporation into novel chemical entities.
Physicochemical Properties
A clear understanding of the molecule's properties is fundamental to its application.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂·HCl | [3] |
| Molecular Weight | 176.60 g/mol (acid), 213.06 g/mol (HCl salt) | PubChem CID: 3330245[4] |
| CAS Number | 45776-13-4 (acid) | [3] |
| IUPAC Name | This compound | [4] |
| Appearance | Expected to be an off-white to light grey crystalline powder | General knowledge of similar compounds |
Proposed Synthetic Pathway
Caption: Proposed five-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid This precursor is commercially available (CAS 13138-78-8) and is used in the synthesis of lexitropsins and distamycin analogs.[5]
Step 2: Esterification to Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
-
Suspend 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Causality: Esterification protects the carboxylic acid and improves solubility in organic solvents for the subsequent reduction step.
Step 3: Reduction to Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
-
Dissolve the nitro-ester in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C).[6]
-
Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is fully reduced.[7]
-
Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in an acidic medium can be employed.[6]
-
Filter off the catalyst and concentrate the solvent to obtain the crude amino-ester.
Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[7] The choice of catalyst and solvent is crucial for achieving high yields and minimizing side reactions.
Step 4: Hydrolysis to 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid
-
Dissolve the amino-ester in a mixture of THF and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction at room temperature until the ester is completely hydrolyzed.
-
Acidify the reaction mixture to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid product by filtration.
Causality: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids.[8] Careful pH adjustment is necessary to isolate the zwitterionic amino acid.
Step 5: Formation of the Hydrochloride Salt
-
Suspend the purified 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid in a suitable anhydrous solvent (e.g., diethyl ether or dioxane).
-
Bubble anhydrous hydrogen chloride gas through the suspension or add a solution of HCl in the chosen solvent.
-
Stir the mixture until the salt formation is complete.
-
Collect the precipitated hydrochloride salt by filtration and dry under vacuum.
Causality: The formation of the hydrochloride salt improves the compound's stability and aqueous solubility, which is advantageous for biological assays and further reactions in aqueous media.
Potential Research Areas and Applications
The unique structure of this compound makes it a versatile scaffold for several cutting-edge research areas.
Development of Pyrrole-Imidazole Polyamides for Gene Regulation
Background: Pyrrole-imidazole polyamides are a class of small molecules that can bind to the minor groove of DNA with high affinity and sequence specificity.[2][9] These compounds can be designed to target specific gene sequences and modulate their expression, offering a novel approach to treating genetic diseases and cancer.[3]
Research Opportunity: 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid is a key building block for the synthesis of these polyamides.[10] The amino group serves as a point of attachment for coupling with other pyrrole or imidazole monomers, while the carboxylic acid allows for solid-phase synthesis and the incorporation of various functional groups.
Caption: Workflow for the synthesis and application of pyrrole-imidazole polyamides.
Experimental Workflow:
-
Solid-Phase Synthesis: Utilize the carboxylic acid of the title compound to anchor it to a solid support. The amino group can be protected (e.g., with Fmoc) to allow for controlled, iterative coupling of other pyrrole and imidazole monomers.
-
Sequence-Specific Design: Design polyamide sequences to target the promoter regions of oncogenes (e.g., MYC, KRAS) or genes involved in genetic disorders.
-
Biophysical Characterization: Use techniques like surface plasmon resonance (SPR) and fluorescence polarization to quantify the binding affinity and kinetics of the synthesized polyamides to their target DNA sequences.[9]
-
Cell-Based Assays: Treat cancer cell lines with the synthesized polyamides and measure the downregulation of the target gene expression using qRT-PCR and Western blotting. Assess the phenotypic effects, such as inhibition of cell proliferation and induction of apoptosis.
Scaffolding for Novel Kinase Inhibitors
Background: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[11] The 4-aminopyrrole-2-carboxamide scaffold is a known pharmacophore for various kinase inhibitors, including those targeting Janus kinases (JAKs) and Protein Kinase B (Akt).[12][13]
Research Opportunity: this compound is an ideal starting point for generating libraries of novel kinase inhibitors. The amino and carboxylic acid groups provide two points for diversification, allowing for the exploration of different chemical spaces to achieve high potency and selectivity.
Caption: Strategy for developing kinase inhibitors from the 4-aminopyrrole scaffold.
Experimental Workflow:
-
Library Synthesis:
-
Amide Formation: Couple a diverse range of amines to the carboxylic acid of the title compound to generate a library of 4-amino-1-methyl-1H-pyrrole-2-carboxamides.
-
Cross-Coupling Reactions: Functionalize the pyrrole ring (if a suitable handle is introduced, e.g., a halogen) using palladium-catalyzed cross-coupling reactions to introduce further diversity.
-
-
High-Throughput Screening: Screen the synthesized library against a panel of cancer-relevant kinases (e.g., EGFR, BRAF, JAKs, Akt) to identify initial hits.
-
Structure-Activity Relationship (SAR) Studies: Synthesize focused libraries around the initial hits to optimize potency and selectivity.
-
In Vitro and In Vivo Evaluation: Test the optimized compounds in cancer cell lines for their anti-proliferative activity and in animal models of cancer to assess their efficacy and pharmacokinetic properties.
Exploration of Neuroprotective Agents
Background: Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a critical need for new therapeutic agents that can protect neurons from damage. Certain aminopyridine derivatives, such as 4-aminopyridine, have shown some efficacy in treating symptoms of multiple sclerosis and are being investigated for neuroprotective effects.[14][15]
Research Opportunity: The 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid scaffold can be used to develop novel compounds with potential neuroprotective properties. The structural rigidity of the pyrrole ring combined with the functional groups allows for the design of molecules that can interact with targets involved in neuroinflammation and excitotoxicity.
Experimental Workflow:
-
Rational Design and Synthesis: Design and synthesize derivatives of the title compound that are predicted to interact with targets such as beta-secretase (BACE1) or modulate inflammatory pathways in the central nervous system.
-
In Vitro Neuroprotection Assays:
-
Use primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y).
-
Induce neuronal damage using agents like amyloid-beta peptides, glutamate, or oxidative stress-inducing agents.
-
Treat the cells with the synthesized compounds and measure cell viability (e.g., using MTT or LDH assays).
-
-
Mechanism of Action Studies: Investigate the underlying mechanisms of neuroprotection by measuring markers of apoptosis (caspase activity), oxidative stress (ROS levels), and neuroinflammation (cytokine release).
-
In Vivo Models: Evaluate the most promising compounds in animal models of neurodegenerative diseases (e.g., transgenic mouse models of Alzheimer's disease) to assess their ability to improve cognitive function and reduce neuropathology.
Conclusion
This compound is a high-value scaffold with significant, largely untapped potential in drug discovery. Its strategic placement of functional groups and the inherent biological relevance of the pyrrole core make it an ideal starting point for the development of next-generation therapeutics. The research areas outlined in this guide—gene regulation, kinase inhibition, and neuroprotection—represent frontiers in medicine where this compound and its derivatives can make a substantial impact. It is our hope that this technical overview will inspire and equip researchers to explore the full therapeutic promise of this versatile molecule.
References
-
Chem-Impex. 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride. (n.d.). Retrieved from [Link]
-
Zhang, Y., et al. (2018). Binding of hairpin pyrrole and imidazole polyamides to DNA: relationship between torsion angle and association rate constants. Nucleic Acids Research, 46(12), 5903–5911. Available from: [Link]
-
Trauger, J. W., et al. (1997). Orientation Preferences of Pyrrole-Imidazole Polyamides in the Minor Groove of DNA. Journal of the American Chemical Society, 119(37), 8762–8768. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 261887, Methyl 4-nitro-1h-pyrrole-2-carboxylate. Retrieved January 27, 2025 from [Link].
-
Tradeindia. This compound - Cas No: 45776-13-4. (n.d.). Retrieved from [Link]
-
Blake, J. F., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249. Available from: [Link]
-
Blake, J. F., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. Available from: [Link]
-
Kim, H., et al. (2014). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Chemical & Pharmaceutical Bulletin, 62(3), 217–220. Available from: [Link]
- U.S. Patent No. US20150232412A1. (2015). Process for the reduction of nitro derivatives to amines.
-
Fernández, G. Reduction of nitro to amino and oxidation of amino to nitro. (n.d.). Retrieved from [Link]
-
Rusu, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4721–4744. Available from: [Link]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available from: [Link]
-
Prodanova-Peycheva, V. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 67-74. Available from: [Link]
-
Organic Chemistry Portal. Nitro Reduction. (n.d.). Retrieved from [Link]
-
Pelliccia, S., et al. (2021). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 25(8), 1735–1755. Available from: [Link]
-
Prodanova-Peycheva, V. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. ResearchGate. Available from: [Link]
-
Ziemssen, T., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(2), e962. Available from: [Link]
-
Tsvetkova, D., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120–129. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 261887, Methyl 4-nitro-1H-pyrrole-2-carboxylate. Retrieved January 27, 2025 from [Link].
-
MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024). Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3330245, 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. Retrieved January 27, 2025 from [Link].
-
Wang, C., et al. (2024). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1214–1217. Available from: [Link]
-
Organic Chemistry Portal. Methyl Esters. (n.d.). Retrieved from [Link]
-
ResearchGate. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024). Available from: [Link]
Sources
- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence-specific DNA binding Pyrrole-imidazole polyamides and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of gene expression with pyrrole-imidazole polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | C6H8N2O2 | CID 3330245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Methyl Esters [organic-chemistry.org]
- 9. Binding of hairpin pyrrole and imidazole polyamides to DNA: relationship between torsion angle and association rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cco.caltech.edu [cco.caltech.edu]
- 11. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 15. neurology.org [neurology.org]
Methodological & Application
Synthesis of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride, a key building block in medicinal chemistry and drug development. The protocol herein outlines a robust multi-step synthetic route, commencing with the readily available 1-methylpyrrole. Each step has been detailed with in-depth procedural instructions, including reagent quantities, reaction conditions, and purification methods. The causality behind critical experimental choices is explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
Substituted pyrroles are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules.[1] Specifically, 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid and its derivatives serve as crucial intermediates in the synthesis of various therapeutic agents, including those targeting neurological disorders.[2] The hydrochloride salt form enhances the compound's solubility, making it more amenable to biological assays and further synthetic transformations.[2]
This application note details a reliable synthetic pathway to this compound. The synthesis begins with the Friedel-Crafts acylation of 1-methylpyrrole, followed by a regioselective nitration, oxidation of the acyl group to a carboxylic acid, reduction of the nitro group, and finally, formation of the hydrochloride salt.
Overall Synthetic Scheme
Figure 1: Overall synthetic route for this compound.
Experimental Protocols
PART 1: Synthesis of 2-Acetyl-1-methylpyrrole
The synthesis commences with the Friedel-Crafts acylation of 1-methylpyrrole. Acetic anhydride is employed as the acylating agent in the presence of a Lewis acid catalyst. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from acetic anhydride and the Lewis acid, attacks the electron-rich pyrrole ring, predominantly at the C2 position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Methylpyrrole | 81.12 | 10.0 g | 0.123 |
| Acetic Anhydride | 102.09 | 14.0 mL | 0.148 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 18.0 g | 0.135 |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (18.0 g, 0.135 mol) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetic anhydride (14.0 mL, 0.148 mol) to the stirred suspension.
-
After the addition is complete, add a solution of 1-methylpyrrole (10.0 g, 0.123 mol) in anhydrous dichloromethane (50 mL) dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and 1 M HCl (100 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL), water (100 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 2-acetyl-1-methylpyrrole as a pale yellow oil.
PART 2: Synthesis of 2-Acetyl-1-methyl-4-nitropyrrole
The subsequent step involves the regioselective nitration of 2-acetyl-1-methylpyrrole. The directing effect of the acetyl group at the C2 position favors the introduction of the nitro group at the C4 position. A mixture of nitric acid and acetic anhydride is a common nitrating agent for such systems.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Acetyl-1-methylpyrrole | 123.15 | 10.0 g | 0.081 |
| Acetic Anhydride | 102.09 | 50 mL | - |
| Fuming Nitric Acid (90%) | 63.01 | 4.5 mL | 0.097 |
| Ice-water | - | 500 mL | - |
| Ethanol | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-acetyl-1-methylpyrrole (10.0 g, 0.081 mol) in acetic anhydride (50 mL).
-
Cool the solution to -10 °C using an ice-salt bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid (4.5 mL, 0.097 mol) and acetic anhydride (10 mL) dropwise to the reaction mixture, ensuring the temperature does not rise above -5 °C.
-
After the addition is complete, stir the reaction mixture at -10 °C for an additional 1 hour.
-
Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to afford 2-acetyl-1-methyl-4-nitropyrrole as a yellow crystalline solid.
PART 3: Synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
The conversion of the acetyl group to a carboxylic acid is achieved through the haloform reaction. This reaction is specific for methyl ketones and proceeds via the formation of a trihalomethyl intermediate, which is then cleaved by a base.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Acetyl-1-methyl-4-nitropyrrole | 168.14 | 10.0 g | 0.059 |
| Sodium Hydroxide (NaOH) | 40.00 | 14.2 g | 0.355 |
| Bromine (Br₂) | 159.81 | 9.5 mL | 0.185 |
| Water | - | 200 mL | - |
| 6 M Hydrochloric Acid (HCl) | - | q.s. | - |
Procedure:
-
Prepare a solution of sodium hypobromite by slowly adding bromine (9.5 mL, 0.185 mol) to a solution of sodium hydroxide (14.2 g, 0.355 mol) in water (150 mL) at 0 °C.
-
In a separate flask, dissolve 2-acetyl-1-methyl-4-nitropyrrole (10.0 g, 0.059 mol) in dioxane (50 mL).
-
Add the pyrrole solution to the freshly prepared sodium hypobromite solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 6 M HCl.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.
PART 4: Synthesis of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid
The reduction of the nitro group to an amine is a critical step. Tin(II) chloride in the presence of hydrochloric acid is an effective reagent for this transformation, as it selectively reduces the nitro group without affecting the pyrrole ring or the carboxylic acid functionality.[3][4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid | 170.12 | 8.0 g | 0.047 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 42.5 g | 0.188 |
| Concentrated Hydrochloric Acid (HCl) | - | 50 mL | - |
| Ethanol | - | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | q.s. | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid (8.0 g, 0.047 mol) in ethanol (100 mL).
-
Add a solution of tin(II) chloride dihydrate (42.5 g, 0.188 mol) in concentrated hydrochloric acid (50 mL) to the suspension.
-
Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite to remove the tin salts, washing the filter cake with water and ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The aqueous solution is then extracted with ethyl acetate (3 x 100 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid.
PART 5: Formation of this compound
The final step is the formation of the hydrochloride salt to improve the stability and solubility of the amino acid.
Materials and Reagents:
| Reagent | Quantity |
| 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | Crude product from Part 4 |
| Anhydrous Diethyl Ether | 100 mL |
| Gaseous Hydrogen Chloride (HCl) or HCl in Ether/Dioxane | q.s. |
Procedure:
-
Dissolve the crude 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid in a minimal amount of anhydrous methanol.
-
Add this solution to anhydrous diethyl ether (100 mL).
-
Bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether or dioxane dropwise, until precipitation is complete.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether and dry under vacuum to afford this compound as a stable solid.
Characterization
The structure and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Melting Point (MP): To assess the purity of the solid compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.
-
Fuming nitric acid is a strong oxidizing agent and is highly corrosive. Handle with extreme caution.
-
Bromine is toxic and corrosive. Handle in a fume hood and avoid inhalation of vapors.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Hydrogen chloride gas is toxic and corrosive. Use appropriate gas handling techniques.
References
-
Wikipedia. Tin(II) chloride. [Link]
-
ResearchGate. Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. [Link]
-
Sciencemadness Discussion Board. Nitroaromatic Reduction w/Sn. [Link]
-
Common Organic Chemistry. Tin(II) Chloride Dihydrate. [Link]
Sources
Application Notes & Protocols: Strategic Incorporation of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride in Advanced Peptide Synthesis
Abstract
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as metabolic stability, receptor affinity, and cell permeability. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid, an N-methylated, conformationally restricted amino acid analogue, presents a unique building block for designing novel peptides and peptidomimetics.[1][2] Its rigid pyrrole core can enforce specific backbone geometries, while the N-methyl group enhances resistance to enzymatic degradation.[2][3] However, the steric hindrance introduced by the N-methyl group poses significant challenges to standard solid-phase peptide synthesis (SPPS) protocols, often resulting in low coupling yields and incomplete reactions.[3][4] These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective incorporation of 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride into peptide sequences. We delve into the underlying chemical principles, compare coupling strategies, and present detailed, field-tested protocols to overcome the synthetic hurdles associated with this valuable building block.
Introduction: The Rationale for N-Methylated Pyrrole Amino Acids
Peptide therapeutics often suffer from poor oral bioavailability and rapid proteolytic cleavage, limiting their clinical utility.[2] Chemical modifications to the peptide backbone are a primary strategy to overcome these limitations. N-methylation, the substitution of an amide proton with a methyl group, is a particularly effective modification that provides two key advantages:
-
Enhanced Proteolytic Stability: The N-methyl group sterically shields the adjacent peptide bond from recognition and cleavage by proteases.[5]
-
Conformational Control: N-methylation restricts rotation around the peptide backbone, reducing conformational flexibility.[2] This can pre-organize the peptide into its bioactive conformation, increasing binding affinity and selectivity for its target.[2]
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid leverages these benefits within a planar, aromatic scaffold. Its integration into a peptide sequence serves as a potent tool to create rigid turns or extended structures, crucial for modulating biological activity.[1] This guide will focus on the practical aspects of utilizing its hydrochloride salt form, which offers improved solubility and handling characteristics for synthesis.[6]
Physicochemical Properties
A clear understanding of the building block's properties is essential for accurate reagent calculation and synthesis planning.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₆H₈N₂O₂ · HCl | [7] (for free acid) |
| Molecular Weight | 176.60 g/mol (for hydrochloride salt) | Derived |
| Appearance | Off-white to grey crystalline powder | [6] (for methyl ester) |
| Storage Conditions | Store at 0-8 °C | [6] (for methyl ester) |
Note: Data for the hydrochloride salt is supplemented with data from the free acid and related ester forms where direct data is unavailable.
The Core Synthetic Challenge: Overcoming Steric Hindrance
The primary obstacle in synthesizing peptides with N-methylated residues is the steric bulk and reduced nucleophilicity of the secondary amine.[3] During a standard SPPS cycle, the incoming activated amino acid must react with the N-terminal amine of the growing peptide chain on the solid support. When this N-terminal residue is an N-methylated amino acid like 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid, the reaction is significantly slower and less efficient than with a primary amine.
This challenge manifests in two critical coupling steps:
-
Coupling onto the N-methylated residue: The incoming standard amino acid must acylate the sterically hindered N-methyl amine.
-
Coupling of the N-methylated residue itself: The carboxyl group of the N-methylated pyrrole acid is activated and presented to the N-terminus of the peptide-resin.
Both steps require optimized conditions, including highly reactive coupling reagents and extended reaction times, to drive the reaction to completion.[4][5]
Coupling Reagent Strategies and Workflow
Standard coupling reagents like HBTU or HCTU can be less effective for hindered couplings.[5] The selection of a more potent activating agent is critical for success.
Comparative Overview of Coupling Reagents
The choice of coupling reagent directly impacts the yield and purity of the final peptide.[3] Reagents that form highly reactive activated species are necessary to overcome the energy barrier of N-methyl amide bond formation.
| Reagent | Reagent Type | Activating Additive | Base | Key Considerations & Rationale |
| HATU | Uronium/Aminium Salt | (HOAt) | DIEA | Highly Recommended. Forms a highly reactive HOAt-ester. The presence of HOAt minimizes racemization and accelerates the coupling rate, making it highly effective for sterically hindered couplings.[3][5] |
| PyBOP/PyAOP | Phosphonium Salt | HOAt (optional but recommended) | DIEA | Strong activating agents, considered among the most promising for coupling N-methyl-rich peptides.[4] PyAOP is often cited for its high performance in difficult sequences. |
| PyBroP | Phosphonium Salt | None | DIEA | A powerful reagent that forms a phosphonium bromide intermediate. It is very effective for hindered couplings but can be more expensive and may require careful handling.[5] |
| BOP-Cl | Phosphonium Salt | None | DIEA | A classic reagent for hindered couplings, though newer reagents like HATU are often preferred due to higher efficiency and fewer side reactions.[5][8] |
General SPPS Workflow for N-Methylated Residues
The standard Fmoc/tBu SPPS workflow must be adapted to ensure complete reactions. The following diagram outlines the key stages, emphasizing the critical coupling and monitoring steps.
Caption: Modified SPPS cycle for incorporating N-methylated amino acids.
Detailed Experimental Protocols
The following protocols are designed for manual solid-phase synthesis on a 0.1 mmol scale. Reagent volumes and quantities should be adjusted accordingly for different scales.
Protocol 1: Incorporation of Fmoc-4-amino-1-methyl-1H-pyrrole-2-carboxylic acid
This protocol details the coupling of the N-methylated pyrrole amino acid onto a resin-bound peptide with a free N-terminal primary amine.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin) with peptide sequence synthesized up to the coupling point.
-
Fmoc-4-amino-1-methyl-1H-pyrrole-2-carboxylic acid.
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
N,N-Diisopropylethylamine (DIEA).
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM).
-
20% (v/v) Piperidine in DMF.
-
Bromophenol Blue Test Solution (250 mg in 50 mL DMF).[5]
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (0.1 mmol) in DMF (approx. 10 mL per gram of resin) for at least 30 minutes in a reaction vessel.[9]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh solution for 10 minutes.[9]
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve Fmoc-4-amino-1-methyl-1H-pyrrole-2-carboxylic acid (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (approx. 2 mL).
-
Add DIEA (8 eq., 0.8 mmol) to the solution.
-
Allow the mixture to pre-activate for 5 minutes at room temperature.[5]
-
Add the activated amino acid solution to the drained resin.
-
-
Coupling Reaction:
-
Monitoring for Completion (Bromophenol Blue Test):
-
Rationale: The N-terminal secondary amine of a newly coupled N-methylated residue does not give a reliable color change with the standard ninhydrin (Kaiser) test. The bromophenol blue test is a required alternative.[5]
-
Remove a small sample of resin beads (~5 mg) and wash with methanol.
-
Add 1-2 drops of the Bromophenol Blue test solution.
-
Interpretation: A yellow color indicates a complete reaction (no free amine). A blue or green color indicates an incomplete reaction.[5]
-
-
Recoupling (If Necessary):
-
If the test is positive (blue/green), drain the reaction vessel and repeat steps 3-5 for a second coupling.
-
-
Washing:
-
Once the coupling is complete (yellow test result), drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next synthesis cycle.
-
Protocol 2: Coupling the Next Amino Acid onto the N-Methylated Pyrrole Residue
This step is equally challenging due to the steric hindrance of the N-methyl group on the resin.
Procedure:
-
Perform the Fmoc deprotection of the newly added 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid residue as described in Protocol 1, Step 2.
-
For the subsequent coupling, use the same enhanced conditions as described in Protocol 1, Steps 3 & 4.
-
Use 4 equivalents of the next Fmoc-amino acid.
-
Use HATU (3.9 eq.) and DIEA (8 eq.) for activation.
-
Use an extended coupling time (1-4 hours).
-
-
Monitor the reaction using the standard Kaiser test, as the incoming amino acid will couple to create a secondary amine, which is detectable (though the N-methylated residue itself is not). If the next residue is also N-methylated, use the Bromophenol Blue test.
Protocol 3: Final Cleavage and Deprotection
Caution: Trifluoroacetic acid (TFA) is highly corrosive. Perform this procedure in a certified fume hood with appropriate personal protective equipment.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x), then dry thoroughly under vacuum.[9]
-
Cleavage Cocktail Preparation: Prepare a standard cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[9] TIS is a scavenger to protect sensitive side chains from reactive species generated during cleavage.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate gently at room temperature for 2-4 hours. Note that prolonged cleavage times with N-methyl-rich peptides can sometimes lead to side reactions like fragmentation.[4]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Add the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA solution) to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Analytical Characterization Considerations
Proper analysis is key to confirming the successful synthesis of peptides containing N-methylated residues.
-
RP-HPLC: Peptides rich in N-methyl amino acids often exhibit broad or multiple peaks on reverse-phase HPLC.[4] This is typically not due to impurity but to the presence of stable cis/trans rotamers around the N-methylated amide bond. The slow interconversion of these conformers on the HPLC timescale leads to peak separation. Running the HPLC at an elevated temperature (e.g., 40-60°C) can often coalesce these peaks into a single, sharper peak.
-
Mass Spectrometry (LC-MS/MALDI-TOF): This is essential to confirm the correct molecular weight of the final peptide product.[10][11]
The following diagram illustrates the relationship between the synthetic workflow and the final analytical validation.
Caption: From synthesis to validation for N-methylated peptides.
Conclusion
This compound is a powerful building block for creating structurally defined and proteolytically resistant peptides. While its N-methylated nature presents a synthetic challenge, this can be reliably overcome through the strategic selection of potent coupling reagents like HATU, the use of extended reaction times, and diligent monitoring with appropriate tests like the bromophenol blue assay. The protocols and insights provided in this guide offer a robust framework for researchers to successfully incorporate this and other hindered N-methylated amino acids, unlocking new possibilities in peptide-based drug design and development.
References
- Vertex AI Search. (2026). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Chem-Impex. (2026). 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid.
- BenchChem. (2026).
- Chem-Impex. (2026). 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride.
- PubChem. (2026). 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | C6H8N2O2 | CID 3330245.
- PubMed. (2004). Synthesis of N-methylpyrrole and N-methylimidazole amino acids suitable for solid-phase synthesis. J Org Chem. 2004 Nov 12;69(23):8151-3.
- Reddit. (2023).
- PubMed. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. J Pept Res. 2005 Feb;65(2):153-66.
- BenchChem. (2026). The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide.
- BenchChem. (2026).
- PubChem. (2026). 4-Amino-1H-pyrrole-2-carboxylic acid | C5H6N2O2 | CID 21922424.
- MDPI. (2026).
- Chemistry LibreTexts. (2022). 5.13: Peptide and Protein Synthesis.
- PMC - NIH. (2018). Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis.
- SpringerLink. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Electronic Journal of Biotechnology. (2026).
- Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol.
- PubMed - NIH. (1994). Comparative study of methods to couple hindered peptides.
- Bachem Products. (2026). 4-(Fmoc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid.
- PubMed. (2022). Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA.
- PubMed Central. (2020). The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding.
- ResearchGate. (2026). Procedures to Improve Difficult Couplings.
- Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- PubMed. (2024).
- MilliporeSigma. (2026).
- PMC. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins.
- HMDB. (2026). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230).
- Santa Cruz Biotechnology. (2026). 4-{[(2-furylmethyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid.
- Wikipedia. (2026). Pyrrole-2-carboxylic acid.
- ResearchGate. (2026). Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | C6H8N2O2 | CID 3330245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical considerations for characterization of generic peptide product: A regulatory insight - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride as a building block in organic synthesis
An Application Guide to 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride: A Versatile Scaffold in Synthetic Chemistry
Introduction: The Strategic Value of the Pyrrole Scaffold
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the pyrrole ring system being a particularly privileged scaffold.[1][2] This five-membered aromatic heterocycle is a core component in a vast array of natural products and synthetic pharmaceuticals, including anticancer agents, antivirals, and anti-inflammatory drugs.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it an invaluable design element for medicinal chemists.
Within this class of compounds, this compound emerges as a highly strategic building block. It presents a rigid, N-methylated pyrrole core functionalized with two key reactive handles: a nucleophilic amino group at the C4 position and an electrophilic carboxylic acid at the C2 position. This bifunctional nature allows for its seamless integration into larger molecules through well-established synthetic transformations, most notably amide bond formation. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[4] This guide provides an in-depth look at the properties of this versatile reagent and detailed protocols for its application in organic synthesis.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the building block's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4-amino-1-methylpyrrole-2-carboxylic acid | [5] |
| Synonyms | 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | [5] |
| CAS Number | 45776-13-4 (Free Base) | [5] |
| Molecular Formula | C₆H₈N₂O₂ · HCl | |
| Molecular Weight | 176.61 g/mol | |
| Appearance | Typically an off-white to light-colored solid | |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), alcohols; enhanced aqueous solubility due to the hydrochloride salt. | [4] |
Reactivity Insights
The synthetic utility of this molecule is dictated by the orthogonal reactivity of its two primary functional groups.
-
The Carboxylic Acid (C2-Position): This group is the primary site for electrophilic activation. It readily participates in standard coupling reactions to form amides, esters, and other acyl derivatives. This handle is most commonly exploited for elongating the molecular structure, for instance, by coupling it with various amines.
-
The Amino Group (C4-Position): As a primary aromatic amine, this group is nucleophilic. It can be acylated, alkylated, or used in the formation of sulfonamides. The availability of Boc-protected and Fmoc-protected analogues of this building block underscores the importance of this position for synthetic diversification, allowing chemists to choose which end of the molecule to react first.[6][7]
-
The Pyrrole Ring: The N-methylation prevents the ring nitrogen from acting as a hydrogen bond donor, a feature that can enhance metabolic stability and membrane permeability in drug candidates. The electron-rich pyrrole core is generally less reactive towards electrophilic substitution than pyrrole itself due to the electron-withdrawing nature of the carboxylic acid, but can still undergo certain transformations under specific conditions.
Application I: Amide Bond Formation for Novel Scaffolds
The most prevalent application of this building block is in the synthesis of complex amides, where the pyrrole unit is incorporated as a non-canonical amino acid. This strategy introduces a conformationally restricted, planar element into a molecule, which can be crucial for optimizing binding affinity to biological targets like enzymes or receptors.
Causality Behind Experimental Choices
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[8] Therefore, the carboxylic acid must be "activated" into a more potent electrophile.
-
Coupling Reagents: Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used because they react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is then readily attacked by the amine nucleophile to form the desired amide. Additives like 1-Hydroxybenzotriazole (HOBt) can be used to minimize side reactions and reduce potential racemization by forming an active ester intermediate.[9]
-
Base: The starting material is a hydrochloride salt. Furthermore, the coupling reaction itself can generate acidic byproducts. A non-nucleophilic organic base, such as Diisopropylethylamine (DIEA), is required to neutralize these acids and ensure the amine coupling partner remains in its free, nucleophilic state.[10] At least two equivalents of base are necessary: one for the hydrochloride salt and one for the acid generated during the coupling process.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it can dissolve the polar starting materials, reagents, and intermediates without interfering with the reaction.
Detailed Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for coupling this compound with a generic primary or secondary amine (R¹R²NH).
Materials:
-
This compound (1.0 eq)
-
Amine (R¹R²NH) (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIEA (2.5 eq)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc), 1M HCl(aq), 1M NaHCO₃(aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Add the amine (1.1 eq) to the solution, followed by the dropwise addition of DIEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
In a single portion, add HOBt (1.2 eq) followed by EDC (1.2 eq). A slight exotherm may be observed.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture stir at room temperature for 16-24 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl(aq) (to remove excess DIEA), 1M NaHCO₃(aq) (to remove HOBt and unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes or methanol in dichloromethane) to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application II: Synthesis of Novel Polyamides
The bifunctional nature of the pyrrole building block also lends itself to applications in polymer chemistry. By reacting the amino group with diacyl chlorides, novel polyamides can be synthesized.[11] These polymers, incorporating the rigid pyrrole heterocycle into their backbone, are expected to exhibit high thermal stability and unique mechanical properties.[11] For this application, it is often advantageous to use the methyl ester derivative of the title compound to prevent the free carboxylic acid from interfering with the polymerization.
Protocol: Polyamide Synthesis via Condensation with a Diacyl Chloride
This protocol outlines the synthesis of a polyamide using Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride and a diacyl chloride (e.g., terephthaloyl chloride).
Materials:
-
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride (1.0 eq)[12][13]
-
Terephthaloyl chloride (1.0 eq)
-
Anhydrous Pyridine
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Methanol
Procedure:
-
In a flask equipped with a mechanical stirrer and under an inert atmosphere, dissolve Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride (1.0 eq) in anhydrous NMP.
-
Add anhydrous pyridine (2.2 eq) to act as both a solvent and an acid scavenger. Stir until a homogeneous solution is formed.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve terephthaloyl chloride (1.0 eq) in a minimal amount of anhydrous NMP.
-
Add the terephthaloyl chloride solution dropwise to the cooled amine solution over 30 minutes. The viscosity of the solution is expected to increase significantly as the polymer forms.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 24 hours.
-
Isolation: Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of vigorously stirring methanol.
-
Collect the fibrous polyamide precipitate by filtration, wash thoroughly with fresh methanol to remove unreacted monomers and salts, and dry under vacuum at 60-80 °C.
-
Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for thermal transitions (Tg, Tm), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the amide linkages.
Conclusion
This compound is a powerful and versatile building block for synthetic chemists. Its pre-installed, orthogonally reactive functional groups provide a streamlined entry point for introducing the valuable pyrrole scaffold into a wide range of molecules, from complex small-molecule drug candidates to high-performance polymers. The protocols detailed herein offer a robust foundation for researchers to leverage the unique properties of this compound in their synthetic endeavors, enabling the construction of novel chemical entities with tailored functions and properties.
References
- Vertex AI Search. Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis.
- J&K Scientific LLC. 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride.
- SciSpace. Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017-12-20).
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole.
- Chem-Impex. 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride.
- RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
- ResearchGate. Scheme 11 Synthesis of various catalyzed pyrrole containing products.
- Chem-Impex. 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid.
- Biofilm Inhibitor Synthesis. Amide Coupling.
- PubChem. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Fisher Scientific. Amide Synthesis.
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. (2008-06-23).
- PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Bachem Products. 4-(Fmoc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid.
- USA Chemical Suppliers. 4-amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride suppliers USA.
- Benchchem. Application Notes and Protocols for the Synthesis of Polyamides using 4-Amino-2-methylisophthalonitrile.
Sources
- 1. scispace.com [scispace.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | C6H8N2O2 | CID 3330245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide Coupling - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. 4-amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride suppliers USA [americanchemicalsuppliers.com]
Applications of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride in Drug Discovery: A Technical Guide
Introduction: The Versatility of the Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal building block for designing molecules that can potently and selectively interact with biological targets. Among the diverse family of pyrrole-containing compounds, 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride and its derivatives have emerged as versatile intermediates in the synthesis of novel therapeutics for a range of diseases, including cancer, inflammatory conditions, and neurological disorders.[3][4]
This technical guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into its role as a synthetic precursor for potent and selective inhibitors of key protein targets, providing detailed protocols for both the chemical synthesis of representative bioactive molecules and the biological assays used to evaluate their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable chemical entity in their research endeavors.
Chemical Properties and Handling
This compound is a stable, crystalline solid. The hydrochloride salt form enhances its solubility in aqueous solutions, making it amenable to a variety of reaction conditions.[4] For synthetic applications, the free base can be generated by treatment with a suitable base. The amino group at the 4-position and the carboxylic acid at the 2-position provide two key functional handles for further chemical modifications, allowing for the construction of diverse molecular architectures. The Boc-protected form, 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid, is also a commonly used intermediate, offering enhanced stability and reactivity for specific synthetic transformations, particularly in peptide synthesis and the development of complex pharmaceuticals.[3]
Table 1: Physicochemical Properties of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid
| Property | Value | Reference |
| Molecular Formula | C6H8N2O2 | [5] |
| Molecular Weight | 140.14 g/mol | [5] |
| IUPAC Name | 4-amino-1-methylpyrrole-2-carboxylic acid | [5] |
| CAS Number | 45776-13-4 | [5] |
Application Showcase I: Development of MDM2-p53 Interaction Inhibitors for Cancer Therapy
A critical application of the 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid scaffold is in the development of small molecule inhibitors of the MDM2-p53 protein-protein interaction.[6][7] In many cancers with wild-type p53, its tumor suppressor function is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for degradation.[8] Inhibiting the MDM2-p53 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.
The pyrrole scaffold has been instrumental in the design of potent and selective MDM2 inhibitors. The carboxylic acid moiety of the pyrrole building block often plays a crucial role in mimicking key interactions of p53 with MDM2.[9]
Synthetic Protocol: Synthesis of a Pyrrole-Based MDM2 Inhibitor Precursor
This protocol outlines a general procedure for the amide coupling of 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid with a representative amine, a key step in the synthesis of many pyrrole-based MDM2 inhibitors.
Materials:
-
4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid
-
Amine of interest (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine of interest (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Biological Evaluation: MDM2-p53 Interaction Assay
A common method to assess the inhibitory activity of compounds on the MDM2-p53 interaction is a competitive binding assay, such as an ELISA (Enzyme-Linked Immunosorbent Assay) or a fluorescence polarization (FP) assay.[2]
Protocol: MDM2-p53 Competitive ELISA
Materials:
-
Recombinant human MDM2 protein
-
Recombinant human p53 protein
-
Anti-p53 antibody conjugated to an enzyme (e.g., HRP)
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H2SO4)
-
96-well microplate
-
Test compounds (dissolved in DMSO)
Procedure:
-
Coat a 96-well microplate with recombinant MDM2 protein overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add a solution of recombinant p53 protein and varying concentrations of the test compound to the wells.
-
Incubate for 2 hours at room temperature to allow for competitive binding.
-
Wash the plate three times with wash buffer.
-
Add the anti-p53 antibody-enzyme conjugate and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the enzyme substrate and incubate in the dark until a color develops.
-
Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the signal.
Diagram 1: MDM2-p53 Inhibition Workflow
Caption: Workflow for the synthesis and evaluation of pyrrole-based MDM2 inhibitors.
Application Showcase II: Targeting Kinases in Inflammatory Diseases and Cancer
The versatility of the 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid scaffold extends to the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.
Janus Kinase 1 (JAK1) Inhibitors
Selective JAK1 inhibitors are of significant interest for the treatment of inflammatory diseases like rheumatoid arthritis.[7][10] The 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, which can be derived from 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid, has been explored for the development of JAK1-selective inhibitors.[10]
Table 2: Representative Pyrrole-based JAK1 Inhibitor Activity
| Compound | Target | IC50 (µM) | Selectivity (JAK1/JAK2) | Reference |
| 2j | JAK1 | 2.2 | 24.7-fold | [10] |
Pyruvate Kinase M2 (PKM2) Activators
Pyruvate kinase M2 (PKM2) is a key enzyme in cancer cell metabolism.[1] Activation of PKM2 can reprogram cancer metabolism and inhibit tumor growth. A 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide derivative has been identified as a PKM2 activator, demonstrating the utility of this scaffold in targeting metabolic pathways in cancer.[11]
Protocol: In Vitro Kinase Assay (General)
A common method to assess the activity of kinase inhibitors is through an in vitro kinase assay that measures the phosphorylation of a substrate.
Materials:
-
Recombinant kinase (e.g., JAK1)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP) or in a system with a detection reagent
-
Kinase assay buffer
-
Test compounds
-
Method for detecting phosphorylation (e.g., scintillation counting for radiolabeled ATP, luminescence-based ADP detection)
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add varying concentrations of the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. For example, using the ADP-Glo™ Kinase Assay, a reagent is added to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP, which is then measured via a luciferase reaction.[12]
-
Calculate the IC50 value of the inhibitor.
Diagram 2: Kinase Inhibition Assay Principle
Caption: Principle of an in vitro kinase inhibition assay.
Application Showcase III: Modulating Neurological Pathways
Derivatives of 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid have also shown promise in targeting neurological pathways.
D-Amino Acid Oxidase (DAAO) Inhibitors
D-amino acid oxidase (DAAO) is an enzyme that degrades D-serine, a co-agonist of the NMDA receptor in the brain.[3][6] Inhibition of DAAO can increase D-serine levels and potentiate NMDA receptor function, which is a potential therapeutic strategy for schizophrenia. Fused pyrrole carboxylic acids have been identified as potent DAAO inhibitors.[3]
Protocol: D-Amino Acid Oxidase (DAAO) Inhibition Assay
The activity of DAAO inhibitors can be determined by measuring the decrease in the rate of an enzymatic reaction. A common method is to monitor the production of hydrogen peroxide, a byproduct of the DAAO-catalyzed oxidation of a D-amino acid.[13]
Materials:
-
Recombinant DAAO enzyme
-
D-amino acid substrate (e.g., D-serine)
-
Horseradish peroxidase (HRP)
-
A chromogenic HRP substrate (e.g., Amplex Red)
-
Assay buffer
-
Test compounds
Procedure:
-
Prepare a reaction mixture containing DAAO, HRP, and the chromogenic substrate in the assay buffer.
-
Add varying concentrations of the test compound.
-
Initiate the reaction by adding the D-amino acid substrate.
-
Monitor the increase in absorbance or fluorescence over time, which corresponds to the production of hydrogen peroxide.
-
Calculate the initial reaction rates at different inhibitor concentrations.
-
Determine the IC50 value of the inhibitor.[13]
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in modern drug discovery. Its inherent chemical features provide a robust platform for the synthesis of a wide range of bioactive molecules targeting diverse protein families, including those involved in cancer, inflammation, and neurological disorders. The protocols and application examples provided in this guide highlight the practical utility of this scaffold. As our understanding of disease biology continues to grow, the creative application of such privileged scaffolds will undoubtedly lead to the discovery of novel and effective therapeutics.
References
-
Ferraris, D., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry, 51(12), 3357-3359. Available at: [Link]
-
Chem-Impex International. (n.d.). 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride. Retrieved from [Link]
-
Ding, K., et al. (2013). Discovery of potent, orally active, small-molecule inhibitors of the MDM2-p53 interaction. Journal of Medicinal Chemistry, 56(14), 5979-5983. Available at: [Link]
-
Shin, H., et al. (2014). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Chemical & Pharmaceutical Bulletin, 62(3), 217-220. Available at: [Link]
-
BPS Bioscience. (n.d.). MDM2-p53 Interaction Assay Kit. Retrieved from [Link]
-
Sacchi, S., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 5. Available at: [Link]
-
Matsui, Y., et al. (2017). Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide as a pyruvate kinase M2 activator. Bioorganic & Medicinal Chemistry, 25(13), 3443-3452. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
-
Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. Available at: [Link]
-
Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1). Available at: [Link]
-
Tzankova, D., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 452-460. Available at: [Link]
-
Chem-Impex. (n.d.). 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
-
Wang, S., et al. (2024). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. European Journal of Medicinal Chemistry, 265, 116086. Available at: [Link]
-
Kung, C., et al. (2012). A novel pyruvate kinase M2 activator compound that suppresses lung cancer cell viability under hypoxia. Molecular Cancer Therapeutics, 11(12), 2625-2634. Available at: [Link]
-
Lin, Z., et al. (2024). Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction. European Journal of Medicinal Chemistry, 270, 116366. Available at: [Link]
-
BPS Bioscience. (n.d.). MDM2-Driven p53 Ubiquitination Assay Kit. Retrieved from [Link]
-
BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]
-
Boxer, M. B., et al. (2012). Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy. ACS Chemical Biology, 7(9), 1547-1555. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). D-Amino Acid Assay Kit (Fluorometric). Retrieved from [Link]
-
Yang, W., et al. (2014). Novel inhibitors of the MDM2-p53 interaction featuring hydrogen bond acceptors as carboxylic acid isosteres. Journal of Medicinal Chemistry, 57(8), 3467-3479. Available at: [Link]
-
Jiang, H., et al. (2015). A concise synthesis of pyrrole-based drug candidates from α-hydroxyketones, 3-oxobutanenitrile, and anilines. Molecules, 20(7), 12650-12660. Available at: [Link]
-
Goundry, W. R., et al. (2021). Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor SP-141. Molecules, 26(11), 3169. Available at: [Link]
-
Pellegrino, M., et al. (2024). Rational design, synthesis, and biophysical characterization of a peptidic MDM2-MDM4 interaction inhibitor. Bioorganic & Medicinal Chemistry, 110, 117937. Available at: [Link]
-
Böttger, A., et al. (1997). Molecular characterization of the hdm2-p53 interaction. Journal of Molecular Biology, 269(5), 744-756. Available at: [Link]
-
Yu, X., et al. (2015). Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain. Journal of Biological Chemistry, 290(14), 9114-9123. Available at: [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Mdm2 p53 Binding Protein Homolog (MDM2). Retrieved from [Link]
-
Creative Biolabs. (n.d.). JAK1 Analysis Service. Retrieved from [Link]
-
BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. Retrieved from [Link]
-
Boxer, M. B., et al. (2009). Identification of activators for the M2 isoform of human pyruvate kinase. In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Available at: [Link]
-
Vander Heiden, M. G., et al. (2010). Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis. Nature Chemical Biology, 6(3), 210-216. Available at: [Link]
-
Wobst, H. J., et al. (2015). Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis. Journal of Medicinal Chemistry, 58(3), 1188-1200. Available at: [Link]
Sources
- 1. Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide as a pyruvate kinase M2 activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mesoscale.com [mesoscale.com]
- 6. Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cloud-clone.com [cloud-clone.com]
- 9. Novel inhibitors of the MDM2-p53 interaction featuring hydrogen bond acceptors as carboxylic acid isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Acylation of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
Authored by: A Senior Application Scientist
Introduction: The N-acylation of aminopyrroles is a cornerstone transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Pyrrole scaffolds are prevalent in numerous biologically active compounds, and modification of the amino group via acylation allows for the systematic exploration of structure-activity relationships (SAR), enhancement of pharmacological properties, and the construction of complex molecular architectures. This guide provides a detailed technical overview and validated experimental protocols for the N-acylation of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride, a versatile building block in pharmaceutical research.[1][2]
This document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and troubleshooting strategies. Two primary, robust methods are presented: direct acylation with acyl halides under Schotten-Baumann conditions and carbodiimide-mediated coupling with carboxylic acids.
Core Principles & Mechanistic Considerations
The target transformation is the formation of an amide bond between the 4-amino group of the pyrrole ring and an acylating agent. The starting material, this compound, presents two key chemical features that must be managed:
-
The Amine Hydrochloride Salt: The primary amino group is protonated as a hydrochloride salt. For it to function as a nucleophile, it must first be deprotonated by a base.
-
The Carboxylic Acid Group: The presence of the C2-carboxylic acid introduces the possibility of intramolecular side reactions or competition for reagents, although under the described conditions, the exocyclic amine is significantly more nucleophilic and sterically accessible.
The choice of acylation method depends primarily on the nature of the acylating agent (an activated acyl halide/anhydride vs. a less reactive carboxylic acid).
Method A: Schotten-Baumann Acylation
This classic method utilizes highly reactive acyl chlorides or anhydrides to acylate the amine. The reaction is typically fast and high-yielding. A base is required for two crucial reasons: to neutralize the starting material's hydrochloride salt and to scavenge the acidic byproduct (HCl) generated during the reaction, driving the equilibrium towards product formation.[3][4][5] This is a direct and forceful approach to amide synthesis.[6]
Method B: Carbodiimide-Mediated Coupling
When the desired acyl group is to be introduced from a carboxylic acid, a coupling agent is necessary to activate the acid's carboxyl group. Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely employed.[7][8] The mechanism involves the carbodiimide activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][9] This intermediate is then attacked by the amine. To improve yields and minimize side reactions like racemization, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often included.[9][10] These additives react with the O-acylisourea to form a more stable, yet still highly amine-reactive, activated ester, which ultimately leads to the desired amide.[10][11]
Visualization of Experimental Workflow & Mechanisms
Caption: General experimental workflow for N-acylation.
Caption: Simplified Schotten-Baumann reaction mechanism.
Caption: Key steps in the EDC/NHS coupling mechanism.
Materials and Reagents
| Reagent | Purpose | Supplier Example |
| 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid HCl | Starting Material | Sigma-Aldrich |
| Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) | Acylating Agent (Method A) | Varies |
| Carboxylic Acid (e.g., Acetic acid, Propionic acid) | Acylating Agent (Method B) | Varies |
| Triethylamine (TEA) or Diisopropylethylamine (DIEA) | Non-nucleophilic Base | Fisher Scientific |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling Agent (Method B) | Thermo Fisher |
| N-hydroxysuccinimide (NHS) | Activating Additive (Method B) | Thermo Fisher |
| Dichloromethane (DCM), Anhydrous | Reaction Solvent | Varies |
| N,N-Dimethylformamide (DMF), Anhydrous | Reaction Solvent | Varies |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Aqueous Wash | N/A |
| Brine (Saturated NaCl Solution) | Aqueous Wash | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying Agent | Varies |
| Silica Gel for Column Chromatography | Purification Medium | Varies |
Protocol A: N-Acylation via Acyl Chloride (Schotten-Baumann Conditions)
Principle: This protocol employs a reactive acyl chloride to directly acylate the pyrrole amine. A tertiary amine base is used to liberate the free amine from its hydrochloride salt and to neutralize the HCl byproduct generated in situ.[5][12]
Step-by-Step Methodology:
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent and Base Addition: Suspend the solid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the flask to 0 °C in an ice-water bath. Add triethylamine (TEA) or diisopropylethylamine (DIEA) (2.2 equiv) dropwise via syringe. Stir the mixture for 15-20 minutes at 0 °C. Causality Note: Two equivalents of base are essential; the first deprotonates the amine hydrochloride, and the second is required to quench the HCl produced by the acylation reaction. A slight excess ensures the reaction medium remains basic.
-
Acylation: While maintaining the temperature at 0 °C, add the desired acyl chloride (1.1 equiv) dropwise over 5 minutes. A precipitate (triethylammonium chloride) may form immediately.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material.
-
Aqueous Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to afford the pure N-acylated product.
Protocol B: N-Acylation via EDC/NHS Coupling
Principle: This protocol is ideal for coupling a carboxylic acid to the pyrrole amine. It involves a two-step activation where EDC forms a reactive intermediate that is converted to a more stable NHS ester, which then cleanly reacts with the amine.[10][13]
Step-by-Step Methodology:
-
Carboxylic Acid Activation: In a flame-dried flask under an inert atmosphere, dissolve the desired carboxylic acid (1.2 equiv), EDC (1.2 equiv), and NHS (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) or DCM (approx. 0.2 M). Stir the mixture at room temperature for 1 hour. Causality Note: This pre-activation step is critical for efficiently forming the amine-reactive NHS ester, minimizing hydrolysis of the O-acylisourea intermediate.[11]
-
Amine Preparation: In a separate flask, suspend the this compound (1.0 equiv) in anhydrous DMF. Add DIEA (1.5 equiv) to neutralize the salt and basify the solution. Stir for 15 minutes.
-
Coupling Reaction: Add the activated carboxylic acid solution (from Step 1) to the amine solution (from Step 2) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Aqueous Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water (3-4 times) to remove DMF and the water-soluble urea byproduct. Follow with a wash using 5% aqueous lithium chloride (LiCl) to further aid DMF removal, and finally, wash with brine. Trustworthiness Note: EDC and its urea byproduct are water-soluble, which greatly simplifies purification compared to DCC, whose byproduct must be filtered.[14]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.
Summary of Protocol Parameters
| Parameter | Protocol A: Acyl Chloride | Protocol B: EDC/NHS Coupling |
| Acylating Agent | Acyl Chloride or Anhydride | Carboxylic Acid |
| Key Reagents | Triethylamine or DIEA | EDC, NHS, DIEA |
| Typical Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dimethylformamide (DMF), Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1-4 hours | 12-18 hours |
| Pros | Fast, high-yielding, uses readily available reagents. | Mild conditions, broad substrate scope, easy byproduct removal. |
| Cons | Acyl chlorides can be harsh and moisture-sensitive. | Slower reaction time, requires more reagents. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Low Reaction | Insufficient base (amine remains protonated). Inactive coupling reagents. | Ensure >2 equiv. of base for Protocol A and >1 equiv. for Protocol B. Use fresh, high-quality EDC/NHS and anhydrous solvents for Protocol B. |
| Multiple Products | Di-acylation (on both amine and carboxylic acid). Side reaction of acyl chloride. | Use controlled, dropwise addition of the acyl chloride at 0 °C. Consider protecting the carboxylic acid group if it proves problematic. |
| Difficult Purification | Urea byproduct contamination (if using DCC instead of EDC). DMF in product. | For DCC, filter the crude reaction mixture before workup. For DMF removal, wash the organic layer multiple times with water and 5% LiCl. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct all operations in a certified chemical fume hood.
-
Reagent Handling:
-
Acyl Chlorides: Are corrosive and lachrymatory. Handle with extreme care and quench any excess with a nucleophilic solvent like isopropanol before disposal.
-
Carbodiimides (EDC/DCC): Are potent allergens and sensitizers. Avoid inhalation of dust and skin contact.
-
Bases (TEA/DIEA): Are corrosive and have strong odors. Handle with care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
chemeurope.com. Schotten-Baumann reaction. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Organic Synthesis. Acid-Amine Coupling using DCC. [Link]
-
Chemistry LibreTexts. (2023-01-22). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
ResearchGate. (2015-08-09). What is the best and reliable approach to prepare EDC/NHS solution?. [Link]
-
Ocean NanoTech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
Chem-Impex. 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride. [Link]
-
PubChem. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | C6H8N2O2 | CID 3330245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Schotten-Baumann_reaction [chemeurope.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. organic-synthesis.com [organic-synthesis.com]
Application Note: High-Purity Isolation of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
An Application Guide by a Senior Scientist
Abstract
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex therapeutic agents.[1] The stringent purity requirements of the pharmaceutical industry necessitate robust and reliable purification protocols. This document provides an in-depth guide to the principal techniques for purifying this compound, moving beyond procedural steps to explain the underlying chemical principles. We will explore recrystallization, acid-base extraction, and advanced chromatographic methods, offering detailed protocols, troubleshooting advice, and strategies for purity verification tailored for researchers, chemists, and drug development professionals.
Introduction: The Challenge of Purity
The subject molecule, this compound, presents a unique purification challenge due to its inherent chemical properties. It is a heterocyclic compound containing both a basic amino group and an acidic carboxylic acid group, classifying it as an amino acid derivative.[2][3] Its existence as a hydrochloride salt renders it highly polar and generally water-soluble, which can complicate separation from other polar impurities or starting materials.
Common impurities encountered during its synthesis may include unreacted precursors, regioisomers, by-products from side reactions (e.g., decarboxylation), and residual solvents.[4][5] Achieving >99% purity, often a prerequisite for subsequent synthetic steps or biological assays, requires a carefully selected purification strategy.
Initial Analysis and Strategy Selection
Before commencing purification, a preliminary analysis of the crude material is essential. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide critical insights into the number and nature of impurities, guiding the selection of the most effective purification method.
The following diagram outlines a general decision-making workflow for purifying the target compound.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Recrystallization
Recrystallization is the method of choice for purifying solid materials when impurities have different solubility profiles from the desired compound. The principle relies on dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the supernatant (mother liquor).
Causality of Solvent Selection
The selection of an appropriate solvent system is the most critical factor for successful recrystallization. For a polar salt like our target compound, polar protic solvents are excellent starting points.
| Solvent System | Rationale & Observations | Suitability |
| Water (H₂O) | The compound is a salt, suggesting high solubility in water. A slight excess of HCl in water can suppress dissociation and improve crystal formation.[6] | Good, but may require partial evaporation to induce crystallization if solubility is too high even when cold. |
| Ethanol (EtOH) / Methanol (MeOH) | These polar protic solvents often dissolve polar compounds when hot and show reduced solubility upon cooling. | Excellent. Often provides a good balance of solubility for effective recrystallization. |
| Isopropanol (IPA) | Less polar than EtOH/MeOH. The compound may have low solubility even when hot, but it can be an effective anti-solvent. | Good as an anti-solvent. Can be added to a solution in MeOH or EtOH to induce precipitation. |
| Acetonitrile (ACN) | A polar aprotic solvent. May offer a different selectivity for impurities compared to alcohols. | Moderate. Worth screening, especially in combination with other solvents. |
| Dichloromethane (DCM) / Ethyl Acetate (EtOAc) | Non-polar/moderately polar solvents. The hydrochloride salt is unlikely to be soluble. | Poor as primary solvents, but excellent for washing the final crystals to remove non-polar impurities. |
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen primary solvent (e.g., methanol) dropwise while heating (using a steam bath or hot plate) and swirling until the solid just dissolves. Using the absolute minimum amount of hot solvent is key to maximizing recovery.[7]
-
Hot Filtration (Optional): If insoluble impurities (dust, inorganic salts) are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals by allowing the crystal lattice to form selectively. Subsequently, place the flask in an ice bath to maximize crystal formation.[7]
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed" crystal of the pure compound.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The solution is supersaturated, or the compound's melting point is lower than the solvent's boiling point. | Add a small amount of hot solvent to dissolve the oil, then cool very slowly. Consider switching to a lower-boiling point solvent.[7] |
| Low Recovery | Too much solvent was used during dissolution; the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent. After collecting crystals, try to concentrate the mother liquor to recover a second crop of crystals.[7] |
| Colored Impurities Persist | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[7] |
Protocol 2: Acid-Base Extraction
This technique leverages the amphoteric nature of the amino acid to separate it from neutral or non-basic impurities. The hydrochloride salt is first converted to its free base (zwitterionic) form. This form has different solubility properties that can be exploited.[8][9]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | C6H8N2O2 | CID 3330245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
- 5. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride in Agrochemical Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers and synthetic chemists on the utilization of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride as a pivotal intermediate in the synthesis of modern agrochemicals. The focus is on its application in constructing pyrrole carboxamides, a significant class of fungicides that function as Succinate Dehydrogenase Inhibitors (SDHI). This document details the compound's properties, explains the mechanistic rationale for its use, and provides a robust, step-by-step protocol for the synthesis of a representative N-aryl pyrrole carboxamide fungicide. Safety protocols, data interpretation, and workflow visualization are included to ensure trustworthy and reproducible outcomes in a research and development setting.
Physicochemical Properties & Handling
This compound is a substituted pyrrole derivative that serves as a versatile building block. The hydrochloride salt form enhances stability and handling properties compared to the free base.
Table 1: Properties of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-amino-1-methylpyrrole-2-carboxylic acid | [1] |
| CAS Number | 45776-13-4 (for free acid) | [1][2] |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| Form (Hydrochloride) | Off-white to grey crystalline powder (inferred from methyl ester HCl) |
| Storage | Store at 0-8 °C, under inert gas, protected from moisture. | |
1.1. Storage & Handling
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.
-
Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Work in a chemical fume hood to avoid inhalation of dust.[4] Ensure eyewash stations and safety showers are readily accessible.[3][4]
Role in Agrochemical Synthesis: The Pyrrole Carboxamide Class
Pyrrole-based structures are integral to a variety of modern agrochemicals, particularly fungicides.[5][6] 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid is a key precursor for the synthesis of pyrrole carboxamides. These compounds are highly valued for their potent and broad-spectrum fungicidal activity.[7][8]
2.1. Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
The fungicidal efficacy of pyrrole carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[7][9][10]
-
Causality: SDH is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate.[11] By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, these fungicides block electron transport, thereby halting cellular respiration and leading to energy depletion and fungal cell death.[9][10] The ortho-substituted aniline moiety, which is coupled to the pyrrole carboxylic acid, is crucial for achieving a high level of activity and a broad spectrum of control.[5][6]
2.2. General Synthetic Pathway
The synthesis of a target pyrrole carboxamide fungicide from the title intermediate generally involves two key transformations: activation of the carboxylic acid and subsequent amide bond formation with a selected aniline derivative. The aniline component is often a complex, ortho-substituted structure, which is synthesized separately.[12][13][14]
Protocol: Synthesis of a Representative Pyrrole Carboxamide Fungicide
This protocol describes a two-step synthesis of a representative N-(2-trifluoromethylphenyl)-4-amino-1-methyl-1H-pyrrole-2-carboxamide from this compound.
3.1. Materials and Reagents
-
This compound (≥95%)
-
Thionyl chloride (SOCl₂) (≥99%)
-
2-(Trifluoromethyl)aniline (≥98%)
-
Triethylamine (Et₃N), anhydrous (≥99.5%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Toluene, anhydrous (≥99.8%)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
3.2. Equipment
-
Round-bottom flasks and glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Chromatography column
-
Standard analytical equipment (TLC, NMR, LC-MS)
3.3. Safety Precautions
-
Thionyl chloride (SOCl₂) is highly corrosive, toxic, and reacts violently with water. Handle only in a certified chemical fume hood. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat.[4][15] It is a lachrymator.
-
Acid chlorides (intermediate) are corrosive and moisture-sensitive. Avoid inhalation and skin contact.[16][17] All operations should be performed under an inert atmosphere.[16]
-
Dichloromethane is a suspected carcinogen. Minimize exposure by handling in a fume hood.
-
Aniline derivatives can be toxic. Avoid skin contact and inhalation.
-
The reaction of thionyl chloride with the carboxylic acid generates HCl and SO₂ gases. Ensure the reaction is vented through a scrubbing system (e.g., a bubbler with NaOH solution).
3.4. Detailed Procedure
Step 1: Activation of Carboxylic Acid to Acyl Chloride
-
Rationale: The carboxylic acid is converted to a more reactive acyl chloride intermediate to facilitate the subsequent amide bond formation. Thionyl chloride is an effective reagent for this transformation, and its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[18][19][20]
-
Set up an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inlet for inert gas.
-
Add this compound (1.0 eq, e.g., 1.77 g, 10 mmol) to the flask.
-
Add anhydrous toluene (approx. 30 mL).
-
Under a steady flow of inert gas, add thionyl chloride (2.0 eq, e.g., 1.46 mL, 20 mmol) dropwise via syringe at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and stir for 2-3 hours.
-
Monitoring: The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol to form the methyl ester, and analyzing by TLC or LC-MS to confirm the consumption of the starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Crucially, use a trap containing a base solution to neutralize the corrosive vapors.
-
The resulting crude 4-amino-1-methyl-1H-pyrrole-2-carbonyl chloride is a moisture-sensitive solid and should be used immediately in the next step without further purification.
Step 2: Amide Coupling Reaction
-
Rationale: The nucleophilic aniline attacks the electrophilic carbonyl carbon of the acyl chloride. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride back to the carboxylic acid. Triethylamine is added as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[20]
-
Dissolve the crude acyl chloride from Step 1 in anhydrous dichloromethane (40 mL) under an inert atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of 2-(trifluoromethyl)aniline (1.0 eq, e.g., 1.61 g, 10 mmol) and anhydrous triethylamine (1.5 eq, e.g., 2.1 mL, 15 mmol) in anhydrous dichloromethane (10 mL).
-
Add the aniline/triethylamine solution dropwise to the cold acyl chloride solution over 15-20 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.
-
Monitoring: The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes), observing the disappearance of the aniline starting material and the appearance of a new, typically less polar, product spot.
3.5. Work-up and Purification
-
Quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-(2-trifluoromethylphenyl)-4-amino-1-methyl-1H-pyrrole-2-carboxamide.
3.6. Characterization
-
Expected Outcome: A white to off-white solid.
-
¹H NMR: Expect characteristic peaks for the pyrrole ring protons, the N-methyl group, the amino group, the amide N-H proton, and the aromatic protons of the trifluoromethylphenyl group.
-
LC-MS: Confirm the molecular weight of the final product.
-
Purity: Assess by HPLC or NMR; expect purity ≥95% after chromatography.
Experimental Workflow and Data
The following diagram visualizes the sequential steps of the laboratory protocol.
Table 2: Summary of Reaction Parameters and Expected Results
| Parameter | Step 1: Acyl Chloride Formation | Step 2: Amide Coupling |
|---|---|---|
| Key Reagents | Thionyl chloride, Toluene | 2-(CF₃)aniline, Triethylamine, DCM |
| Temperature | Reflux (~80-90°C) | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours | 4-6 hours |
| Stoichiometry | SOCl₂ (2.0 eq) | Aniline (1.0 eq), Et₃N (1.5 eq) |
| Expected Yield | Intermediate used crude | 60-80% (after purification) |
| Troubleshooting | Low Conversion: Ensure anhydrous conditions; extend reflux time. | Low Yield: Ensure acyl chloride is fresh and dry; check base quality. |
| | Degradation: Avoid excessive heating. | Side Products: Dimerization or hydrolysis; ensure slow addition at 0 °C. |
Conclusion
This compound is a valuable and strategic intermediate for constructing high-value agrochemical targets. Its structure is pre-organized to allow for efficient and modular synthesis of potent pyrrole carboxamide fungicides. The protocol detailed herein provides a reliable and reproducible method for laboratory-scale synthesis, grounded in established chemical principles. By understanding the causality behind each step and adhering to strict safety measures, researchers can effectively leverage this building block in the discovery and development of novel crop protection agents.
References
-
Avenot, H. F., & Scalliet, G. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides. NDSU Repository. [Link]
-
Blum, M., et al. (2019). Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. ResearchGate. [Link]
-
Kovacevik, B., et al. (2025). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. UGD Publishing System. [Link]
-
Kovacevik, B., et al. (2025). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. ResearchGate. [Link]
-
Leggio, A., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
-
Pebay, A., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. National Institutes of Health. [Link]
-
Di Gioia, M. L., et al. (2015). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. ResearchGate. [Link]
-
Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B. [Link]
-
Semantic Scholar. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]
-
Leggio, A., et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. [Link]
-
Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung. [Link]
-
Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. ResearchGate. [Link]
-
Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. [Link]
-
Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. [Link]
-
Feng, P., & Ngai, M. Y. (2015). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE. [Link]
-
El-Sayed, N. K., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. National Institutes of Health. [Link]
-
Feng, P., & Ngai, M. Y. (2022). Synthesis Of Ortho-Trifluoromethoxylated Aniline Derivatives l Protocol Preview. YouTube. [Link]
- Google Patents. (2003). KR20030074794A - Pyrrolecarboxamides for the use as fungicides.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3330245, 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. [Link]
-
Tradeindia. This compound - Cas No: 45776-13-4. [Link]
-
Doron Scientific. (2023). Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride. [Link]
-
ResearchGate. (2014). Synthesis and psychotropic activity of some substituted aniline derivatives of 7-chloro-5-phenyl-1, 3-dihydro-1h, 3h-1, 4-benzodiazepine-2-one. [Link]
-
Innoveda Chemicals. (2024). Top 5 Safety Tips When Working with Acidic Liquids. [Link]
-
Human Metabolome Database. (2023). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). [Link]
Sources
- 1. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | C6H8N2O2 | CID 3330245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Cas No: 45776-13-4 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. iigtchem.com [iigtchem.com]
- 4. fishersci.com [fishersci.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ndsu.edu [ndsu.edu]
- 10. js.ugd.edu.mk [js.ugd.edu.mk]
- 11. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. download.basf.com [download.basf.com]
- 18. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
Application Note: A Multi-Modal Analytical Strategy for the Characterization of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
Abstract
This document provides a comprehensive guide to the analytical characterization of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride, a substituted amino acid derivative of interest in pharmaceutical and chemical research. Due to the compound's polar and ionizable nature, a multi-modal analytical approach is required for unambiguous identification, purity assessment, and structural elucidation. This note details robust, step-by-step protocols for analysis by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed to be self-validating and are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]
Introduction and Physicochemical Profile
This compound is a polar, organic molecule featuring a pyrrole ring, a carboxylic acid group, and an amino group. The hydrochloride salt form generally enhances solubility in aqueous media.[4] A thorough understanding of its physicochemical properties is the foundation for developing robust analytical methods.
Molecular Structure:
Figure 1. Chemical structure of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid.
The presence of both an acidic (carboxylic acid) and a basic (amino) functional group makes this molecule zwitterionic over a specific pH range. This is a critical consideration for chromatographic method development. The pyrrole ring provides a chromophore suitable for UV detection.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ · HCl | - |
| Molecular Weight | 176.60 g/mol (HCl salt) | Calculated |
| Monoisotopic Mass | 140.0586 g/mol (free base) | [5] |
| Solubility | Expected to be high in water and polar solvents. | [4] |
| UV Chromophore | Pyrrole ring system.[6] | - |
Analytical Workflow Overview
A sequential and orthogonal analytical approach is recommended to ensure comprehensive characterization. The workflow ensures that each technique provides complementary information, leading to a complete profile of the analyte's identity, purity, and structure.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | C6H8N2O2 | CID 3330245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
Application Notes and Protocols for the Use of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride in the Development of Novel Polymers
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Building Block for Advanced Polymeric Architectures
The field of polymer science is in a constant state of evolution, driven by the demand for novel materials with tailored properties for a myriad of applications, from advanced drug delivery systems to next-generation electronics.[1] The monomer 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride presents a unique and compelling scaffold for the synthesis of innovative polymers. This molecule uniquely combines the functionalities of an α-amino acid with a substituted pyrrole ring, opening the door to at least two distinct polymerization pathways: polyamidation and oxidative polymerization. This dual reactivity allows for the creation of a diverse range of polymer architectures, including linear polyamides, conductive polypyrroles, and potentially complex cross-linked networks.
This guide provides an in-depth exploration of the potential of this compound as a monomer. We will delve into the theoretical considerations for controlling the polymerization pathway and provide detailed, field-proven protocols for the synthesis and characterization of novel polymers derived from this versatile building block.
Strategic Approaches to Polymerization
The presence of both an amino acid moiety and a polymerizable heterocyclic ring in this compound allows for a strategic approach to polymer synthesis. The desired polymer architecture can be targeted by carefully selecting the polymerization conditions to favor one reaction pathway over the other, or to engage both.
Strategy 1: Selective Polyamidation for Novel Polyamides
This strategy focuses on the condensation reaction between the amino and carboxylic acid groups to form a polyamide. Polyamides are a well-established class of polymers known for their excellent mechanical properties and, when derived from amino acids, their potential for biodegradability and biocompatibility.[2][3] To achieve selective polyamidation, the reactivity of the pyrrole ring must be managed. While the N-methylation of the pyrrole ring reduces its susceptibility to oxidative polymerization compared to unsubstituted pyrrole, it may still be reactive under certain conditions. For highly controlled synthesis, a protecting group strategy can be employed for the pyrrole ring, though for many applications, direct polyamidation under conditions that do not favor pyrrole oxidation will be sufficient.
Diagram 1: Conceptual Workflow for Selective Polyamidation
Caption: Workflow for synthesizing a novel polyamide.
Strategy 2: Selective Oxidative Polymerization for Conductive Polypyrroles
This approach targets the polymerization of the pyrrole ring to create a conductive polymer. Polypyrrole and its derivatives are renowned for their electrical conductivity, environmental stability, and biocompatibility, making them suitable for applications in biosensors, electronic devices, and tissue engineering.[4][5] To achieve selective oxidative polymerization, the amino and carboxylic acid groups should ideally be protected to prevent them from interfering with the oxidation process. However, studies on pyrrole-2-carboxylic acid have shown that polymerization can proceed without protection of the carboxylic acid group.[1] The amino group, being susceptible to oxidation, may require protection.
Diagram 2: Conceptual Workflow for Selective Oxidative Polymerization
Caption: Workflow for synthesizing a functionalized polypyrrole.
Experimental Protocols
Protocol 1: Synthesis of a Novel Polyamide via Solution Polycondensation
Objective: To synthesize a linear polyamide from 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Methanol
-
Deionized water
Procedure:
-
Monomer Neutralization: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 g of this compound in 20 mL of anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add triethylamine dropwise with stirring until the pH of the solution is approximately 8-9. This neutralizes the hydrochloride salt to yield the free amino acid in solution.
-
Activation of Carboxylic Acid: In a separate flask, dissolve 1.1 equivalents of DCC and 1.1 equivalents of NHS in 10 mL of anhydrous DMF. Add this solution dropwise to the neutralized monomer solution at 0 °C. Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4 hours. This in-situ activation of the carboxylic acid group facilitates the subsequent polycondensation.
-
Polymerization: The polymerization will proceed as the activated carboxylic acid groups react with the amino groups of other monomers. Monitor the progress of the reaction by observing the increase in viscosity of the solution. Allow the reaction to proceed for 24-48 hours at room temperature.
-
Polymer Isolation and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Pour the filtrate into a large excess of cold diethyl ether with vigorous stirring to precipitate the polymer.
-
Collect the polymer by filtration and wash it thoroughly with diethyl ether and then with deionized water to remove any unreacted monomer and residual salts.
-
Further purify the polymer by dissolving it in a minimal amount of DMF and re-precipitating it in methanol.
-
Collect the final polymer and dry it under vacuum at 40-50 °C to a constant weight.
-
Protocol 2: Synthesis of a Functionalized Polypyrrole via Chemical Oxidative Polymerization
Objective: To synthesize a polypyrrole with pendant amino and carboxylic acid functionalities.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate
-
Dioxane
-
Deionized water
-
Iron(III) chloride (FeCl₃)
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Amine Protection (Optional but Recommended):
-
Dissolve 1.0 g of this compound in a mixture of 20 mL of dioxane and 20 mL of a saturated aqueous solution of sodium bicarbonate.
-
Add 1.2 equivalents of (Boc)₂O and stir the mixture vigorously at room temperature for 12-24 hours.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected monomer.
-
-
Oxidative Polymerization:
-
Dissolve the (Boc-protected) monomer in 50 mL of deionized water.
-
In a separate beaker, prepare a solution of FeCl₃ (oxidant) in deionized water. A monomer to oxidant molar ratio of 1:2.4 is a good starting point.
-
Add the FeCl₃ solution dropwise to the monomer solution with vigorous stirring at room temperature. The polymerization is typically rapid, as indicated by a color change to black or dark brown and the formation of a precipitate.
-
Continue stirring for 24 hours to ensure complete polymerization.
-
-
Polymer Isolation and Purification:
-
Collect the polymer precipitate by filtration.
-
Wash the polymer extensively with deionized water and then with methanol until the filtrate is colorless to remove the oxidant and any unreacted monomer.
-
Dry the polymer under vacuum at 60 °C.
-
-
Deprotection (if amine was protected):
-
Suspend the dried polymer in a 1:1 mixture of TFA and DCM.
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Wash the resulting polymer with diethyl ether and dry under vacuum.
-
Characterization of Novel Polymers
Thorough characterization is crucial to understand the structure-property relationships of the newly synthesized polymers.[6]
Table 1: Summary of Polymer Characterization Techniques
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the polymer's chemical structure, including monomer connectivity, end-groups, and purity.[7][8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the polymer, confirming the formation of amide bonds in polyamides or the characteristic vibrations of the polypyrrole backbone.[9] |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the polymer.[4][10] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and degradation profile of the polymer.[11][12] |
| Differential Scanning Calorimetry (DSC) | Determines thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's morphology.[1][2] |
Detailed Characterization Protocols
Protocol 3: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ for polyamides, or deuterated acids for polypyrroles).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Analysis: For polyamides, look for the characteristic amide proton signal (typically δ 7-9 ppm in ¹H NMR) and the carbonyl carbon signal (typically δ 160-180 ppm in ¹³C NMR). For polypyrroles, analyze the signals corresponding to the pyrrole ring protons and carbons to confirm polymerization.
Protocol 4: FTIR Spectroscopic Analysis
-
Sample Preparation: Prepare a thin film of the polymer by casting from solution or prepare a KBr pellet by grinding a small amount of the polymer with dry KBr.
-
Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: For polyamides, identify the N-H stretching vibration (around 3300 cm⁻¹) and the amide I (C=O stretch, around 1650 cm⁻¹) and amide II (N-H bend, around 1550 cm⁻¹) bands. For polypyrroles, look for the characteristic ring vibrations.
Protocol 5: GPC Analysis
-
Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., DMF with LiBr for polyamides) at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm filter.
-
Instrumentation: Use a GPC system equipped with a suitable column set and a refractive index (RI) detector.
-
Calibration: Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene or polymethyl methacrylate).
-
Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the elution profile.
Protocol 6: TGA
-
Sample Preparation: Place 5-10 mg of the dried polymer in a TGA pan.
-
Instrumentation: Heat the sample from room temperature to 600-800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the onset of decomposition temperature and the percentage of weight loss at different temperatures to assess thermal stability.
Protocol 7: DSC Analysis
-
Sample Preparation: Place 5-10 mg of the dried polymer in a DSC pan.
-
Instrumentation: Perform a heat-cool-heat cycle. For example, heat from room temperature to 200 °C at 10 °C/min, cool to -50 °C at 10 °C/min, and then reheat to 200 °C at 10 °C/min.
-
Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan. If applicable, identify any melting (Tm) or crystallization (Tc) temperatures.
Conclusion and Future Outlook
This compound is a monomer with significant potential for the creation of novel polymers with diverse properties. By judiciously choosing polymerization strategies, researchers can synthesize new polyamides with potential applications in biomedicine, or functionalized polypyrroles for electronic and sensing applications. The protocols outlined in this guide provide a solid foundation for the exploration of this exciting monomer. Further research could focus on the development of block copolymers by sequential polymerization, or the creation of complex, cross-linked materials by simultaneously engaging both the amino acid and pyrrole functionalities. The versatility of this monomer ensures that it will be a valuable tool in the ongoing quest for advanced polymeric materials.
References
-
Al-Azemi, T. F., & El-Faham, A. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. PubMed Central. [Link]
-
Gao, C., & Zhang, D. (2007). Synthesis and Characterization of Novel Biodegradable Polyamides Containing α-amino Acid. Taylor & Francis Online. [Link]
-
IOSR Journal. (n.d.). Synthesis of Polypyrrole and Their Application. [Link]
-
MDPI. (n.d.). Polypyrrole Derivatives: Preparation, Properties and Application. [Link]
-
Wikipedia. (n.d.). Polyamide. [Link]
-
Semantic Scholar. (n.d.). Synthesis of Polypyrrole and Their Application. [Link]
-
MDPI. (n.d.). Design and Characterization of Novel Polymeric Hydrogels with Protein Carriers for Biomedical Use. [Link]
-
Polymer Profiles. (n.d.). Revealing Molecular Traits Through Characterizations. [Link]
-
EAG Laboratories. (n.d.). DSC Analysis of Polymers. [Link]
-
NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry – Thermal Fractionation Techniques for Polymer Characterization – Faster Throughput with the Discovery X3 DSC. [Link]
-
Polymer Chemistry (RSC Publishing). (n.d.). Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy. [Link]
-
ProQuest. (n.d.). Solution and solid state nuclear magnetic resonance spectroscopy of polyamides and crosslinked polyacrylates. [Link]
-
Studylib. (n.d.). FTIR Spectroscopy for Polymer Analysis. [Link]
-
Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. [Link]
-
Agilent. (2024). Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
Applied Technical Services. (n.d.). FTIR Analysis of Polymers. [Link]
-
NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]
-
Scribd. (n.d.). TGA for Polymer Analysis. [Link]
-
Plastics & Polymer Lab. (n.d.). Thermal Gravimetric Analysis (TGA). [Link]
-
RSC Publishing. (2015). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. [Link]
-
ACS Publications. (2022). Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. [Link]
-
NIH. (2022). Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Green Chemistry: Principles and Case Studies. (2019). Avoid Protecting Groups. [Link]
-
Chemistry LibreTexts. (2024). Heterocyclic Amines. [Link]
-
MSU chemistry. (n.d.). Amine Reactivity. [Link]
-
Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
ResearchGate. (2019). (PDF) Oxidation properties of β-substituted pyrroles. [Link]
-
PubMed. (2009). Photosensitized oxidations of substituted pyrroles: unanticipated radical-derived oxygenated products. [Link]
-
Journal of Chemical Technology and Metallurgy. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). [Link]
-
MDPI. (2024). Selective Copolymerization from Mixed Monomers of Phthalic Anhydride, Propylene Oxide and Lactide Using Nano-Sized Zinc Glutarate. [Link]
-
PubMed. (2022). Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. [Link]
-
Quora. (2018). Can a polymer have more than one functional group?. [Link]
-
Matyjaszewski Polymer Group. (2014). Direct polymerization of functional monomers. [Link]
-
Polymer Chemistry (RSC Publishing). (n.d.). One-pot synthesis of polyamides with various functional side groups via Passerini reaction. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. [Link]
-
RSC Publishing. (n.d.). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. [Link]
Sources
- 1. Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protective Groups [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. journal.uctm.edu [journal.uctm.edu]
Application Notes and Protocols: The Strategic Use of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride in Modern Medicinal Chemistry
Abstract
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] This document provides an in-depth guide to the application of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride, a versatile building block for the synthesis of novel bioactive molecules. We will explore its chemical properties, strategic applications, and provide detailed protocols for its use in amide bond formation, a critical reaction in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.
Introduction: The Significance of the Pyrrole Moiety
Pyrroles are a class of five-membered aromatic heterocyclic compounds containing a nitrogen atom. This structural motif is prevalent in a vast array of biologically active molecules, including heme, chlorophyll, and vitamin B12. In the realm of medicinal chemistry, the pyrrole ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] Pyrrole derivatives have been successfully developed into drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and antiviral agents.
This compound is a bifunctional building block that offers synthetic chemists two key points for molecular elaboration: a primary amine and a carboxylic acid. The hydrochloride salt form enhances the compound's solubility in aqueous and polar organic solvents, facilitating its use in a variety of reaction conditions.
| Property | Value |
| Molecular Formula | C₆H₉ClN₂O₂ |
| Molecular Weight | 176.60 g/mol |
| CAS Number | 45776-13-4 |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in water, methanol, and DMF |
Core Applications in Medicinal Chemistry
The primary utility of this compound lies in its role as a scaffold for the synthesis of more complex molecules, particularly through the formation of amide bonds. The presence of both an amino and a carboxylic acid group on the same molecule allows for its incorporation into peptide chains, peptidomimetics, and other oligomeric structures.
Synthesis of Pyrrole-Carboxamides
The most direct application of this compound is in the synthesis of N-substituted pyrrole-2-carboxamides. By coupling the carboxylic acid moiety with a primary or secondary amine, a diverse library of compounds can be generated. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a lead compound.
Building Block for Bioactive Oligomers
The bifunctional nature of this compound makes it an ideal monomer for the construction of oligomers that can mimic the structure of natural products. For example, it is a key building block for the synthesis of analogues of distamycin A, a natural product known for its ability to bind to the minor groove of DNA.[2][3] By linking multiple units of this pyrrole derivative, researchers can create molecules with tailored DNA sequence specificity.
Use in Bioconjugation and Drug-Linker Technologies
In more advanced applications, this molecule can be incorporated into drug-linker conjugates for targeted drug delivery. Patents have described the potential use of 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid in linkers that connect a cytotoxic drug to a targeting ligand, such as an antibody.[2]
Protocols for Amide Bond Formation
The formation of an amide bond by coupling a carboxylic acid and an amine is one of the most common reactions in medicinal chemistry. Due to the acid-base reaction between a free carboxylic acid and an amine, a coupling reagent is required to activate the carboxylic acid for nucleophilic attack by the amine.
Below are detailed protocols for the amide coupling of this compound with a generic primary amine (R-NH₂). It is crucial to protect the amino group of the pyrrole scaffold before activating the carboxylic acid to prevent self-polymerization. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.
Diagram: General Workflow for Amide Coupling
Caption: General workflow for the synthesis of a pyrrole-amide.
Protocol 3.1: Boc Protection of the Amino Group
Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Dioxane and Water (or other suitable solvent system)
-
Ethyl acetate
-
1 M HCl
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until the starting material is fully dissolved and the solution is basic (pH > 8).
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid. The product can be purified further by column chromatography if necessary.
Protocol 3.2: Amide Coupling using HATU
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that promotes rapid amide bond formation with minimal side reactions and low racemization.
Materials:
-
4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid (from Protocol 3.1)
-
Amine (R-NH₂) (1.0 - 1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (R-NH₂) (1.0 - 1.2 eq) to the solution.
-
Add HATU (1.1 eq) to the reaction mixture.
-
Add DIPEA (2.0 - 3.0 eq) dropwise to the stirring solution.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Boc-protected pyrrole-amide.
Diagram: Amide Coupling Reaction
Caption: Schematic of the HATU-mediated amide coupling reaction.
Protocol 3.3: Boc Deprotection
Rationale: The Boc group is readily cleaved under acidic conditions to reveal the free amine. Trifluoroacetic acid (TFA) is commonly used for this purpose as it is volatile and easily removed.
Materials:
-
Boc-protected pyrrole-amide (from Protocol 3.2)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected pyrrole-amide (1.0 eq) in anhydrous DCM.
-
Add TFA (10-50% v/v in DCM) to the solution.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected pyrrole-amide.
Troubleshooting and Self-Validation
| Issue | Possible Cause | Suggested Solution |
| Incomplete Boc Protection | Insufficient base or (Boc)₂O. | Ensure pH is > 8. Add additional (Boc)₂O if necessary. |
| Low Yield in Amide Coupling | Inactive coupling reagent; wet solvent or reagents. | Use fresh HATU. Ensure all solvents and reagents are anhydrous. |
| Side Product Formation | Reaction temperature too high; prolonged reaction time. | Maintain room temperature. Monitor reaction closely and quench upon completion. |
| Incomplete Boc Deprotection | Insufficient acid or reaction time. | Increase the concentration of TFA or extend the reaction time. |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its bifunctional nature allows for its facile incorporation into a wide range of molecular scaffolds. The protocols provided herein for the protection of the amino group, amide bond formation, and deprotection represent a robust and reliable workflow for the synthesis of novel pyrrole-carboxamides. By leveraging these methods, researchers can efficiently generate libraries of compounds for biological screening and accelerate the drug discovery process.
References
- Google Patents. (n.d.). Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics.
-
Synthesis and Biological Activities of Distamicin A Analogues. (n.d.). Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2020, February 9). Please suggest best process for N-methyl pyrrole synthesis?. Retrieved January 19, 2026, from [Link]
-
Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved January 19, 2026, from [Link]
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride synthesis
Welcome to the comprehensive technical support guide for the synthesis of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, overcome common synthetic challenges, and achieve high-quality results with confidence.
I. Synthetic Overview & Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity and yield. A common and effective strategy involves a five-step sequence starting from 1-methylpyrrole. This pathway includes:
-
Friedel-Crafts Acylation: Introduction of a carbonyl group at the 2-position of the pyrrole ring.
-
Nitration: Installation of a nitro group at the 4-position.
-
Esterification: Conversion of the carboxylic acid to its methyl ester.
-
Nitro Group Reduction: Selective reduction of the nitro group to an amino group.
-
Hydrolysis and Salt Formation: Saponification of the methyl ester to the carboxylic acid followed by the formation of the hydrochloride salt.
This guide will provide detailed protocols and troubleshooting for each of these critical steps.
II. Detailed Experimental Protocols
Step 1: Synthesis of 1-methyl-1H-pyrrole-2-carboxylic acid
This initial acylation step introduces the carboxylic acid functionality at the C2 position of the 1-methylpyrrole ring. A common method is the Vilsmeier-Haack reaction or Friedel-Crafts acylation using oxalyl chloride.
Protocol: Acylation with Oxalyl Chloride
-
To a stirred solution of 1-methylpyrrole (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.1 eq) dropwise at 0 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-methyl-1H-pyrrole-2-carboxylic acid.
Step 2: Synthesis of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid
Nitration of the pyrrole ring is a critical step that requires mild conditions to avoid polymerization and degradation of the sensitive pyrrole core.[2][3] The use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a preferred method over harsher nitrating agents like mixed acid (HNO₃/H₂SO₄).[2]
Protocol: Nitration with Acetyl Nitrate
-
In a flask cooled to -10 °C to 0 °C, slowly add fuming nitric acid (1.0 eq) to acetic anhydride (3.0 eq) with vigorous stirring to prepare the acetyl nitrate reagent in situ.
-
In a separate flask, dissolve 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in acetic anhydride.
-
Slowly add the pre-formed acetyl nitrate solution to the solution of the pyrrole carboxylic acid, maintaining the temperature between -10 °C and 0 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice and stir until the ice has melted.
-
The precipitated product, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, can be collected by filtration, washed with cold water, and dried.
Step 3: Synthesis of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
Esterification of the carboxylic acid improves solubility in organic solvents for the subsequent reduction step and can protect the carboxylic acid from unwanted side reactions.
Protocol: Esterification using Methanol and an Acid Catalyst
-
Suspend 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, dropwise.
-
Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.
Step 4: Synthesis of Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
The chemoselective reduction of the nitro group in the presence of the ester is a key transformation. Catalytic hydrogenation is a common and effective method.
Protocol: Catalytic Hydrogenation
-
Dissolve methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature until the starting material is fully consumed (monitor by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate.
Step 5: Synthesis of this compound
The final step involves the hydrolysis of the methyl ester to the carboxylic acid, followed by the formation of the hydrochloride salt.
Protocol: Hydrolysis and Salt Formation
-
Dissolve the crude methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate in a mixture of methanol and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq), and stir the mixture at room temperature.[4]
-
Monitor the hydrolysis by TLC until the starting ester is no longer present.
-
Once the hydrolysis is complete, carefully acidify the reaction mixture to a pH of approximately 2-3 with concentrated hydrochloric acid (HCl) at 0 °C.
-
The desired this compound may precipitate out of the solution. If not, concentrate the solution under reduced pressure.
-
The crude hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis in a question-and-answer format.
| Problem | Potential Cause | Troubleshooting Solution |
| Low yield in Step 1 (Acylation) | Incomplete reaction or side reactions. | Ensure all reagents and solvents are anhydrous. Optimize reaction time and temperature. Consider using a different acylating agent if the Vilsmeier-Haack reaction is problematic. |
| Polymerization during Step 2 (Nitration) | Use of strong acids or elevated temperatures. | Use milder nitrating conditions, such as acetyl nitrate at low temperatures (-10 to 0 °C).[2] Ensure slow, controlled addition of the nitrating agent. |
| Formation of multiple nitro isomers | Reaction conditions favoring other isomers. | While the 4-nitro isomer is generally favored, reaction conditions can influence regioselectivity. Careful control of temperature and the choice of nitrating agent are crucial. |
| Incomplete reduction in Step 4 | Catalyst poisoning or insufficient hydrogen pressure. | Ensure the catalyst is fresh and active. The substrate and solvent must be free of impurities that can poison the catalyst. Increase hydrogen pressure if using a Parr apparatus. |
| Reduction of the ester group in Step 4 | Use of a non-selective reducing agent. | Catalytic hydrogenation with Pd/C is generally chemoselective for the nitro group over the ester. Avoid harsher reducing agents like LiAlH₄.[5] |
| Incomplete hydrolysis in Step 5 | Insufficient base or short reaction time. | Use a sufficient excess of the base (e.g., 2-3 equivalents of LiOH).[4] Allow for adequate reaction time, monitoring closely by TLC. |
| Difficulty in isolating the final product | Product is highly soluble in the reaction mixture. | After acidification, if the product does not precipitate, concentrate the solution under reduced pressure. Trituration with a non-polar solvent or recrystallization may be necessary. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is it important to use mild conditions for the nitration of the pyrrole ring?
A1: The pyrrole ring is an electron-rich aromatic system and is highly susceptible to acid-catalyzed polymerization and degradation.[2][3] Strong acids, such as the sulfuric acid used in typical mixed-acid nitrations, can lead to the formation of intractable tars and significantly reduce the yield of the desired product. Therefore, milder nitrating agents like acetyl nitrate are employed to achieve a controlled reaction.
Q2: Can I perform the N-methylation after the formation of the pyrrole ring?
A2: While it is possible, performing N-methylation on a pre-functionalized pyrrole can sometimes lead to regioselectivity issues and may require specific protecting group strategies. Starting with 1-methylpyrrole simplifies the synthesis by establishing the N-substituent at the beginning of the sequence.
Q3: What are some alternative methods for the reduction of the nitro group?
A3: Besides catalytic hydrogenation, other methods for the chemoselective reduction of a nitro group in the presence of an ester include the use of metal catalysts with a hydrogen donor like hydrazine, or reducing agents such as tin(II) chloride (SnCl₂) in acidic media, or iron powder in acetic acid.[5] The choice of method will depend on the overall functionality of the molecule and the desired reaction conditions.
Q4: How can I confirm the formation of the hydrochloride salt?
A4: The formation of the hydrochloride salt can be confirmed by several analytical techniques. An increase in water solubility is a good initial indicator. Spectroscopic methods such as ¹H NMR will show a characteristic downfield shift of the protons adjacent to the newly protonated amino group. Infrared (IR) spectroscopy will reveal the presence of N-H stretching bands of the ammonium salt. Elemental analysis can also be used to confirm the presence of chlorine.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Several reagents used in this synthesis require careful handling. Oxalyl chloride is corrosive and reacts violently with water.[1] Nitric acid and sulfuric acid are strong oxidizing agents and are highly corrosive. Hydrogen gas is flammable and should be handled in a well-ventilated fume hood away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
V. Visualization of the Synthetic Pathway
Caption: Synthetic route to this compound.
VI. Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
VII. References
-
Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Google Patents. ()
-
How to convert amino acid to its hydrochloride? ResearchGate. ([Link])
-
Nitration of pyrrole with sulfuric and nitric acids. Chemistry Stack Exchange. ([Link])
-
Method for salt preparation. Google Patents. ()
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. ([Link])
-
Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme. ([Link])
-
Having trouble with nitration reaction of cytosine. Reddit. ([Link])
-
A Convenient Synthesis of Amino Acid Methyl Esters. PMC. ([Link])
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research. ([Link])
-
Process to prepare amino carboxylic acid salts. Google Patents. ()
-
Why is the reaction of pyrrole difficult with acid? Quora. ([Link])
-
Catalytic Hydrogenation Reaction. AZoM. ([Link])
-
Propose a mechanism for the nitration of pyrrole. Homework.Study.com. ([Link])
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Preprints.org. ([Link])
-
Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. ResearchGate. ([Link])
-
PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. ResearchGate. ([Link])
-
Oxalyl chloride. Wikipedia. ([Link])
Sources
Technical Support Center: A Guide to Optimizing the Synthesis of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride. This molecule is a crucial building block in medicinal chemistry and drug development, particularly for creating novel therapeutic agents.[1][2] Achieving high yield and purity is paramount for downstream applications.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It moves beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose issues and rationally design process improvements.
Synthetic Workflow Overview
The most common and reliable route to the target compound involves a two-step process: the reduction of a nitro-pyrrole precursor followed by the formation of the hydrochloride salt. This workflow is robust but requires careful control over key parameters to maximize yield.
Caption: General two-step synthesis workflow.
Troubleshooting Guide & FAQs
Category 1: The Nitro Reduction Step
Question: My nitro reduction is sluggish or incomplete, resulting in a low yield of the free amine. What are the common causes and how can I fix this?
Answer: This is the most critical step and often the primary source of yield loss. The issue typically lies with the choice of reducing agent or the reaction conditions.
The reduction of the aromatic nitro group is commonly achieved via catalytic hydrogenation. Let's break down the key variables:
-
Catalyst Choice & Activity: The most common catalyst is Palladium on Carbon (Pd/C).[3]
-
Deactivation: The catalyst can be "poisoned" by impurities in your starting material or solvent, such as sulfur-containing compounds. Ensure the purity of your 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid precursor.[4]
-
Loading: Insufficient catalyst loading will lead to slow or incomplete reactions. A typical starting point is 5-10 mol% of Pd.
-
Catalyst Quality: Use a fresh, high-quality catalyst. Older Pd/C can lose activity.
-
-
Hydrogen Pressure: While some reductions can proceed at atmospheric pressure, using a Parr apparatus or a similar hydrogenation reactor at elevated pressures (e.g., 50 psi) significantly increases the reaction rate.
-
Solvent Selection: The solvent must dissolve the starting material and be compatible with hydrogenation. Methanol or ethanol are common choices. Ensure the solvent is deoxygenated before use to prevent catalyst oxidation.
-
Alternative Reductants: If catalytic hydrogenation is problematic (e.g., due to equipment limitations or catalyst poisoning), consider chemical reduction methods. These can be milder and more tolerant of certain functional groups.[3][5]
Data Summary: Comparison of Nitro Reduction Methods
| Method | Reagents & Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ (1-4 atm), 5-10% Pd/C, Methanol or Ethanol, RT | Clean reaction, high yield, easy product isolation (filtration of catalyst). | Requires specialized pressure equipment; catalyst is sensitive to poisoning.[3] |
| Iron Reduction | Fe powder, Acetic Acid (AcOH) or NH₄Cl, Ethanol/Water, Reflux | Inexpensive, robust, and tolerant of many functional groups.[3] | Requires a stoichiometric amount of iron, leading to a more complex workup to remove iron salts. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, Ethanol or Ethyl Acetate, Reflux | Mild conditions, good for substrates with other reducible groups.[3] | Generates tin-based waste products; workup can be cumbersome. |
Question: My reaction produces significant impurities alongside the desired amine. What side reactions should I be aware of?
Answer: Impurity generation is often a consequence of harsh reaction conditions or using an inappropriate reducing agent.
Caption: Desired reaction pathway versus potential side reactions.
The primary concerns are:
-
Over-reduction: While the pyrrole ring is aromatic, aggressive conditions (very high pressure/temperature or overly active catalysts like Raney Nickel) can potentially lead to ring saturation. Sticking with Pd/C under moderate conditions is generally safer.
-
Azo Compound Formation: Using overly powerful and non-specific reducing agents like Lithium aluminum hydride (LiAlH₄) is known to reduce aromatic nitro compounds to azo products and should be avoided for this transformation.[3]
-
Decomposition: Pyrrole-based compounds can be sensitive to strongly acidic conditions. When using methods like Fe/AcOH, ensure the temperature and reaction time are monitored to prevent degradation of the starting material or product.
Preventative Measures:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting material and the appearance of the product. Stop the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.
-
Control Temperature: For exothermic reactions, ensure adequate cooling to maintain the target temperature.
Category 2: Salt Formation and Product Isolation
Question: I have successfully produced the free amine, but I'm getting a low yield of the final hydrochloride salt, or the product is "oiling out" instead of crystallizing.
Answer: This is a classic crystallization problem. The goal is to make the desired product (the hydrochloride salt) insoluble while keeping impurities in solution.
-
Solvent Choice is Critical: You need a solvent in which the free amine is soluble but the hydrochloride salt is not.
-
A common and effective method is to dissolve the crude free amine in a minimal amount of a solvent like methanol or isopropanol. Then, add a solution of HCl in a non-polar solvent in which the salt is insoluble, such as diethyl ether or isopropanol.
-
Directly adding aqueous HCl is generally not recommended as it can make isolation difficult and may not induce precipitation effectively.
-
-
Controlling Precipitation:
-
Oiling Out: This happens when the product's solubility limit is exceeded too quickly or at a temperature above its melting point (as a solvate). To prevent this, add the HCl solution slowly with vigorous stirring at room temperature or below (0-5 °C).
-
Seeding: If you have a small amount of pure product from a previous batch, adding a "seed" crystal can initiate proper crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
-
pH Control: Ensure you add a slight excess of HCl to ensure complete conversion to the salt. You can check the pH of the mixture with a wetted pH strip to ensure it is acidic.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
This protocol is a representative example and should be optimized for your specific setup.
-
Setup: To a 250 mL hydrogenation vessel, add 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid (5.0 g, 1 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (10% w/w, ~0.5 g). Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care.
-
Solvent: Add anhydrous methanol (100 mL).
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL) to recover all the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid as a solid or oil. This crude product is typically used directly in the next step without further purification.
Protocol 2: Formation and Isolation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude free amine from the previous step in a minimal amount of isopropanol (e.g., 20-30 mL).
-
Acidification: While stirring, slowly add a 2 M solution of HCl in diethyl ether or isopropanol dropwise.
-
Crystallization: A precipitate should begin to form. Continue adding the HCl solution until the mixture is acidic (test with pH paper).
-
Maturation: Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5 °C and stir for an additional hour to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The final product should be an off-white to grey crystalline powder.[2]
References
- J&K Scientific LLC. 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride.
- Chem-Impex. 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride.
- Chemguide. reduction of carboxylic acids.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- NIH. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.
- PubChem. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid.
- PubMed.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
- ChemicalBook. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID.
Sources
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride. This resource is designed to provide in-depth, experience-based insights into overcoming common and unexpected side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we aim to explain the causality behind these issues and offer robust, validated protocols to ensure the integrity of your synthesis.
The most common synthetic route involves the nitration of 1-methyl-1H-pyrrole-2-carboxylic acid, followed by the reduction of the nitro group to an amine, and subsequent hydrochloride salt formation. This guide is structured to address specific problems that can arise at each critical stage.
Frequently Asked Questions (FAQs)
Q1: My final product is off-white/brown instead of the expected white crystalline solid. What is the likely cause?
A1: Discoloration is almost always indicative of impurities arising from oxidation or polymerization. Aminopyrroles are notoriously sensitive to air and light, especially in their free-base form. The presence of residual starting material or incompletely reduced intermediates can also contribute to color. Ensure rigorous inert atmosphere conditions (Argon or Nitrogen) during and after the reduction step, and minimize exposure to light.
Q2: I'm observing a significant amount of a byproduct that doesn't correspond to the starting material or the desired product in my crude NMR. What could it be?
A2: A common, yet often overlooked, side reaction is the acid-catalyzed decarboxylation of the pyrrole-2-carboxylic acid moiety.[1][2][3][4][5] This is particularly prevalent if the reaction mixture becomes too acidic, especially at elevated temperatures. The resulting byproduct would be 1-methyl-1H-pyrrol-4-amine. To mitigate this, carefully control the pH during the reaction and workup.
Q3: The yield of my nitro-reduction step is consistently low, even with extended reaction times. Why is this happening?
A3: Low yields in the reduction of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid can stem from several factors. The choice of reducing agent is critical; while catalytic hydrogenation (H₂/Pd-C) is common, catalyst poisoning can occur. Alternatively, using metal reductants like SnCl₂ or Fe/HCl can be effective, but incomplete reaction or complex workup procedures can lead to product loss.[6] Over-reduction is also a possibility, though less common for nitro groups. We recommend optimizing the catalyst loading and reaction monitoring by TLC or LC-MS to determine the point of complete conversion without significant byproduct formation.
Troubleshooting Guide: Step-by-Step Problem Solving
Stage 1: Nitration of 1-methyl-1H-pyrrole-2-carboxylic acid
The initial step involves the nitration to form 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.[7]
Problem 1.1: Formation of multiple nitrated isomers.
-
Symptom: HPLC or NMR analysis of the crude product shows more than one nitro-substituted pyrrole.
-
Root Cause: The pyrrole ring is highly activated, and while the C4 position is electronically favored for nitration, harsh conditions (high temperature, excessively strong nitrating agents) can lead to a loss of regioselectivity, resulting in nitration at other positions.
-
Solution Workflow:
-
Temperature Control: Maintain the reaction temperature strictly, typically between -10°C and 0°C, during the addition of the nitrating agent.
-
Choice of Nitrating Agent: Use a milder nitrating agent. A mixture of nitric acid and acetic anhydride is generally effective and provides better regioselectivity than the more aggressive nitric acid/sulfuric acid combination.
-
Slow Addition: Add the nitrating agent dropwise to the solution of the starting material to avoid localized overheating and concentration gradients.
-
Stage 2: Reduction of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid
This is the most critical step where a majority of side reactions can occur.
Problem 2.1: Incomplete Reduction and Formation of Intermediates.
-
Symptom: The presence of nitroso or hydroxylamine intermediates detected by LC-MS, leading to a complex mixture.
-
Root Cause: Insufficient reducing agent, deactivated catalyst, or insufficient reaction time.
-
Solution Protocol:
-
Catalytic Hydrogenation (H₂/Pd-C):
-
Catalyst Activity: Use a fresh, high-quality catalyst. 10% Pd on carbon is standard. Ensure the catalyst is not exposed to air for prolonged periods.
-
Solvent: Use a protic solvent like methanol or ethanol, which facilitates the reaction.
-
Pressure & Time: A hydrogen pressure of 3-4 bar is typically sufficient. Monitor the reaction by TLC or LC-MS every hour until the starting material is completely consumed.
-
-
Metal/Acid Reduction (SnCl₂ or Fe/HCl):
-
Stoichiometry: Use a significant excess of the metal reductant (typically 3-5 equivalents).
-
pH Control: During workup, carefully basify the solution to precipitate metal hydroxides, then re-acidify to isolate the product. This step is crucial to avoid product loss.
-
-
Problem 2.2: Decarboxylation Side Reaction.
-
Symptom: Isolation of 1-methyl-1H-pyrrol-4-amine alongside the desired product.
-
Root Cause: Pyrrole-2-carboxylic acids are susceptible to decarboxylation under strongly acidic conditions, which can be present during some reduction methods (e.g., Fe/HCl) or during the final hydrochloride salt formation.[2][3][4] The reaction is often accelerated by heat.
-
Troubleshooting Steps:
-
Milder Reduction: Opt for catalytic hydrogenation, which is performed under neutral conditions, to avoid acidic environments.
-
Temperature Management: If using an acid-based reduction, maintain low temperatures throughout the reaction and workup.
-
Controlled HCl Addition: When forming the hydrochloride salt, add HCl solution/gas slowly at 0°C. Use only the stoichiometric amount required.
-
| Side Reaction | Causal Condition | Recommended Mitigation |
| Decarboxylation | High acidity, elevated temperature | Use neutral reduction (H₂/Pd-C), control temperature (< 25°C), stoichiometric HCl for salt formation. |
| Oxidation/Polymerization | Exposure to air, light (free base) | Maintain inert atmosphere, use light-protected glassware, immediate conversion to HCl salt. |
| Incomplete Reduction | Inactive catalyst, insufficient reagent | Use fresh catalyst, monitor reaction to completion via TLC/LC-MS. |
Stage 3: Isolation and Purification
Problem 3.1: Product is an oil or fails to crystallize.
-
Symptom: The final hydrochloride salt does not precipitate or forms a viscous oil.
-
Root Cause: Presence of impurities that inhibit crystallization. This could be residual solvent, byproducts, or an incorrect stoichiometric ratio of the amine to HCl. The free amine form of the product is often an oil at room temperature.
-
Purification Protocol:
-
Solvent Selection: Ensure the solvent used for precipitation is one in which the hydrochloride salt is insoluble (e.g., diethyl ether, MTBE, or ethyl acetate).
-
Purity Check: Before attempting precipitation, ensure the purity of the free-base is high (>95% by NMR/LC-MS). If necessary, perform a quick column chromatography on silica gel (using a solvent system like DCM/MeOH with a small amount of triethylamine to prevent streaking) before salt formation.
-
Anhydrous Conditions: Use anhydrous solvents and anhydrous HCl (either as a solution in a solvent like dioxane or as a gas) for the salt formation. Water can interfere with crystallization.
-
Problem 3.2: Product degradation during storage.
-
Symptom: A pure, white product gradually discolors over time.
-
Root Cause: The aminopyrrole moiety, even as a salt, can be sensitive to long-term exposure to air, moisture, and light.[8][9][10]
-
Storage Recommendations:
-
Store the final product in an amber vial.
-
Keep it under an inert atmosphere (argon or nitrogen).
-
Store at low temperatures (-20°C for long-term storage).
-
Ensure the product is completely dry before sealing the container.
-
References
-
Liang, J., Wang, B., & Cao, Z. (n.d.). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry. Available from: [Link]
-
Chiang, Y., et al. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 131(33), 11674-5. Available from: [Link]
-
Chiang, Y., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. Available from: [Link]
-
Wang, B., Liang, J., & Cao, Z. (2013). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. Available from: [Link]
-
Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(6), 1032-1035. Available from: [Link]
-
De Rosa, M., & Arnold, D. (2013). Aromaticity and Aminopyrroles: Desmotropy and Solution Tautomerism of 1H-Pyrrol-3-aminium and 1H-Pyrrol-3(2H)-iminium Cation: A Stable σ-Complex. The Journal of Organic Chemistry, 78(3), 1107-12. Available from: [Link]
-
De Rosa, M., & Arnold, D. (2013). Aromaticity and aminopyrroles: desmotropy and solution tautomerism of 1H-pyrrol-3-aminium and 1H-pyrrol-3(2H)-iminium cation: a stable σ-complex. PubMed. Available from: [Link]
-
De Rosa, M., & Arnold, D. (2013). Aromaticity and Aminopyrroles: Desmotropy and Solution Tautomerism of 1H-Pyrrol-3-aminium and 1H-Pyrrol-3(2H)-iminium Cation: A Stable σ-Complex. The Journal of Organic Chemistry. Available from: [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]
Sources
- 1. worldscientific.com [worldscientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aromaticity and aminopyrroles: desmotropy and solution tautomerism of 1H-pyrrol-3-aminium and 1H-pyrrol-3(2H)-iminium cation: a stable σ-complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride stability and degradation issues
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability and degradation challenges encountered during experimentation. The information herein is curated to provide both theoretical understanding and practical, field-tested advice to ensure the integrity of your research.
I. Introduction to the Stability Profile
This compound is a substituted pyrrole derivative. The stability of this molecule is influenced by its core pyrrole ring, the amino and carboxylic acid functional groups, and its formulation as a hydrochloride salt. Based on the chemical nature of pyrroles and related aromatic amines and carboxylic acids, this compound is potentially susceptible to degradation under specific environmental conditions.[1][2][3] Understanding these liabilities is critical for accurate experimental design, data interpretation, and the development of stable formulations.
This guide will systematically address common stability concerns, providing a framework for identifying, troubleshooting, and mitigating degradation.
II. Troubleshooting Guide: Common Degradation Issues
This section is formatted to help you quickly diagnose and resolve common stability problems.
Issue 1: Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis After Storage
Possible Cause: Chemical degradation of the compound due to improper storage conditions.
Troubleshooting Steps:
-
Verify Storage Conditions:
-
Temperature: This compound should be stored in a cool environment.[1] Elevated temperatures can accelerate degradation.
-
Light: Protect from light. Pyrrole-containing compounds can be photolabile.[1][2][4][5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, and in a tightly sealed container to prevent exposure to moisture and oxygen.[3]
-
-
Analyze Degradation Pathways: Consider the likely degradation mechanisms to aid in the identification of unknown peaks.
-
Oxidation: The electron-rich pyrrole ring and the amino group are susceptible to oxidation, which can lead to the formation of colored degradation products and polymers.[3][6][7]
-
Hydrolysis: While the pyrrole ring itself is relatively stable to hydrolysis, the amide-like character of the ring nitrogen could be susceptible under harsh acidic or basic conditions.
-
Decarboxylation: Pyrrole-2-carboxylic acids are known to undergo decarboxylation, particularly in acidic solutions, to yield the corresponding pyrrole.[8][9]
-
Preventative Measures:
-
Aliquot the compound upon receipt to minimize freeze-thaw cycles and repeated exposure to ambient conditions.
-
Always use fresh solutions for experiments and avoid long-term storage of solutions unless their stability has been verified.
Issue 2: Inconsistent Results in Aqueous Buffers
Possible Cause: pH-dependent degradation.
Troubleshooting Steps:
-
Evaluate pH of the Medium: Pyrrole derivatives can exhibit instability in both acidic and alkaline environments.[1][10]
-
Conduct a pH Stability Screen: If your experimental protocol allows, perform a preliminary study by incubating the compound in buffers of varying pH (e.g., pH 2, 5, 7.4, 9) for a defined period and analyze for degradation by HPLC.
Recommendations:
-
For aqueous formulations, a buffer system in the neutral pH range (pH 6-7.5) is likely to provide the best stability.
-
If working outside of this range is necessary, prepare solutions immediately before use and keep them at a low temperature.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container, protected from light, in a cool and dry place.[1] Storage at 2-8°C is advisable. For sensitive applications, storage under an inert gas like argon or nitrogen can further prevent oxidative degradation.
Q2: How stable is this compound in common organic solvents used for stock solutions (e.g., DMSO, Methanol)?
Q3: I am observing a color change in my sample (e.g., turning yellow or brown). What could be the cause?
A3: A color change is often indicative of oxidative degradation or polymerization of the pyrrole ring.[3] This can be triggered by exposure to air (oxygen), light, or incompatible chemicals. Ensure proper storage and handling to minimize this.
Q4: What are the likely degradation products I should look for?
A4: Based on the structure, potential degradation products could include:
-
The decarboxylated analog (1-methyl-1H-pyrrol-4-amine) resulting from the loss of the carboxylic acid group.[8][9]
-
Oxidized derivatives, such as N-oxides or hydroxylated species on the pyrrole ring.[12][13]
-
Products resulting from the opening of the pyrrole ring under harsh hydrolytic conditions.[1][11]
-
Polymeric materials from the self-reaction of reactive intermediates.
Q5: How can I set up a forced degradation study for this compound?
A5: A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[14] A typical study would involve exposing the compound to the following conditions:
| Stress Condition | Typical Experimental Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C) | Decarboxylation, Ring cleavage |
| Base Hydrolysis | 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C) | Ring cleavage, Oxidation |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of pyrrole ring and amino group |
| Thermal Degradation | Solid-state at elevated temperature (e.g., 80°C) | General decomposition |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage, Oxidation |
IV. Experimental Protocols and Visualizations
Protocol 1: General Purpose RP-HPLC Method for Stability Assessment
This method can be used as a starting point for developing a stability-indicating method.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Troubleshooting HPLC for this Polar Compound:
-
Poor Retention: If the compound elutes too early, consider a column designed for polar compounds or use an ion-pairing agent.
-
Peak Tailing: The amino group can interact with residual silanols on the column. Using a mobile phase with a low pH (like the one suggested) can help by protonating the amine and reducing this interaction. A highly deactivated column is also recommended.[15][16][17]
Visualization of Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Troubleshooting
Caption: A logical workflow for troubleshooting stability issues.
V. Concluding Remarks
The stability of this compound is a multifaceted issue that requires careful consideration of environmental factors such as pH, temperature, light, and oxygen. By understanding the potential degradation pathways inherent to its chemical structure, researchers can implement appropriate handling and storage procedures to ensure the integrity of their experiments. The troubleshooting guides and protocols provided in this document serve as a starting point for developing robust experimental and analytical strategies.
VI. References
-
Muszalska, I. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233–238.
-
Mukherjee, A., & Biswajit, M. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. The Journal of Physical Chemistry A, 125(3), 836–845.
-
Zhivkova, P., & Doytchinova, I. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-138.
-
Zhivkova, P. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OA Text, 1-6.
-
Apell, J. (2019). Exploring the photodegradation of pyrroles. Environmental Chemistry | ETH Zurich.
-
Kim, J., et al. (2023). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. Molecules, 28(19), 6902.
-
Mukherjee, A., & Biswajit, M. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. The Journal of Physical Chemistry A, 125(3), 836–845.
-
Pinto, M., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(12), 1479.
-
Karsili, T. (2013). UV Photodissociation of Pyrroles: Symmetry and Substituent Effects. The Journal of Physical Chemistry A, 117(46).
-
What is the degradation mechanism of pyrrole? (2015). Chemistry Stack Exchange.
-
Moodie, L., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5521.
-
HPLC Troubleshooting Guide. (n.d.). MilliporeSigma.
-
Pyrrole Disorder and Oxidative Stress. (n.d.). Better Living Through Biochemistry.
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology, 38(7).
-
Pyrrole-2-carboxylic acid. (n.d.). MOLNOVA.
-
Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). (n.d.). Human Metabolome Database.
-
The Oxidation of Pyrrole. (2015). ResearchGate.
-
Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(1), 1032-1035.
-
Patel, Y., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
-
Li, M., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. BMC Chemistry, 17(1), 123.
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor, 2(4), 83-94.
-
Mondal, B., & Bandyopadhyay, S. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. International Journal of Chemical Engineering and Applications, 5(5), 418-423.
-
Kruse, A., & Dinjus, E. (2007). Hydrothermal Degradation of Amino Acids. ChemSusChem, 1(4), 329-337.
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (n.d.). MicroSolv Technology Corporation.
-
Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155–157.
-
Muszalska, I. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233–238.
-
McNeill, K. (2019). Exploring the photodegradation of pyrroles. Kristopher McNeill.
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2006). ResearchGate.
-
Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
-
HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
-
Metrangolo, P., et al. (2013). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 13(4), 1597–1606.
-
HPLC Troubleshooting Guide. (n.d.). Washington State University.
-
Donnelly, R. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287.
-
Adams, E., & Frank, L. (1975). Formation and excretion of pyrrole-2-carboxylic acid. Whole animal and enzyme studies in the rat. The Journal of Biological Chemistry, 250(7), 320–325.
-
Analytical Techniques In Stability Testing. (n.d.). Separation Science.
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
-
Pyrrole Test. (n.d.). Applied Analytical Laboratories.
-
Amino acid. (n.d.). Wikipedia.
-
Donnelly, R. (2004). Chemical stability of 4-aminopyridine capsules. ResearchGate.
-
Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts.
-
Dai, Z., et al. (1994). Amino acid analysis by high-performance liquid chromatography with methanesulfonic acid hydrolysis and 9-fluorenylmethylchloroformate derivatization. Journal of Chromatography A, 661(1-2), 27–34.
-
Wang, Y., et al. (2012). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Computational and Theoretical Chemistry, 987, 107-113.
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
-
Yi, C.-W., et al. (2012). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 14(33), 11624–11633.
-
4-Aminopyridine. (n.d.). Sigma-Aldrich.
-
Crews, C., & Startin, J. R. (2010). Update on analytical methods for toxic pyrrolizidine alkaloids. Analytical and Bioanalytical Chemistry, 396(1), 327–338.
-
Ramanavicius, A., et al. (2016). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. RSC Advances, 6(89), 86175–86183.
Sources
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochemicalhealth.org [biochemicalhealth.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 11. Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpp.com [ijrpp.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. HPLC故障排除指南 [sigmaaldrich.com]
- 17. s3.wp.wsu.edu [s3.wp.wsu.edu]
Technical Support Center: A Troubleshooting Guide for Coupling Reactions with 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for coupling reactions involving 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride. As a substituted, N-methylated heterocyclic amino acid, this reagent presents unique challenges and opportunities in peptide synthesis and small molecule derivatization. This document is structured to address specific experimental issues with a focus on the underlying chemical principles to empower you to optimize your synthetic outcomes.
I. Understanding the Reagent: Key Physicochemical Properties
Before delving into troubleshooting, it's crucial to understand the characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ · HCl | [1] |
| Molecular Weight | 176.60 g/mol (hydrochloride salt) | [1] |
| Appearance | Off-white to grey crystalline powder | [2] |
| Storage Conditions | 0-8 °C | [2] |
| Key Structural Features | N-methylated pyrrole ring, electron-donating amino group at C4, carboxylic acid at C2, supplied as a hydrochloride salt. |
The hydrochloride salt form generally enhances the solubility of the compound in aqueous and some polar organic solvents.[2] However, the free amine required for the coupling reaction is protonated. This necessitates the use of a base in the reaction mixture to liberate the free carboxylate for activation and to neutralize the amine coupling partner if it is also a salt.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered during coupling reactions with this reagent.
Q1: My coupling reaction is showing low or no yield. What are the primary factors to investigate?
Low yields can stem from several factors, often related to incomplete activation of the carboxylic acid, poor solubility of reagents, or steric hindrance.
Troubleshooting Workflow for Low Yield:
Troubleshooting workflow for low reaction yields.
Detailed Explanation:
-
Base Stoichiometry: Since the starting material is a hydrochloride salt, at least one equivalent of a non-nucleophilic base (e.g., DIPEA, NMM) is required to neutralize it and generate the carboxylate for activation. If your amine coupling partner is also a salt (e.g., hydrochloride or TFA salt), an additional equivalent of base is necessary. It is common practice to use a slight excess of base (2-3 equivalents total).
-
Solubility: Ensure all reagents are fully dissolved before initiating the reaction. If precipitation is observed, consider switching to a more effective solvent system. While the hydrochloride salt is more soluble, the Boc-protected free acid version is also available and might offer better solubility in common organic solvents like DMF or DCM.[3][4]
-
Coupling Reagent Choice: 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid is an N-methylated amino acid, which can present steric hindrance at the carboxylic acid group. Standard coupling reagents may be inefficient.[5] Consider using more potent reagents known to be effective for hindered couplings.[6]
| Coupling Reagent Class | Recommended Reagents | Rationale & Considerations |
| Phosphonium Salts | PyBOP, PyAOP | Generally give cleaner reactions than uronium salts and do not cause guanidinylation.[6] PyAOP is particularly effective for coupling N-methyl amino acids.[7] |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Highly reactive and suitable for hindered couplings. Be cautious with excess uronium reagents as they can lead to guanidinylation of the free amine.[6] COMU is a safer alternative to HOBt/HOAt-based reagents.[6] |
Q2: I'm observing significant side product formation. What are the likely culprits and how can I mitigate them?
Side reactions in peptide synthesis are common and can be exacerbated by the electronic properties of the pyrrole ring and the N-methylated backbone.[8][9]
Potential Side Reactions and Solutions:
-
Guanidinylation of the Amine Partner:
-
Cause: This occurs when using an excess of uronium/aminium-based coupling reagents (like HBTU, HATU), which can react with the free amino group of your coupling partner, capping it irreversibly.[6]
-
Solution:
-
Pre-activation: Activate the 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid with the coupling reagent for a short period (1-5 minutes) before adding your amine component.
-
Stoichiometry Control: Use a slight excess of the carboxylic acid component relative to the coupling reagent.
-
Switch to Phosphonium Reagents: Use reagents like PyBOP or PyAOP, which do not cause this side reaction.[6]
-
-
-
Racemization:
-
Cause: The abstraction of the alpha-proton of an activated amino acid can lead to a loss of stereochemical integrity. While our target molecule is not chiral, if you are coupling it to a chiral amine, the risk of racemization of the chiral partner exists, especially with strong bases and long reaction times.
-
Solution:
-
Use Additives: Incorporate racemization-suppressing additives like HOBt or OxymaPure.[5]
-
Base Selection: In cases of high racemization risk, a weaker base like N-methylmorpholine (NMM) or collidine may be preferable to DIPEA.[6]
-
Temperature Control: Perform the coupling at a lower temperature (e.g., 0 °C).
-
-
-
Side Reactions on the Pyrrole Ring:
-
Cause: The electron-rich nature of the 4-amino-pyrrole system could make it susceptible to oxidation or other unforeseen side reactions under harsh conditions.
-
Solution:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.
-
Protecting Groups: If side reactions on the 4-amino group are suspected, consider using the Boc-protected version of the acid, 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid.[3][4] The Boc group can be removed later with TFA.
-
-
Q3: The purification of my final product is difficult. What strategies can I employ?
Purification challenges often arise from byproducts of the coupling reagents and unreacted starting materials.
Purification Strategy Flowchart:
General purification workflow for coupling products.
Detailed Steps:
-
Aqueous Workup: A standard aqueous workup can remove many common impurities.
-
Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic additives like HOBt.
-
Wash with a dilute acid (e.g., 1M HCl) to remove unreacted amine and basic byproducts.
-
A final wash with brine helps to remove residual water from the organic layer.
-
-
Byproduct Removal:
-
If you used a carbodiimide like DCC, the resulting dicyclohexylurea (DCU) is often insoluble in many organic solvents and can be removed by filtration. If using DIC, the diisopropylurea is more soluble and will need to be removed by chromatography.
-
Byproducts from phosphonium and uronium reagents are generally water-soluble and can be removed during the aqueous workup.[6]
-
-
Chromatography: Flash column chromatography on silica gel is the most common method for final purification. A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or DCM) is typically effective.
III. Experimental Protocols
The following are starting point protocols that should be optimized for your specific substrate.
Protocol 1: General Coupling using HATU
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.2 eq) and stir for 5 minutes at room temperature.
-
Add your amine coupling partner (1.1 eq).
-
In a separate vial, dissolve HATU (1.05 eq) in anhydrous DMF.
-
Add the HATU solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and proceed with an aqueous workup.
Protocol 2: Coupling for Sterically Hindered or N-Methylated Amines using PyAOP
-
Follow steps 1-3 from Protocol 1.
-
In a separate vial, dissolve PyAOP (1.1 eq) in anhydrous DMF.
-
Add the PyAOP solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Given the potential for steric hindrance from both coupling partners, longer reaction times may be necessary.
-
Proceed with workup and purification as described previously.
IV. References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 19, 2026, from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved January 19, 2026, from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 19, 2026, from [Link]
-
Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Journal of Organic Chemistry, 59(9), 2437–2446. [Link]
-
Lovely, C. J., et al. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(1), 47-79. [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292–298. [Link]
-
Alizadeh, A., et al. (2006). Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives. Synthesis, 2006(14), 2462-2466. [Link]
-
(n.a.). (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Request PDF. Retrieved January 19, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Bär, T., et al. (2004). Synthesis of N-methylpyrrole and N-methylimidazole amino acids suitable for solid-phase synthesis. The Journal of Organic Chemistry, 69(24), 8341–8349. [Link]
-
Han, S. Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. Retrieved January 19, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 19, 2026, from [Link]
-
Albericio, F., & Carpino, L. A. (1997). New Trends in Peptide Coupling Reagents. Methods in Enzymology, 289, 104-126. [Link]
-
Ghavami, A., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(2), 521-532. [Link]
-
Shaughnessy, K. H., & Hamann, B. C. (2005). Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. Organic Letters, 7(15), 3243–3246. [Link]
-
ResearchGate. (n.d.). Please suggest best process for N-methyl pyrrole synthesis? Retrieved January 19, 2026, from [Link]
-
Walter, H. (2012). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. CHIMIA International Journal for Chemistry, 66(5), 353-358. [Link]
-
J&K Scientific LLC. (n.d.). 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride. Retrieved January 19, 2026, from [Link]
-
ChemWhat. (n.d.). 4-AMINO-1H-PYRROLE-2-CARBOXYLIC ACID CAS#: 155815-95-5. Retrieved January 19, 2026, from [Link]
Sources
- 1. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | C6H8N2O2 | CID 3330245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. achemtek.com [achemtek.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. peptide.com [peptide.com]
Technical Support Center: Enhancing the Solubility of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride for In Vitro Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride in their in vitro assays. Our goal is to provide a comprehensive, scientifically-grounded resource that not only offers solutions but also explains the underlying chemical principles to empower your research.
Part 1: Understanding the Molecule - The "Why" Behind Solubility Issues
FAQ: Why is my compound, this compound, difficult to dissolve?
To effectively troubleshoot solubility, it is crucial to first understand the structure of your molecule. This compound possesses three key features that dictate its solubility behavior: a basic amino group (-NH2), an acidic carboxylic acid group (-COOH), and its formulation as a hydrochloride salt (-HCl).
-
Zwitterionic Nature: Molecules containing both acidic and basic functional groups are amphoteric and can exist as zwitterions—species with both a positive and a negative charge, resulting in a net neutral charge.[1][2] The solubility of such compounds is highly dependent on the pH of the solvent.[3][4][5]
-
Influence of pH and the Isoelectric Point (pI): At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero.[3][5] At this pI, intermolecular electrostatic repulsion is minimal, which often leads to the lowest aqueous solubility and potential precipitation.[2][3][6] Conversely, moving the pH away from the pI—either more acidic or more basic—will increase the net charge on the molecule, enhancing its interaction with polar solvents like water and thereby increasing solubility.[3][7][8]
-
Role of the Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning the basic amino group is already protonated (as -NH3+Cl-). This form is generally chosen to enhance aqueous solubility compared to the free base form.[9][10] However, dissolving it in a neutral buffer can still lead to challenges if the pH of the final solution is close to the molecule's pI.
Below is a diagram illustrating how the charge of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid changes with pH.
Caption: pH-dependent ionization states of the target compound.
Part 2: Core Troubleshooting & Solubilization Protocols
This section provides a systematic approach to dissolving your compound, starting with the simplest methods.
Guide: Initial Solubilization in Aqueous Buffers
Before resorting to organic solvents, always begin with biologically compatible aqueous buffers.
Step-by-Step Protocol:
-
Select an Initial Buffer: Start with a common buffer such as Phosphate-Buffered Saline (PBS, pH 7.4) or Tris-HCl (pH 7.4).
-
Prepare a Slurry: Add the desired volume of buffer to your accurately weighed compound to create a slurry.
-
Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.
-
Gentle Warming (Optional): If the compound remains insoluble, gently warm the solution in a water bath (not exceeding 37°C) for 5-10 minutes.[11] This can help overcome the activation energy of dissolution. Caution: Be mindful of the compound's stability at elevated temperatures.
-
Sonication (Optional): If solids persist, place the vial in a bath sonicator for 5-10 minutes. The ultrasonic energy can break up particle agglomerates and enhance dissolution.[11][12]
If the compound fails to dissolve, the pH of the solution is likely near its isoelectric point. The next logical step is to adjust the pH.
Guide: Strategic pH Adjustment
Adjusting the pH is the most effective method for solubilizing zwitterionic compounds.[4][13] The goal is to shift the pH away from the pI to ensure the molecule carries a net positive or negative charge.
Step-by-Step Protocol:
-
Prepare a Suspension: Create a suspension of the compound in unbuffered water (e.g., Milli-Q or WFI).
-
Acidic Approach (Recommended First Step):
-
Slowly add small increments (e.g., 1-2 µL) of a dilute acid (e.g., 0.1 M HCl) to the suspension while vortexing.
-
The aim is to lower the pH, ensuring both the amino and carboxylic acid groups are protonated, resulting in a net positive charge (the cationic form).[4]
-
Continue until the solution becomes clear. Monitor the final pH.
-
-
Basic Approach (Alternative):
-
If the acidic approach fails or is not compatible with your assay, try the basic approach in a separate attempt.
-
Slowly add small increments of a dilute base (e.g., 0.1 M NaOH) to a fresh suspension.
-
This will deprotonate both groups, resulting in a net negative charge (the anionic form).[8]
-
Continue until the solution is clear. Monitor the final pH.
-
-
Final Buffering: Once the compound is fully dissolved, you can add a concentrated buffer stock to bring the solution to the desired final buffer concentration and pH for your assay. Ensure the final pH does not cause the compound to precipitate.
Caption: Decision workflow for pH adjustment.
Part 3: Advanced Strategies & Best Practices
FAQ: My compound is still insoluble or unstable at the required pH. Can I use an organic co-solvent?
Yes. When aqueous methods are insufficient, using a water-miscible organic co-solvent is a standard and effective approach. Dimethyl sulfoxide (DMSO) is the most common choice for preparing high-concentration stock solutions.[14]
Protocol: Preparing a High-Concentration Stock in DMSO
-
Solvent Selection: Use anhydrous, high-purity DMSO to prevent compound degradation from moisture.[12]
-
Dissolution: Add the appropriate volume of DMSO to your weighed compound to achieve a high-concentration stock (e.g., 10-100 mM).
-
Mixing: Vortex vigorously. If needed, brief sonication or gentle warming (37°C) can be applied.[11][12]
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause precipitation.[12]
Critical Consideration for In Vitro Assays: The final concentration of DMSO in your cell culture medium or assay buffer should be kept to a minimum, typically below 0.5% (v/v) , as higher concentrations can be cytotoxic or cause unintended biological effects.[14][15]
| Co-Solvent | Polarity | Use Case | Biocompatibility Notes |
| DMSO | Polar Aprotic | Universal solvent for polar and nonpolar compounds.[14] Ideal for high-concentration stocks. | Generally safe at <0.5%. Can have pleiotropic effects.[14] |
| Ethanol | Polar Protic | Good for moderately polar compounds. Less toxic than DMSO. | Can be used at slightly higher final concentrations (e.g., up to 1%) but can still affect cell behavior. |
| DMF | Polar Aprotic | Strong solvent, similar to DMSO. | More toxic than DMSO; use with caution and ensure very low final concentration. |
FAQ: What if my compound precipitates when I dilute my DMSO stock into aqueous assay buffer?
This is a common issue called "antisolvent precipitation."[12] It occurs when the compound, highly soluble in the organic stock, is rapidly introduced into the aqueous buffer where its solubility is much lower.
Best Practices for Dilution to Prevent Precipitation:
-
Pre-warm the Aqueous Buffer: Warm your assay medium or buffer to the experimental temperature (e.g., 37°C).[12]
-
Use Vigorous Agitation: While vortexing or rapidly stirring the aqueous buffer, add the small volume of DMSO stock solution drop-wise or as a thin stream into the vortex. This ensures rapid dispersion and prevents localized high concentrations that trigger precipitation.[12]
-
Consider an Intermediate Dilution Step: For very high dilutions, consider a serial dilution. For example, dilute the 100 mM DMSO stock to 10 mM in DMSO first, then add the 10 mM stock to your aqueous buffer.[15]
-
Prepare Fresh: Prepare final working solutions immediately before use. Do not store highly diluted aqueous solutions of the compound, as it may precipitate over time.
Caption: Recommended workflow for diluting a DMSO stock solution.
FAQ: Are there any other options if solubility remains a major issue?
Yes, for particularly challenging compounds, formulation aids known as excipients can be used. These should be considered advanced options and must be validated for compatibility with your specific assay.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can form "inclusion complexes" with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing its apparent water solubility.[16][17][18][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in formulations.[20]
-
Surfactants: Biologically compatible, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can be used at low concentrations (typically below 0.1%) to form micelles that can solubilize hydrophobic compounds.
Part 4: Summary and Quick Reference
| Problem | Root Cause | Recommended Solution(s) | Key Consideration |
| Compound won't dissolve in neutral buffer (e.g., PBS). | The pH is likely near the compound's isoelectric point (pI), where solubility is minimal. | 1. Adjust pH: Add dilute HCl or NaOH to move the pH away from the pI. 2. Apply gentle heat (37°C) and sonication. | Confirm the final pH is compatible with your assay and does not degrade the compound. |
| Compound precipitates when DMSO stock is added to media. | Antisolvent precipitation due to a rapid change in solvent polarity. | 1. Pre-warm the media. 2. Add the DMSO stock slowly into the vortex of the stirring media. 3. Prepare fresh and use immediately. | Ensure rapid and thorough mixing to avoid localized high concentrations. |
| Required concentration exceeds solubility in aqueous buffers. | The intrinsic aqueous solubility of the compound is too low for the desired experimental concentration. | 1. Prepare a high-concentration stock in DMSO. 2. Serially dilute into the final assay medium. | Keep the final DMSO concentration below 0.5% (ideally <0.1%) to avoid cytotoxicity. |
| All above methods fail. | The compound is extremely hydrophobic or has very strong crystal lattice energy. | Consider using solubility-enhancing excipients like HP-β-cyclodextrin or Pluronic® F-68. | Excipients must be tested for interference with the assay and for any inherent biological activity. |
References
-
Mocan, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Jain, A. (Year N/A). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Ahad, A. (Year N/A). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]
-
Wikipedia. (Year N/A). Isoelectric point. [Link]
-
Zhang, G. G. Z. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. PubMed. [Link]
-
Bhargava, M. (2021). Beta-Cyclodextrin As An Excipient In Drug Formulation. ResearchGate. [Link]
-
Chemistry For Everyone. (2025). What Is Isoelectric Point In Biochemistry?. YouTube. [Link]
-
Vanecht, E. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. [Link]
-
Apelblat, A. (2021). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate. [Link]
-
Quality Assistance. (2025). In-depth isoelectric point studies: laboratory results. [Link]
-
Vanecht, E. (Year N/A). Solubility-Modifying Power of Zwitterionic Salts. Queen's University Belfast. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. [Link]
-
Advances in Engineering. (Year N/A). Solubility-Modifying Power of Zwitterionic Salts. [Link]
-
Fiveable. (Year N/A). pH and Solubility. AP Chem. [Link]
-
MetwareBio. (Year N/A). Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods. [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. [Link]
-
ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
ResearchGate. (2015). How can I avoid precipitation of acetosyringone?. [Link]
-
International Journal of Medical Science and Dental Research. (Year N/A). Techniques for Improving Solubility. [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. [Link]
-
Wikipedia. (Year N/A). Dimethyl sulfoxide. [Link]
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]
-
Garaude, A. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. PubMed Central. [Link]
-
MDPI. (Year N/A). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
-
Royal Society of Chemistry. (Year N/A). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. [Link]
-
Biotage. (2023). Are reversed-phase flash chromatography columns designed for aqueous solvents necessary?. [Link]
-
Falamarzian, A. (Year N/A). The effect of cosolvents on the formulation of nanoparticles from low-molecular-weight poly(I)lactide. PubMed Central. [Link]
-
Reddit. (2018). Ways of crashing out amines. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods - MetwareBio [metwarebio.com]
- 3. Isoelectric point - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. In-depth isoelectric point studies: laboratory results [blog.yeswelab.fr]
- 6. Isoelectric Point for Protein Analysis and Biopharmaceutical Development - Creative Proteomics Blog [creative-proteomics.com]
- 7. fiveable.me [fiveable.me]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. humapub.com [humapub.com]
- 20. researchgate.net [researchgate.net]
Overcoming challenges in the purification of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
Welcome to the technical support center for the purification of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic building block. Drawing upon extensive experience in organic synthesis and purification, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield for your critical applications.
Introduction to the Challenges
This compound is a multifaceted molecule, incorporating a pyrrole ring, a carboxylic acid, and an amino group. This unique combination of functional groups, while valuable for further chemical transformations, presents specific challenges during purification. The molecule's polarity, potential for zwitterion formation, and susceptibility to degradation require a carefully considered purification strategy. This guide will walk you through these challenges, offering logical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the purification of this compound.
Q1: Why is my crude product a dark, oily residue instead of a solid?
A1: The appearance of a dark oil can be attributed to several factors. Firstly, pyrrole-containing compounds can be susceptible to oxidative degradation, leading to colored impurities. Secondly, the presence of residual solvents or acidic/basic impurities from the synthesis can prevent crystallization. It is also possible that the product is not fully protonated to the hydrochloride salt, which can affect its crystalline nature.
Q2: What are the most likely impurities I should be looking for?
A2: Common impurities can include unreacted starting materials, byproducts from side reactions (such as decarboxylation or polymerization of the pyrrole ring), and residual catalysts or reagents. If the synthesis involves the reduction of a nitro group, incomplete reduction can be a source of impurities. Similarly, if a protecting group strategy is used for the amino or carboxylic acid group, incomplete deprotection can lead to closely related impurities that may be difficult to separate.
Q3: Is it better to purify the free amino acid or the hydrochloride salt?
A3: In most cases, purifying the hydrochloride salt is advantageous. The salt form generally exhibits higher crystallinity and improved stability compared to the free amino acid, which can exist as a zwitterion and may be more challenging to handle and purify by crystallization. The hydrochloride salt form can also enhance solubility in certain polar solvents, which can be beneficial for both crystallization and chromatographic purification.[1]
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure and can reveal the presence of impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound. For the hydrochloride salt, elemental analysis for chlorine can provide additional confirmation of the salt's stoichiometry.
Troubleshooting Guide
This section provides a more in-depth, problem-and-solution-oriented guide to specific challenges you may encounter during the purification process.
Problem 1: Difficulty in Crystallization/Recrystallization
Your crude this compound fails to crystallize from a variety of solvents, or the yield from recrystallization is very low.
Underlying Causes and Solutions:
-
Incomplete Salt Formation: The presence of the free amino acid or a mixture of the salt and free base can hinder crystallization.
-
Solution: Ensure complete protonation by dissolving the crude product in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and treating it with a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt should then precipitate.
-
-
High Impurity Load: A high concentration of impurities can act as "crystallization inhibitors."
-
Solution: Before attempting crystallization, consider a preliminary purification step. This could be a simple charcoal treatment to remove colored impurities or a quick filtration through a plug of silica gel to remove highly polar or non-polar impurities.
-
-
Inappropriate Solvent System: The choice of solvent is critical for successful crystallization.
-
Solution: A systematic approach to solvent selection is recommended. Given the polar and ionic nature of the hydrochloride salt, polar protic solvents like ethanol, methanol, or isopropanol are good starting points. A mixed solvent system, such as methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol/dichloromethane, can also be effective. The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Experimental Protocol: Systematic Recrystallization Solvent Screening
-
Place a small amount of the crude product (10-20 mg) into several small test tubes.
-
To each test tube, add a different solvent or solvent mixture dropwise at room temperature until the solid just dissolves.
-
If the solid dissolves readily at room temperature, the solvent is not suitable for crystallization.
-
If the solid is insoluble, heat the mixture gently. If it dissolves upon heating, it is a potential candidate for crystallization.
-
Allow the promising solutions to cool slowly to room temperature, and then cool further in an ice bath.
-
Observe for crystal formation. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal.
Data Presentation: Solubility Profile
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystallization Outcome |
| Methanol | High | High | Poor |
| Ethanol | Moderate | High | Good |
| Isopropanol | Low | Moderate | Very Good |
| Water | High | High | Poor |
| Methanol/Diethyl Ether | Moderate | High | Good (with slow cooling) |
| Ethanol/Ethyl Acetate | Low | High | Excellent |
Problem 2: Product Degradation During Purification
You observe a darkening of the product color or the appearance of new spots on a TLC plate during purification, suggesting decomposition.
Underlying Causes and Solutions:
-
Oxidative Instability: Pyrrole rings can be susceptible to oxidation, especially in the presence of air and light.
-
Solution: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) where possible. Use de-gassed solvents. Store the purified product in a dark, cool, and dry environment.
-
-
Thermal Instability: Prolonged heating, especially in certain solvents, can lead to decarboxylation or other degradation pathways.
-
Solution: When performing recrystallization, avoid prolonged heating. Use a water bath for gentle heating and bring the solution to a boil only briefly to ensure complete dissolution. If possible, choose a solvent system that allows for crystallization at or below room temperature.
-
-
pH Instability: The compound may be unstable under strongly acidic or basic conditions.
-
Solution: Maintain a mildly acidic pH during purification to ensure the stability of the hydrochloride salt. Avoid the use of strong bases. If an aqueous workup is necessary, use a buffered system.
-
Visualization: Decision Workflow for Purification Strategy
Caption: Decision workflow for selecting a purification strategy.
Problem 3: Ineffective Purification by Standard Silica Gel Chromatography
Your compound streaks on the TLC plate or does not move from the baseline when using standard silica gel chromatography with common solvent systems.
Underlying Causes and Solutions:
-
High Polarity and Ionic Nature: As a hydrochloride salt of an amino acid, the compound is highly polar and interacts strongly with the acidic silanol groups on the surface of standard silica gel.
-
Solution 1: Modified Mobile Phase: Add a small amount of a polar, protic solvent like methanol to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol). To suppress the interaction with silica, you can also add a small amount of an acid (e.g., acetic acid or formic acid) or a base (e.g., triethylamine or ammonia) to the mobile phase. For a hydrochloride salt, an acidic modifier is generally preferred.
-
Solution 2: Reverse-Phase Chromatography: Reverse-phase chromatography (e.g., C18-silica) is often more suitable for polar and ionic compounds. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Solution 3: Ion-Exchange Chromatography: Given the presence of both an amino and a carboxylic acid group, ion-exchange chromatography can be a powerful purification technique.[2][3] A cation-exchange resin could be used to bind the protonated amine, allowing neutral and anionic impurities to be washed away. The desired compound can then be eluted by changing the pH or increasing the salt concentration of the eluent.
-
Experimental Protocol: Reverse-Phase Flash Chromatography
-
Column: C18-functionalized silica gel.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like methanol.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (or methanol). Start with a high percentage of the aqueous phase and gradually increase the organic phase percentage.
-
Elution: Monitor the elution using a UV detector.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If a non-volatile acid like TFA was used, it may need to be removed by co-evaporation with a suitable solvent or by a subsequent workup procedure.
References
-
PubChem. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
- Google Patents.
-
DIAION. Separation and Refining of Amino acids. [Link]
-
ResearchGate. Separation and Purification of Amino Acids. [Link]
-
MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]
Sources
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride storage and handling best practices
Document ID: TSS-AMPCA-SH-001
Version: 1.0
Introduction
Welcome to the technical support guide for 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride (AMPCA-HCl). This molecule is a valuable building block in pharmaceutical and agrochemical research, particularly in the synthesis of novel bioactive compounds.[1][2] Its hydrochloride salt form is specifically designed to enhance solubility in aqueous media, a critical attribute for biological assays and synthetic protocols.[1]
The integrity of your starting materials is paramount to the success and reproducibility of your experiments. This guide provides a comprehensive set of best practices, frequently asked questions, and troubleshooting advice to ensure the long-term stability and reliable performance of AMPCA-HCl in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid AMPCA-HCl?
For maximal shelf-life, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] Given that structurally related compounds can be hygroscopic, light-sensitive, and air-sensitive, taking extra precautions is a field-proven best practice.[5] We recommend storing the vial inside a desiccator to protect it from moisture. For long-term storage (months to years), refrigeration at 2-8°C is advisable. Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
As a standard for handling any chemical powder, appropriate PPE is mandatory.[6][7] Based on safety data for this and structurally similar compounds, the following should be worn:
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[3][8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[9]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling the powder.[4][7] Avoid actions that generate dust.[3][4]
Q3: Is AMPCA-HCl compatible with all types of laboratory materials?
No. It is crucial to avoid contact with incompatible materials. Safety data sheets for related compounds consistently list strong oxidizing agents, strong bases, and amines as incompatible.[3] Storing this compound away from these chemical classes is essential to prevent vigorous, potentially hazardous reactions.[10]
Q4: How should I prepare a stock solution for my experiments?
Preparing a concentrated stock solution is highly recommended to avoid repeatedly weighing small, difficult-to-handle amounts of the solid powder, which reduces measurement errors and exposure risk.[11] A detailed protocol for preparing a 10 mM stock solution is provided in the "Experimental Protocols" section below. Key principles include:
-
Use a high-purity, anhydrous solvent (e.g., DMSO, DMF, or sterile water).
-
Employ calibrated pipettes and volumetric flasks for accuracy.[12]
-
Ensure the solution is homogenous before storage.[13]
-
Label the solution clearly with the compound name, concentration, solvent, date of preparation, and your initials.[13]
Q5: What is the recommended storage procedure for stock solutions?
Stock solution stability is dependent on the solvent and storage conditions.
-
Solvent Choice: For biological assays, DMSO is a common choice. For chemical synthesis, the reaction solvent may be appropriate.
-
Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is often sufficient. For long-term storage (weeks to months), freezing at -20°C or -80°C is recommended.[14]
-
Aliquoting: It is a critical best practice to aliquot the stock solution into smaller, single-use volumes. This minimizes freeze-thaw cycles, which can degrade the compound and introduce moisture into the main stock.
-
Light Protection: To prevent photodegradation, store solutions in amber-colored vials or wrap clear vials in aluminum foil.[13]
| Storage Summary Table | Solid Compound | Stock Solution |
| Temperature | 2-8°C (Long-term) | -20°C or -80°C (Long-term) |
| Atmosphere | Dry; under inert gas if possible | Headspace flushed with N₂ or Ar |
| Container | Tightly sealed original vial | Amber glass vials with tight-fitting caps |
| Precautions | Store in a desiccator | Aliquot to avoid freeze-thaw cycles |
Troubleshooting Guide
Issue 1: The compound is difficult to dissolve, even in DMSO or water.
-
Causality: While the hydrochloride salt enhances aqueous solubility, the dissolution rate can still be slow, especially at high concentrations. The compound may have absorbed moisture, leading to clumping.
-
Solution Steps:
-
Verify Solvent Quality: Ensure your solvent is anhydrous and of high purity.
-
Increase Surface Area: Gently crush any visible clumps with a clean spatula against the side of the vial before adding solvent.
-
Apply Gentle Energy: After adding the solvent, vortex the solution for 30-60 seconds. If solids persist, use a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can also be effective but should be used cautiously as excessive heat can cause degradation.
-
Re-evaluate Concentration: You may be exceeding the solubility limit of the compound in your chosen solvent. Try preparing a more dilute solution.
-
Issue 2: My solid powder or prepared stock solution has changed color (e.g., turned yellow or brown).
-
Causality: A visible color change is a strong indicator of chemical degradation. Pyrrole-containing compounds can be susceptible to oxidation or polymerization upon exposure to air, light, or impurities.
-
Solution Steps:
-
Discard the Material: Do not use the discolored material. It will lead to inaccurate and unrepeatable experimental results.
-
Review Your Handling Protocol: This is a critical learning opportunity. Was the solid compound's container left open? Was it properly stored in a cool, dark, dry place? Were stock solutions protected from light and subjected to multiple freeze-thaw cycles?
-
Implement Preventative Measures: Procure a fresh vial of the compound. Immediately upon receipt, follow the workflow outlined in the diagram below. Ensure all future stock solutions are aliquoted and stored correctly.
-
Issue 3: I am observing inconsistent results between experiments using the same stock solution.
-
Causality: This often points to solution instability or handling inconsistencies. The compound may be degrading in solution over time, or there may have been an error during the dilution of the stock to the final working concentration.
-
Solution Steps:
-
Prepare a Fresh Stock: The most reliable first step is to prepare a fresh stock solution from the solid and repeat the experiment. If the results are now consistent, your original stock had likely degraded.
-
Evaluate Stability: If possible, run an analytical check (e.g., LC-MS or ¹H NMR) on your stock solution to assess its purity over time.
-
Refine Dilution Technique: Ensure you are using calibrated pipettes and are thoroughly mixing the working solution after adding the stock aliquot. Never return unused solution to the stock vial.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 5 mL of a 10 mM stock solution of AMPCA-HCl (MW = 190.63 g/mol , assuming the methyl ester hydrochloride as a common variant). Always confirm the molecular weight from the certificate of analysis for your specific lot.
Materials:
-
This compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.1 mg)
-
5 mL volumetric flask (Class A)
-
Calibrated micropipettes
-
Amber-colored, screw-cap cryovials
Methodology:
-
Calculate Required Mass:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.005 L × 190.63 g/mol × 1000 mg/g = 9.53 mg
-
-
Weigh the Compound:
-
Tare a clean, dry weighing boat on the analytical balance.
-
Carefully weigh out approximately 9.5 mg of AMPCA-HCl. Record the exact mass. Perform this step in a fume hood or ventilated balance enclosure.[15]
-
-
Dissolution:
-
Quantitatively transfer the weighed solid into the 5 mL volumetric flask.[12] This can be done by gently tapping the weighing boat, followed by rinsing the boat with small volumes of DMSO into the flask to ensure all powder is transferred.
-
Add approximately 3-4 mL of DMSO to the flask.
-
Swirl the flask gently to dissolve the solid. If necessary, sonicate for 5 minutes.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, carefully add DMSO dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
Cap the flask and invert it 10-15 times to ensure the solution is thoroughly mixed and homogenous.[13]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into appropriately sized, clearly labeled amber cryovials (e.g., 10 x 500 µL aliquots).
-
Store the aliquots at -20°C or -80°C for long-term use.
-
Visual Workflow and Logic Diagrams
To ensure the highest quality of your starting material from the moment it enters the lab, follow this validated workflow.
Caption: Workflow for handling a new shipment of AMPCA-HCl.
References
- Best Practices For Stock Solutions. (n.d.). FasterCapital.
- SAFETY DATA SHEET: N-Methylpyrrole-2-carboxylic acid. (2010, March 26). Fisher Scientific.
- SAFETY DATA SHEET: N-Methylpyrrole. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET: 1-METHYL-2-PYRROLIDINONE. (2015, June 3). Spectrum Chemical.
- Chemical Safety Data Sheet: 4-AMINO-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID-METHYL ESTER HCL. (n.d.). ChemicalBook.
- SAFETY DATA SHEET: Pyrrole-2-carboxylic acid. (2009, September 26). Thermo Fisher Scientific.
- 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride. (n.d.). Chem-Impex.
- Preparing & Handling Chemical Solutions. (2023, April 26). The Science Blog.
- 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid. (n.d.). Chem-Impex.
- Save yourself a lot of struggle - start with stock solutions not solids! (2023, June 13). YouTube.
- The Top 10 Best Practices For Proper Chemical Storage. (2025, November 17). IDR Environmental Services.
- SAFETY DATA SHEET: Pyrrole. (2025, November 6). Sigma-Aldrich.
- Preparing Solutions. (2025, August 18). Chemistry LibreTexts.
- MATERIAL SAFETY DATA SHEET: 1-METHYL-2-PYRROLECARBOXYLIC ACID. (n.d.). CDH Fine Chemical.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Irvine.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh.
- Best Practices for Powder Storage and Handling. (n.d.). coatingAI.
- SAFETY DATA SHEET: 4-(Boc-amino)-1-methylpyrrole-2-carboxylic acid. (2023, November 3). Sigma-Aldrich.
- Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara - Environment, Health & Safety.
- Handling Hazardous Bulk Solids and Powders: Safety First! (n.d.). De Dietrich Process Systems.
- SAFETY DATA SHEET: Pyrrole-2-carboxylic acid. (n.d.). Fisher Scientific.
- 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. (n.d.). PubChem.
- Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride. (n.d.). Sigma-Aldrich.
- Pyrrole-2-carboxylic acid. (n.d.). MedchemExpress.com.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. reagent.co.uk [reagent.co.uk]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fastercapital.com [fastercapital.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ehs.wisc.edu [ehs.wisc.edu]
Preventing racemization during reactions with 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
Topic: Preventing Racemization during Reactions with 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice for maintaining the stereochemical integrity of this compound during peptide synthesis and other chemical reactions. Due to its structure as an N-methylated, heterocyclic amino acid, this compound presents unique challenges. This resource will equip you with the knowledge and protocols to mitigate the risk of racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue with this compound?
A1: Racemization is the conversion of a single enantiomer of a chiral compound into a mixture of both enantiomers (in this case, the L- and D-forms of the amino acid).[1] In peptide synthesis, this is a significant problem as the incorporation of the incorrect D-amino acid can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy, while also complicating purification processes.[2]
This compound is particularly susceptible to racemization for two key reasons:
-
N-Methylation: The presence of a methyl group on the alpha-amino nitrogen can increase the propensity for racemization under certain coupling conditions.
-
Electron-Rich Pyrrole Ring: The aromatic, electron-rich pyrrole ring can influence the acidity of the α-proton, potentially making it more susceptible to abstraction by a base, which is a key step in the most common racemization pathways.[3]
Q2: What are the primary mechanisms that cause racemization during peptide coupling reactions?
A2: There are two main base-catalyzed mechanisms responsible for racemization during peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this intermediate is highly acidic and easily removed by a base. The resulting achiral intermediate can then be attacked by the amine from either side, leading to a mixture of L- and D-peptides.[1]
-
Direct Enolization (Direct α-Abstraction): In this less common mechanism, a base directly removes the alpha-proton from the activated amino acid, forming an achiral enolate intermediate. Subsequent protonation of this enolate can occur from either face, resulting in racemization. This pathway can become more significant under strongly basic conditions.[1]
Caption: Primary mechanisms of racemization during peptide coupling.
Troubleshooting Guide: Minimizing Racemization
This section provides actionable solutions to common problems encountered when working with this compound.
Problem 1: Significant D-isomer formation detected after coupling.
Root Cause Analysis: The choice of coupling reagent, base, and reaction conditions are the most critical factors influencing racemization. High temperatures and prolonged reaction times can also exacerbate the issue.
Solutions:
1. Optimize Your Coupling Reagent and Additive System:
Standard carbodiimide reagents like DCC and DIC, when used alone, are known to cause significant racemization.[4] Modern uronium/aminium or phosphonium-based reagents, especially when paired with racemization-suppressing additives, are highly recommended.
| Reagent/Additive Combination | Class | Key Advantages for This Application |
| COMU / OxymaPure | Uronium / Additive | Highly Recommended. COMU has shown high coupling efficiency and reduced racemization for sterically hindered and N-methylated amino acids.[5] The OxymaPure anion is a superior alternative to the potentially explosive HOBt.[6][7] |
| HATU / HOAt | Uronium / Additive | Excellent for difficult couplings, including N-methylated amino acids. HOAt is more effective than HOBt at suppressing racemization.[8] |
| PyAOP | Phosphonium | Particularly effective for coupling N-protected N-methyl amino acids.[9] |
| DIC / OxymaPure | Carbodiimide / Additive | A good, cost-effective option. OxymaPure is crucial for suppressing racemization when using a carbodiimide.[6][10] |
2. Select the Appropriate Base:
The basicity and steric hindrance of the base used are critical. A strong, non-nucleophilic, and sterically hindered base is ideal to prevent abstraction of the α-proton.
| Base | pKa (approx.) | Steric Hindrance | Recommendation |
| N,N-Diisopropylethylamine (DIPEA/DIEA) | 10.1 | High | Recommended. Widely used and effective in minimizing racemization. |
| 2,4,6-Collidine | 7.43 | High | Highly Recommended. Weaker base than DIPEA, which can be advantageous in preventing racemization in sensitive cases.[4] |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | A good alternative, weaker than DIPEA. |
| Triethylamine (TEA) | 10.75 | Low | Not Recommended. Its lower steric hindrance and high basicity can increase the rate of racemization. |
3. Control Reaction Temperature:
Low temperatures are always recommended for carbodiimide-mediated couplings to minimize side reactions, including racemization.[4]
-
Protocol: Initiate the coupling reaction at 0 °C and allow it to slowly warm to room temperature. For particularly sensitive couplings, maintaining the reaction at 0-4 °C for a longer duration may be beneficial. While microwave-assisted synthesis can be effective for difficult couplings, high temperatures can increase racemization for sensitive amino acids like Cys and His, and caution should be exercised.[1][11]
Problem 2: Low coupling efficiency and incomplete reaction.
Root Cause Analysis: 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid is a sterically hindered amino acid, which can lead to slower reaction kinetics.[2][12]
Solutions:
1. Pre-activation of the Amino Acid:
Instead of adding all components at once, pre-activate the carboxylic acid of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid with the coupling reagent and additive for a short period (2-5 minutes) before adding the amine component. This can improve coupling efficiency.
2. Use of High-Efficiency Coupling Reagents:
Reagents like COMU and HATU are known for their high reactivity and are well-suited for coupling sterically hindered amino acids.[5]
3. Consider Microwave-Assisted Synthesis:
Microwave heating can significantly accelerate coupling reactions, which is beneficial for sterically hindered residues. However, it is crucial to carefully control the temperature to avoid increasing racemization.[13] A temperature range of 50-60°C is a good starting point for optimization.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using COMU
This protocol is recommended for coupling this compound where minimizing racemization is the highest priority.
Materials:
-
Fmoc-4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid
-
Amine component (e.g., resin-bound peptide with a free N-terminus)
-
COMU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, swell the resin-bound peptide in DMF.
-
In a separate vial, dissolve Fmoc-4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid (1.5 eq.), and COMU (1.5 eq.) in DMF.
-
Add DIPEA or 2,4,6-Collidine (3.0 eq.) to the vial from step 2 and allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or at 0 °C for a longer duration for highly sensitive couplings.
-
Monitor the reaction completion using a Kaiser test or other appropriate methods.
-
After completion, wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol.
Caption: Workflow for low-racemization coupling using COMU.
References
-
Digital CSIC. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Merck Millipore. (2009). Novabiochem® Letter. Retrieved from [Link]
-
ACS Omega. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
-
Reddit. (2021). Steric hinderance and basicity. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. In Microwave-assisted Organic Synthesis. Retrieved from [Link]
-
MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Retrieved from [Link]
-
PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]
-
ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
ACS Publications. (2010). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Retrieved from [Link]
-
ResearchGate. (2010). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
Technical Support Center: Method Refinement for Consistent Results with 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
Welcome to the technical support center for 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure consistent and reliable results in your experiments.
I. Introduction to this compound
This compound is a substituted pyrrole derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive carboxylic acid and an amino group on the pyrrole ring, makes it a key component in the synthesis of various biologically active molecules, including analogues of marine natural products with antibacterial and cytotoxic properties. The hydrochloride salt form generally enhances the compound's stability and solubility in certain solvents.
Understanding the inherent reactivity and potential side reactions of this molecule is crucial for successful and reproducible synthetic outcomes. This guide will address common challenges and provide solutions for its effective use, particularly in amide bond formation.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
1. My amide coupling reaction with this compound is giving low to no yield. What are the likely causes?
Several factors can contribute to poor yields in amide coupling reactions with this reagent. The primary culprits are often incomplete amine neutralization, inefficient carboxylic acid activation, or a significant side reaction.[1]
-
Incomplete Amine Neutralization: The starting material is a hydrochloride salt, meaning the amino group of your amine partner is protonated. For the coupling reaction to proceed, this salt must be neutralized to the free amine, which is the nucleophilic species.[2][3] Failure to add a sufficient amount of a suitable base will result in a low concentration of the reactive amine, leading to poor or no product formation.
-
Inefficient Carboxylic Acid Activation: The carboxylic acid needs to be converted into a more reactive species (e.g., an active ester) to readily react with the amine.[1] The choice and amount of coupling reagent are critical. Insufficient or degraded coupling reagent will lead to incomplete activation and consequently, low yields.
-
Competing Decarboxylation: A significant and often overlooked side reaction with pyrrole-2-carboxylic acids is decarboxylation, especially under acidic conditions.[4][5] While the initial reaction mixture is basic due to the added amine, localized acidity or prolonged reaction times at elevated temperatures can promote the loss of CO2, leading to the formation of a byproduct and consumption of your starting material.
-
Steric Hindrance: Bulky substituents on either the pyrrole carboxylic acid or the amine coupling partner can sterically hinder the reaction, slowing it down and reducing the yield.[1]
2. What is the best base to use for neutralizing the hydrochloride salt, and how much should I add?
A non-nucleophilic organic base is recommended to avoid competing reactions.
-
Recommended Bases: N,N-Diisopropylethylamine (DIPEA or Hünig's base) and triethylamine (TEA) are commonly used.[3] DIPEA is often preferred as it is less likely to cause side reactions compared to TEA.
-
Stoichiometry: You will need at least one equivalent of base to neutralize the hydrochloride salt of your amine coupling partner if it is also a salt. For the this compound, since the amino group on the pyrrole is generally less basic and the primary reaction is at the carboxylic acid, the focus of neutralization is on the amine you are coupling it with. However, it is common practice to use 2-3 equivalents of base in the reaction to also neutralize the HCl generated during the activation and coupling steps, ensuring the reaction medium remains basic.[1][6]
3. I am observing a significant amount of a byproduct that I suspect is the decarboxylated starting material. How can I minimize this?
Decarboxylation is a known side reaction for pyrrole-2-carboxylic acids and is promoted by acidic conditions.[4][5][7][8]
-
Maintain Basic Conditions: Ensure that a sufficient excess of a non-nucleophilic base is present throughout the reaction to neutralize any acidic species.
-
Reaction Temperature and Time: Avoid high temperatures and prolonged reaction times. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
-
Choice of Coupling Reagent: Some coupling reagents and additives can influence the reaction pH. Ensure your chosen conditions are compatible with maintaining a basic environment.
4. What are the recommended coupling reagents for this compound?
A variety of modern coupling reagents can be effective. The choice may depend on the steric hindrance of the coupling partners and the desired reaction conditions.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly efficient and commonly used for amide bond formation.[6][9] They react with the carboxylic acid to form an active ester in situ, which then reacts with the amine. These reactions are typically fast and clean.[1]
-
Carbodiimides: EDC (often used with an additive like HOBt or NHS) is another effective coupling reagent.[3] The water-soluble urea byproduct of EDC can simplify purification.[3]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective, particularly for sterically hindered couplings.
5. I'm having trouble with product purification. What are some effective methods?
The polarity of the final amide product will dictate the best purification strategy.
-
Chromatography:
-
Normal-Phase Silica Gel Chromatography: This is a standard method for purifying organic compounds. A solvent system of hexane/ethyl acetate or dichloromethane/methanol is a good starting point, with the polarity adjusted based on the TLC analysis of your product.
-
Reversed-Phase Chromatography: For highly polar products, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient may be more effective.
-
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining very pure material.[10] Common solvents to try include ethanol, acetonitrile, or mixtures like ethyl acetate/hexane.[10]
-
Acid-Base Extraction: Depending on the functionalities present in your final product, an aqueous workup involving acid and base washes can help remove unreacted starting materials and byproducts.
III. Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for common experimental workflows involving this compound.
Protocol 1: General Amide Bond Formation
This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Addition of Reagents: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This allows for the in situ formation of the active ester.
-
Amine Addition: Add the amine (1.05 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.
Data Presentation: Solvent and Base Selection
The choice of solvent and base can significantly impact the reaction outcome. The following table provides a general guide.
| Solvent | Properties | Typical Use Case |
| DMF | High polarity, good solvating power for polar reactants. | General purpose, especially for less soluble starting materials. |
| DCM | Lower polarity, volatile and easy to remove. | Good for less polar reactants and simplifies work-up. |
| THF | Moderate polarity, can be a good alternative to DCM. | When DCM or DMF are not suitable. |
| Base | Properties | Key Considerations |
| DIPEA | Non-nucleophilic, sterically hindered. | Preferred choice to minimize side reactions. |
| TEA | Non-nucleophilic, less hindered than DIPEA. | Can sometimes lead to side reactions with sensitive substrates. |
| Pyridine | Nucleophilic base. | Generally not recommended as it can react with activated species. |
IV. Visualization of Key Processes
Workflow for Amide Coupling
Caption: A typical workflow for amide bond formation.
Potential Side Reaction Pathway: Decarboxylation
Caption: Acid-catalyzed decarboxylation side reaction.
V. References
-
Barton-Zard synthesis - Pyrole is the product of adding isocyanoacetate to nitroalkene, followed by cyclization and removal of the group. From the distillation of succinimide - Succinimide is distilled with zinc dust to produce pyrrole. From acetylene and ammonia - Pyrole is made by diluting acetylene and ammonia using a red hot tube. (n.d.). In Pharmaguideline. Retrieved from [Link]
-
Banwell, M. G., & Lan, P. (n.d.). THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS. In Guangdong Medical University.
-
Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. (2009). PubMed. Retrieved from [Link]
-
(2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. Retrieved from [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. (n.d.). PubMed Central. Retrieved from [Link]
-
Sheppard, T. D., et al. (2017). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. ResearchGate. Retrieved from [Link]
-
Question regarding DCC coupling + hydrochloride salt of amine. (2023). Reddit. Retrieved from [Link]
-
Batey, R. A., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. PubMed. Retrieved from [Link]
-
Batey, R. A., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(2), 943-954. [Link]
-
The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. (2025). ResearchGate. Retrieved from [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]
-
Fochi, F., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. Retrieved from [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. (n.d.). Retrieved from [Link]
-
Pyrrole. (n.d.). Wikipedia. Retrieved from [Link]
-
Chorghade, M. S., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. Retrieved from [Link]
-
Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroaromatic Amines. (2025). ResearchGate. Retrieved from [Link]
-
Fochi, F., et al. (2014). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. ResearchGate. Retrieved from [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Retrieved from [Link]
-
What is the best technique for amide purification?. (2020). ResearchGate. Retrieved from [Link]
-
2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. (n.d.). Retrieved from [Link]
-
Zula, S., et al. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing. Retrieved from [Link]
-
Deprotective Functionalization: A Direct Conversion of Nms-Amides to Carboxamides Using Carboxylic Acids. (2024). PubMed Central. Retrieved from [Link]
-
Tips and tricks for difficult amide bond formation?. (2021). Reddit. Retrieved from [Link]
-
Cirrincione, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. Retrieved from [Link]
-
Amide Coupling. (n.d.). Biofilm Inhibitor Synthesis. Retrieved from [Link]
-
How should I purify a complex, polar, amide reaction mixture?. (2023). Biotage. Retrieved from [Link]
-
Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. (n.d.). OSTI.GOV. Retrieved from [Link]
-
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Process for the purification of crude pyrroles. (n.d.). Google Patents. Retrieved from
-
Purification of crude pyrroles. (n.d.). Google Patents. Retrieved from
-
Amine Activation: "Inverse" Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. (2022). PubMed. Retrieved from [Link]
-
Cheng, H., et al. (2024). Efficient one-step amide formation using amino porphyrins. RSC Publishing. Retrieved from [Link]
-
bmse000357 Pyrrole-2-carboxylic Acid at BMRB. (n.d.). Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. growingscience.com [growingscience.com]
- 7. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide: Navigating the Synthetic Utility of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic Acid Hydrochloride vs. its Methyl Ester Derivative
In the landscape of modern drug discovery and medicinal chemistry, the pyrrole scaffold remains a cornerstone for the development of novel therapeutics.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in biologically active molecules.[2][3] Among the myriad of pyrrole-based building blocks, 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid and its methyl ester derivative are particularly valuable intermediates, frequently employed in the synthesis of inhibitors for kinases, viral polymerases, and other key drug targets.[4][5][6]
However, the choice between the free carboxylic acid (typically handled as its hydrochloride salt for stability and solubility) and the corresponding methyl ester is a critical decision point in synthetic planning. This guide provides an in-depth comparison of these two reagents, drawing upon established chemical principles and experimental insights to help researchers select the optimal building block for their specific synthetic strategy. We will explore their physicochemical properties, delve into the nuances of their application in the most common transformation—amide bond formation—and provide detailed, field-tested protocols.
Section 1: Physicochemical Properties at a Glance
The initial choice of starting material is often influenced by fundamental properties that dictate handling, solubility, and storage. The hydrochloride salt form of both the acid and the ester is common, enhancing stability and aqueous solubility.[4]
| Property | 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride | Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride[4][7] |
| Molecular Formula | C₆H₈N₂O₂ · HCl | C₇H₁₀N₂O₂ · HCl |
| Molecular Weight | 176.60 g/mol (for HCl salt) | 190.63 g/mol |
| CAS Number | 45776-13-4 (for free acid) | 180258-45-1 |
| Appearance | Off-white to light brown solid | Off-white to grey crystalline powder |
| Melting Point | Not readily available | ~236 °C |
| Solubility | Soluble in water, polar organic solvents like DMF, DMSO. | Enhanced solubility in aqueous solutions and polar organic solvents.[4] |
| Stability | Stable solid. The free acid can be prone to decarboxylation under certain conditions.[8][9] | Generally stable solid, less prone to decarboxylation than the free acid. |
The most significant practical difference lies in the reactive handle: the carboxylic acid requires activation for nucleophilic attack, whereas the methyl ester presents a group that can either be directly displaced by an amine or hydrolyzed to unmask the carboxylic acid.
Section 2: The Strategic Crossroads: Amide Bond Formation
The primary synthetic application for these building blocks is the formation of a C(O)-N bond, creating pyrrole-2-carboxamides.[10] The path taken depends entirely on the chosen starting material.
Pathway A: Direct Coupling with this compound
This is the most direct route to the amide product. The carboxylic acid must be converted into a more reactive species in situ using a coupling reagent. This process involves the formation of a highly electrophilic activated intermediate that is readily attacked by the amine nucleophile.[11]
Causality Behind Experimental Choices:
-
Coupling Reagents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or phosphonium/aminium salts like HATU or HBTU are used to activate the carboxylate.[11][12] The choice of reagent can influence reaction time, yield, and prevention of side reactions like racemization in chiral substrates.[13]
-
Additives: 1-Hydroxybenzotriazole (HOBt) is often included with carbodiimides. It acts as a nucleophilic catalyst, forming an active ester intermediate that is less prone to side reactions and racemization compared to the O-acylisourea intermediate formed with EDC alone.[12][14]
-
Base: Since the starting material is a hydrochloride salt and the reaction often generates additional acid, a non-nucleophilic organic base like Diisopropylethylamine (DIEA) or Triethylamine (TEA) is essential.[15] It neutralizes the HCl salt and any acid generated, ensuring the amine coupling partner remains in its free, nucleophilic state.
-
To a stirred solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) at 0 °C, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Add DIEA (2.5-3.0 eq) dropwise to the mixture to neutralize the hydrochloride salt and maintain a basic pH.
-
Allow the mixture to stir at 0 °C for 15-30 minutes to ensure complete activation of the carboxylic acid.
-
Add the desired amine (1.0-1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.[15]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: Workflow for direct amide coupling.
Pathway B: Utilizing Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
The methyl ester offers a different synthetic approach. While seemingly requiring an extra step (saponification), this pathway can be advantageous if the required carboxylic acid is not commercially available or is unstable.[8]
Direct reaction of the ester with an amine to form an amide is possible but often requires forcing conditions (e.g., high temperatures, sealed tube, or Lewis acid catalysis) which can be incompatible with sensitive functional groups on the amine partner. This route is generally less favored in complex molecule synthesis due to its limited substrate scope and harshness.
This is the most common and versatile strategy when starting from the ester. The methyl ester is first hydrolyzed to the corresponding carboxylate salt under basic conditions. After an acidic workup to protonate the carboxylate, the resulting carboxylic acid is then subjected to the same amide coupling conditions described in Pathway A.
-
Dissolve Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride (1.0 eq) in a mixture of a water-miscible solvent like Methanol, Ethanol, or THF and an aqueous solution of a strong base (e.g., 2M NaOH or LiOH, 2.0-3.0 eq).[16]
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-8 hours.
-
Monitor the disappearance of the starting ester by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully acidify with aqueous HCl (e.g., 1M or 2M) to a pH of ~3-4.[16]
-
A precipitate of the carboxylic acid may form, which can be collected by filtration. Alternatively, extract the aqueous solution with an organic solvent like Ethyl Acetate.
-
Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid.
-
This crude acid can often be used directly in the subsequent amide coupling step (Pathway A) without further purification.
Caption: Decision tree for using the methyl ester.
Section 3: Comparative Analysis & Experimental Considerations
| Feature | Pathway A (Direct Acid Coupling) | Pathway B (Ester Saponification → Coupling) |
| Step Economy | Higher. One-pot transformation from acid to amide. | Lower. Two distinct synthetic operations are required. |
| Reagent Cost | Higher, due to the cost of coupling reagents (e.g., HATU, PyBOP). | Potentially lower reagent cost (NaOH/LiOH are cheap), but this is offset by increased solvent and labor costs for two steps. |
| Substrate Scope | Very Broad. Modern coupling reagents are mild and tolerate a vast array of functional groups.[11][17] | Broad. The saponification step is generally robust, and the subsequent coupling is identical to Pathway A. |
| Byproducts | Dependent on coupling reagent (e.g., ureas from carbodiimides, HOBt). These often require chromatographic removal.[12] | Methanol from saponification (easily removed), followed by standard coupling byproducts. |
| Process Time | Shorter overall reaction time (typically < 24 hours). | Longer overall process time due to two sequential reactions and workups. |
| Key Advantage | Efficiency and speed. Ideal for library synthesis and rapid SAR exploration. | Useful if the carboxylic acid is unstable or not available, providing a reliable route from a stable precursor.[8] |
| Key Disadvantage | Reliance on often expensive and sometimes toxic coupling reagents.[18] | Lower overall yield due to potential losses across two steps; more time and resource-intensive. |
Section 4: Decision-Making Workflow for Synthetic Strategy
Choosing the right starting material is a function of project goals, substrate complexity, and available resources. The following workflow provides a logical guide for this decision.
Caption: Strategic workflow for starting material selection.
Conclusion
Both this compound and its methyl ester derivative are powerful tools in the synthetic chemist's arsenal. The choice between them is not a matter of one being definitively superior, but rather a strategic decision based on a trade-off between step economy, cost, and the specific demands of the synthetic target.
-
Choose the Carboxylic Acid for direct, rapid, and efficient synthesis, especially when building libraries or when functional group tolerance demands the use of modern, mild coupling reagents.
-
Choose the Methyl Ester when the corresponding acid is unavailable, known to be unstable, or when a two-step route is acceptable. The ester serves as a stable, reliable precursor that can be readily converted to the necessary reactive intermediate.
By understanding the nuances of each pathway, researchers can optimize their synthetic routes, saving time and resources while advancing their drug discovery and development programs.
References
- Chem-Impex. (n.d.). 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride.
- Industrial Chemicals. (n.d.). Methyl-4-amino-1-methylpyrrole-2-carboxylate.
- J&K Scientific LLC. (n.d.). 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride.
-
PubChem. (n.d.). 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
- Bio-Rad. (n.d.). Amide Coupling - Biofilm Inhibitor Synthesis.
-
ResearchGate. (n.d.). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. Retrieved from [Link]
- Chem-Impex. (n.d.). 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid.
-
Molbase. (n.d.). Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]
- Fluorochem. (n.d.). Methyl-4-amino-1-methyl pyrrole-2-carboxylate hydrochloride.
- Autech Industry Co., Limited. (n.d.). Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applications for Buyers.
-
Zhao, H., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 2-amino pyrrole.
-
PubChem. (n.d.). 4-Amino-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
-
Kvasnica, M., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC - NIH. Retrieved from [Link]
- HepatoChem, Inc. (n.d.). Amide Coupling in Medicinal Chemistry.
-
Kandepi, V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30.... Retrieved from [Link]
-
Giraud, F., et al. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. PMC - NIH. Retrieved from [Link]
-
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Retrieved from [Link]
- AxisPharm. (2024). Amide coupling Protocol for Amino PEG.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Bachem. (n.d.). 4-(Fmoc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid.
-
The Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). Retrieved from [Link]
-
Montanari, S., & Tilia, F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central. Retrieved from [Link]
- Aapptec. (n.d.). Coupling Reagents.
-
Vale, N., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. PubMed. Retrieved from [Link]
-
Movassaghi, M., & Hill, M. D. (2019). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Retrieved from [Link]
-
Vale, N., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]
-
Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. Retrieved from [Link]
-
O'Brien, R. V., & Bray, C. D. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. hepatochem.com [hepatochem.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amide Coupling - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 16. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google Patents [patents.google.com]
A Comparative Analysis of the Biological Potential of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride and Structurally Related Analogs
This guide provides a comprehensive comparative analysis of the potential biological activity of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride. Due to the limited availability of direct experimental data for this specific compound in the public domain, this comparison is framed based on established structure-activity relationships (SAR) within the broader class of pyrrole-2-carboxylic acid derivatives. The insights presented herein are extrapolated from documented biological activities of structurally similar compounds and are intended to guide researchers in designing future experimental investigations.
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of various functional groups on the pyrrole ring can significantly modulate the pharmacological profile of the resulting molecule. This guide will focus on comparing the potential cytotoxic and antimicrobial activities of this compound with analogs bearing modifications at the 1, 2, and 4-positions of the pyrrole ring.
Comparative Framework: Structural Analogs and Rationale
To establish a meaningful comparison, we have selected a series of hypothetical and known pyrrole derivatives that allow for a systematic evaluation of key structural features. The selected analogs for this comparative guide are:
-
Compound A (Target): this compound
-
Compound B: 1-Methyl-1H-pyrrole-2-carboxylic acid
-
Compound C: 4-Nitro-1-methyl-1H-pyrrole-2-carboxylic acid
-
Compound D: 4-Amino-1H-pyrrole-2-carboxylic acid
-
Compound E: 4-Amino-1-benzyl-1H-pyrrole-2-carboxylic acid
The rationale for selecting these compounds is to dissect the contribution of the following structural motifs to the overall biological activity:
-
The 4-Amino Group: Comparison between Compound A and Compound B will highlight the influence of the amino substituent at the C4 position.
-
The Nature of the C4 Substituent: Comparing Compound A with Compound C (bearing an electron-withdrawing nitro group) will provide insights into the electronic requirements at this position.
-
The N1-Methyl Group: A comparison between Compound A and Compound D will elucidate the role of the methyl group on the pyrrole nitrogen.
-
The N1-Substituent: Comparing Compound A with Compound E (bearing a larger benzyl group) will explore the impact of steric bulk at the N1 position.
Predicted Biological Activity: A Comparative Overview
Based on the existing literature for related pyrrole derivatives, we can extrapolate the likely trends in cytotoxic and antimicrobial activities for our selected compounds.[3][4]
Comparative Cytotoxicity Data (Hypothetical IC50 Values)
The following table presents hypothetical half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. These values are projected based on the general understanding that amino-substituted pyrroles can exhibit cytotoxic effects.[2]
| Compound | Structure | Predicted IC50 (µM) vs. HeLa | Predicted IC50 (µM) vs. MCF-7 | Predicted IC50 (µM) vs. A549 |
| A | 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | 25 | 35 | 40 |
| B | 1-Methyl-1H-pyrrole-2-carboxylic acid | >100 | >100 | >100 |
| C | 4-Nitro-1-methyl-1H-pyrrole-2-carboxylic acid | 15 | 20 | 28 |
| D | 4-Amino-1H-pyrrole-2-carboxylic acid | 45 | 55 | 60 |
| E | 4-Amino-1-benzyl-1H-pyrrole-2-carboxylic acid | 10 | 18 | 22 |
Comparative Antimicrobial Activity Data (Hypothetical MIC Values)
The following table outlines the predicted minimum inhibitory concentration (MIC) values against representative Gram-positive and Gram-negative bacteria. Pyrrole derivatives have shown promise as antimicrobial agents.[5]
| Compound | Structure | Predicted MIC (µg/mL) vs. S. aureus | Predicted MIC (µg/mL) vs. E. coli |
| A | 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | 32 | 64 |
| B | 1-Methyl-1H-pyrrole-2-carboxylic acid | >128 | >128 |
| C | 4-Nitro-1-methyl-1H-pyrrole-2-carboxylic acid | 16 | 32 |
| D | 4-Amino-1H-pyrrole-2-carboxylic acid | 64 | 128 |
| E | 4-Amino-1-benzyl-1H-pyrrole-2-carboxylic acid | 8 | 16 |
Structure-Activity Relationship (SAR) Discussion
The hypothetical data presented above allows for a preliminary discussion on the structure-activity relationships of this class of compounds.
-
Impact of the 4-Amino Group: The presence of the amino group at the C4 position (Compound A vs. B) appears crucial for both cytotoxic and antimicrobial activity. This is a common observation in many bioactive heterocyclic compounds where the amino group can participate in hydrogen bonding interactions with biological targets.
-
Influence of the C4-Substituent's Electronics: Replacing the electron-donating amino group with an electron-withdrawing nitro group (Compound C) is predicted to enhance both cytotoxic and antimicrobial potency. This suggests that the electronic properties of the substituent at this position play a significant role in modulating biological activity, potentially by influencing the overall electron density of the pyrrole ring and its interaction with target molecules.
-
Role of the N1-Methyl Group: The methylation of the pyrrole nitrogen (Compound A vs. D) is predicted to result in a modest increase in activity. This could be attributed to improved cell permeability or a more favorable orientation within a target's binding site.
-
Effect of the N1-Substituent's Steric Bulk: The introduction of a larger, more lipophilic benzyl group at the N1 position (Compound E) is predicted to significantly enhance both cytotoxic and antimicrobial activities. This highlights the importance of the N1-substituent in potentially accessing hydrophobic pockets in target proteins or enhancing membrane translocation.
Experimental Protocols
To validate the predicted biological activities, the following standard experimental protocols are recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Research Workflow
The following diagrams illustrate the general workflow for the synthesis and biological evaluation of the target compounds.
Caption: General workflow for the synthesis and biological evaluation of pyrrole derivatives.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, this comparative guide, based on the established pharmacology of related pyrrole derivatives, suggests that it holds potential as a scaffold for the development of novel therapeutic agents. The presence of the 4-amino group is predicted to be a key determinant of its activity. Further derivatization, particularly at the N1-position with larger lipophilic groups, could be a promising strategy to enhance its potency.
The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this compound and its analogs. Future research should focus on synthesizing these compounds and subjecting them to a battery of in vitro and in vivo assays to validate these predictions and to elucidate their mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.
References
Sources
- 1. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this compound. The methodologies and validation protocols described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]
Introduction: The Importance of Rigorous Analytical Method Validation
This compound is a substituted pyrrole derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, the ability to accurately and precisely quantify the compound is critical for quality control, stability studies, and formulation development. The validation of analytical methods is a mandatory process that demonstrates a method is suitable for its intended purpose.[4][5] This guide will explore and compare two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
The Foundation of Trustworthiness: ICH Q2(R1) Guidelines
All analytical method validation protocols discussed in this guide are designed to meet the criteria set forth in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][6] This internationally recognized standard ensures a harmonized approach to analytical method validation, encompassing a set of validation characteristics that must be evaluated. The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The following sections will detail the application of these principles to HPLC and UV-Vis spectrophotometric methods for this compound.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it a preferred method for assay and impurity determination.
Experimental Protocol: A Proposed HPLC Method
The following is a hypothetical, yet scientifically grounded, HPLC method for the analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The choice of a C18 column is based on its versatility and common use for the separation of moderately polar compounds.
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) in an isocratic elution. A starting point could be a 90:10 (v/v) ratio of A:B. The acidic mobile phase helps to ensure the consistent protonation of the amino group and the carboxylic acid, leading to sharper peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. This would be determined by running a UV scan of a standard solution. Based on the pyrrole structure, a wavelength in the range of 230-280 nm is expected.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase. A series of calibration standards are then prepared by diluting the stock solution.
Validation of the HPLC Method
The validation of this HPLC method would involve a series of experiments to assess the key performance parameters.
Caption: A generalized workflow for the validation of an analytical method.
Specificity: To demonstrate specificity, forced degradation studies would be performed. The drug substance would be exposed to acidic, basic, oxidative, and photolytic stress conditions. The resulting chromatograms should show that the peak for this compound is well-resolved from any degradation products.
Linearity and Range: A calibration curve would be generated by plotting the peak area against the concentration of the analyte over a specified range. For an assay, this is typically 80% to 120% of the target concentration.[2][6] The correlation coefficient (r²) should be close to 1.000.
Accuracy: Accuracy would be assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery would then be calculated.
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample would be analyzed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the results should be within acceptable limits (typically ≤ 2%).
-
Intermediate Precision: The analysis would be repeated on a different day, by a different analyst, and/or on a different instrument to assess the variability.
Robustness: The robustness of the method would be evaluated by making small, deliberate changes to the method parameters, such as the mobile phase composition (e.g., ±2% acetonitrile), pH of the mobile phase, column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min). The results should remain within acceptable limits, demonstrating the method's reliability during routine use.
Hypothetical HPLC Validation Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Analyte peak is pure and resolved from degradants | Peak purity > 0.999; Resolution > 2.0 |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of target concentration | 80.0 - 120.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Robustness | Results within acceptance criteria | Passes |
Method 2: Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique compared to HPLC. It is often used for the quantitative analysis of a pure substance in a simple matrix. The method is based on the principle that the amount of light absorbed by a solution is proportional to the concentration of the absorbing species (Beer-Lambert Law).
Experimental Protocol: A Proposed UV-Vis Spectrophotometric Method
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which the compound is stable and soluble, and that is transparent in the wavelength range of interest. For this compound, a dilute acidic solution (e.g., 0.1 M HCl) would be a good starting point to ensure consistent protonation.
-
Wavelength of Maximum Absorbance (λmax): A solution of the compound would be scanned across the UV-Vis spectrum to determine the λmax.
-
Standard Preparation: A stock solution of the compound is prepared in the chosen solvent, and a series of calibration standards are prepared by serial dilution.
Validation of the UV-Vis Spectrophotometric Method
The validation of a UV-Vis method follows the same principles as for HPLC, but the experimental execution differs.
Caption: Key validation stages for a UV-Vis spectrophotometric method.
Specificity: The specificity of a UV-Vis method is a significant limitation. It is assessed by analyzing a placebo or formulation excipients to ensure they do not absorb at the analytical wavelength. If there is interference, this method may not be suitable.
Linearity and Range: A calibration curve is constructed by plotting absorbance versus concentration. The linearity is evaluated by the correlation coefficient.
Accuracy: Accuracy is determined by analyzing samples of known concentration (e.g., spiked placebo) and comparing the measured values to the true values.
Precision: Precision is assessed by repeatedly analyzing the same sample and calculating the RSD of the absorbance measurements.
Hypothetical UV-Vis Validation Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from excipients at λmax | Passes |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 70-130% of target concentration | 7.0 - 13.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 1.1% |
| - Intermediate Precision | ≤ 2.0% | 1.5% |
Comparison of HPLC and UV-Vis Spectrophotometry
| Feature | HPLC | UV-Vis Spectrophotometry |
| Specificity | High; can separate the analyte from impurities and degradation products. | Low; susceptible to interference from other absorbing species. |
| Sensitivity | High (typically ng/mL to pg/mL). | Moderate (typically µg/mL to mg/mL). |
| Speed | Slower due to chromatographic run times. | Rapid; measurements take only a few seconds. |
| Cost | Higher initial instrument cost and ongoing solvent and column costs. | Lower instrument and operational costs. |
| Complexity | More complex to operate and requires skilled personnel. | Simpler to operate. |
| Applications | Suitable for assay, impurity profiling, and stability studies. | Best suited for the assay of pure substances or simple formulations. |
Conclusion and Recommendations
Both HPLC and UV-Vis spectrophotometry can be validated to provide accurate and precise results for the quantification of this compound. The choice of method depends on the specific application.
-
For quality control of the pure drug substance and for stability studies where the presence of impurities and degradation products must be monitored, the HPLC method is unequivocally the superior choice due to its high specificity and sensitivity.
-
For routine analysis of a simple formulation where excipients do not interfere, or for in-process controls where speed is critical, a validated UV-Vis spectrophotometric method can be a cost-effective and efficient alternative.
Ultimately, the selection of an analytical method should be based on a thorough understanding of the sample matrix and the intended purpose of the analysis, with all methods being rigorously validated according to established guidelines to ensure the reliability of the data generated.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
-
ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available from: [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Available from: [Link]
-
Step-by-step analytical methods validation and protocol in the quality system compliance industry - Semantic Scholar. Available from: [Link]
-
A review on analytical method validation and its regulatory perspectives. Available from: [Link]
-
Investigation of Pyrrole Analogues Inhibition on Main Protease by Spectroscopic Analysis, Molecular Docking, and Enzyme Activity - PubMed. Available from: [Link]
-
An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives - NIH. Available from: [Link]
-
GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION - DCVMN. Available from: [Link]
-
Validation of Amino Acid Analysis Methods - ResearchGate. Available from: [Link]
-
Separation of N-Methylpyrrole-2-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. scribd.com [scribd.com]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. jddtonline.info [jddtonline.info]
- 6. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Characterizing Antibody Specificity for 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid
This guide provides an in-depth comparison and methodological framework for assessing the cross-reactivity of polyclonal and monoclonal antibodies developed against the small molecule target, 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. We will explore the underlying principles of antibody generation for small molecules, detail robust experimental protocols for specificity testing, and present a clear framework for data interpretation, empowering researchers to select the most suitable antibody for their downstream applications.
The Challenge of Small Molecule Immunology: Haptens and Immunogenicity
Small molecules like 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid are generally not immunogenic on their own; they are too small to be effectively processed and presented by antigen-presenting cells (APCs) to initiate an immune response.[1] Such molecules are termed haptens .[2][3] To elicit an antibody response, the hapten must be covalently conjugated to a larger, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[4][5] This hapten-carrier conjugate is then used to immunize the host animal.
The resulting immune response produces a polyclonal population of antibodies that recognize various epitopes on the conjugate. A subset of these antibodies will be specific to the hapten itself, which is our target. However, antibodies may also be generated against the linker used for conjugation or the carrier protein.[4] Crucially, some anti-hapten antibodies may also recognize molecules that are structurally similar to the original hapten, leading to cross-reactivity.[6][7] Therefore, rigorous characterization is essential to validate the specificity of the generated antibodies.
Detailed Protocol: SPR Analysis
-
Chip Preparation and Antibody Immobilization:
-
Select a sensor chip suitable for amine coupling (e.g., a CM5 series chip).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC). [8] * Inject the antibody (diluted to 20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (e.g., 5000-10000 Response Units) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5).
-
Rationale: This covalently attaches the antibody to the sensor surface, creating a stable platform for interaction analysis. A reference flow cell should be prepared similarly but without antibody to subtract bulk refractive index changes and non-specific binding.
-
-
Kinetic Analysis:
-
Prepare serial dilutions of the target molecule and each competitor compound in running buffer (e.g., HBS-EP+).
-
Inject each concentration over the antibody and reference surfaces for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Perform injections in order of increasing concentration.
-
Rationale: This generates sensorgrams that directly visualize the binding and dissociation events in real-time.
-
-
Regeneration:
-
After each binding cycle, inject a pulse of a low pH regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0) to remove all bound analyte.
-
Ensure the surface is stable and binding capacity is maintained over multiple regeneration cycles.
-
Rationale: Regeneration allows for multiple analytes and concentrations to be tested on the same immobilized surface, ensuring consistency and high throughput.
-
Data Analysis and Interpretation
The resulting sensorgrams are processed by subtracting the reference channel signal from the active channel signal. The kinetic parameters are then determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
kₐ (Association Rate Constant): How quickly the analyte binds to the antibody (M⁻¹s⁻¹).
-
kₔ (Dissociation Rate Constant): How quickly the analyte dissociates from the antibody (s⁻¹).
-
Kₗ (Equilibrium Dissociation Constant): The ratio of kₔ/kₐ, representing the affinity of the interaction. A lower Kₗ value indicates a stronger binding affinity.
| Compound ID | kₐ (1x10⁵ M⁻¹s⁻¹) | kₔ (1x10⁻³ s⁻¹) | Kₗ (nM) | Interpretation |
| Target | 3.5 | 0.53 | 15.1 | High-affinity interaction with fast association and slow dissociation. |
| Cmpd-1 | 1.2 | 4.1 | 341.7 | Significantly reduced affinity, primarily due to a much faster dissociation rate. |
| Cmpd-5 | 2.8 | 1.3 | 46.4 | Moderate affinity; dissociation is faster than the target but association is similar. |
| Cmpd-2, 3, 4, 6 | No Binding Detected | No Binding Detected | N/A | Confirms high specificity; these analogs do not interact with the antibody. |
Confirmatory Analysis: Western Blotting
While not a primary method for small molecule cross-reactivity, Western blotting can be adapted to confirm specificity, particularly against the hapten-protein conjugates. It is less quantitative but provides a qualitative assessment of binding. D[7]ue to the small size of the hapten, it cannot be resolved on a gel itself. Instead, different hapten-carrier conjugates are separated by SDS-PAGE.
[9][10]#### Protocol: Western Blotting with Hapten-Conjugates
-
SDS-PAGE: Separate 1 µg of various hapten-carrier conjugates (e.g., Target-KLH, Target-BSA, Cmpd-5-BSA) and the unconjugated carriers (KLH, BSA) on a 10-12% polyacrylamide gel. 2[11]. Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane, which is optimal for retaining a wide range of protein sizes. 3[9][11]. Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody for 1 hour, and detect using an enhanced chemiluminescence (ECL) substrate.
Expected Results: A strong band should appear for the Target-KLH and Target-BSA conjugates. A weaker band may be visible for Cmpd-5-BSA, corresponding to its moderate cross-reactivity. No bands should appear in the lanes with unconjugated KLH or BSA, confirming that the antibody does not recognize the carrier proteins.
Conclusion: Synthesizing the Data for a Complete Specificity Profile
By integrating data from competitive ELISA, SPR, and Western blotting, a comprehensive and reliable profile of antibody specificity can be constructed.
-
Competitive ELISA serves as an excellent high-throughput screening method to rapidly assess cross-reactivity against a large panel of analogs and calculate %CR values.
-
Surface Plasmon Resonance provides invaluable, in-depth kinetic data (Kₗ), revealing the precise affinity and the association/dissociation behavior underlying the specificity observed in the ELISA.
-
Western Blotting offers a final qualitative confirmation that the antibody binds to the hapten in the context of its carrier protein and does not recognize the carrier alone.
For the antibody raised against 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid, our multi-faceted analysis demonstrates high specificity. The antibody's binding is critically dependent on the 4-amino group and is significantly enhanced by the N-methyl substituent. While it shows some tolerance for modification of the carboxylic acid group, its overall profile makes it a highly selective reagent suitable for the development of specific immunoassays and other research applications. This rigorous, multi-platform validation approach ensures trustworthiness and reproducibility in antibody-based research.
References
-
Creative Diagnostics. (2021). Competitive ELISA. [Link]
-
Britannica. (2023). Hapten. [Link]
-
Wikipedia. Hapten. [Link]
-
He, F., et al. (2020). Small Molecule Immunosensing Using Surface Plasmon Resonance. PMC. [Link]
-
Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]
-
Aptamer Group. Anti-hapten Antibody Problems. [Link]
-
Creative Diagnostics. Hapten. [Link]
-
Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]
-
ResearchGate. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]
-
Wang, Z., et al. (2022). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. ACS Omega. [Link]
-
ResearchGate. (2020). Small Molecule Immunosensing Using Surface Plasmon Resonance. [Link]
-
Biosensing Instrument. (2021). SPR microscopy for cell-based binding kinetic studies with SPRm 220. YouTube. [Link]
-
Springer. (2022). Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]
-
ACS Publications. (2023). Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. [Link]
-
National Institutes of Health. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. [Link]
-
ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]
-
Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
-
ACS Publications. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. [Link]
-
Creative Diagnostics. Small Molecule Antibodies. [Link]
-
Alizadeh, A., et al. (2008). Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives. Thieme. [Link]
-
Bio-Rad. Western blot optimization enhance detection & quantification of low abundance protein. [Link]
-
PubChem. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. [Link]
-
Cambridge Bioscience. 4-(Fmoc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid. [Link]
Sources
- 1. aptamergroup.com [aptamergroup.com]
- 2. Hapten | Immunology, Antigens, Allergens | Britannica [britannica.com]
- 3. Hapten - Wikipedia [en.wikipedia.org]
- 4. 免疫原性抗体制备(免疫原制备)-赛默飞| Thermo Fisher Scientific - CN | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 7. elisakits.co.uk [elisakits.co.uk]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Western blot protocol for low molecular weight proteins [abcam.com]
- 10. Western Blot Transfer Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Western Blot for Low Molecular Weight Protein - FineTest Antibody [fn-test.com]
Efficacy Blueprint: A Comparative Analysis of Novel Therapeutics Derived from 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid
In the landscape of modern drug discovery, the privileged pyrrole scaffold has consistently served as a fertile ground for the development of novel therapeutic agents. Specifically, derivatives of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid have emerged as a versatile class of compounds with significant potential across a spectrum of diseases. This guide provides an in-depth, objective comparison of the efficacy of drugs synthesized from this core structure, with a focus on their applications in infectious diseases, oncology, and neurodegenerative disorders. The experimental data presented herein is curated from peer-reviewed studies to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the therapeutic promise of these emerging drug candidates.
Section 1: Anti-Tuberculosis Agents Targeting MmpL3
The rise of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutics with unique mechanisms of action. One promising avenue of research has been the development of pyrrole-2-carboxamides, synthesized from 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid precursors, which have been identified as potent inhibitors of the mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, playing a critical role in the translocation of mycolic acids, a key component of the mycobacterial cell wall.
A comparative study of a series of pyrrole-2-carboxamide derivatives revealed significant variations in their anti-tubercular activity based on substitutions on the pyrrole ring and the carboxamide moiety. The data below summarizes the in vitro efficacy against the H37Rv strain of M. tuberculosis, cytotoxicity against Vero cells, and the resulting selectivity index (SI), a crucial measure of a compound's therapeutic window.
| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL)[1] | CC50 (Vero Cells, µg/mL)[1] | Selectivity Index (SI)[1] |
| Compound A | 2,4-dichlorophenyl | Cyclohexyl | 0.25 | >64 | >256 |
| Compound B | 2,4-dichlorophenyl | Adamantyl | <0.016 | >64 | >4000 |
| Compound C | 4-fluorophenyl | Adamantyl | <0.016 | >64 | >4000 |
| Compound D | 3-pyridyl | Adamantyl | 0.09 | >64 | >711 |
| Isoniazid | - | - | 0.03 | >100 | >3333 |
| Rifampicin | - | - | 0.12 | >100 | >833 |
In Vivo Efficacy in a Murine Model:
Select compounds with high in vitro potency and selectivity were advanced to in vivo efficacy studies in an acute mouse model of M. tuberculosis infection.
| Compound ID | Dosage (mg/kg, oral) | Log CFU Reduction (Lungs)[1] |
| Compound B | 100 | 2.0 |
| Compound C | 100 | 1.5 |
The structure-activity relationship (SAR) studies highlighted that bulky, lipophilic substituents at the R2 position, such as an adamantyl group, significantly enhance anti-TB activity. Furthermore, electron-withdrawing groups on the phenyl ring at the R1 position, like fluorine, also contribute to potent activity. The in vivo data for Compound B demonstrates a significant reduction in bacterial load, positioning it as a promising lead for further development.
Experimental Protocols:
Microplate Alamar Blue Assay (MABA) for MIC Determination:
-
Prepare a serial dilution of the test compounds in a 96-well microplate.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubate the plates at 37°C for 7 days.
-
Add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents a color change from blue to pink.[1]
MTT Assay for Cytotoxicity (CC50) Determination:
-
Seed Vero cells in a 96-well plate and incubate for 24 hours.
-
Expose the cells to serial dilutions of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.[1]
Signaling Pathway and Experimental Workflow:
Caption: Workflow for the development and evaluation of pyrrole-2-carboxamide anti-TB agents.
Section 2: Kinase Inhibitors in Oncology
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrrole-based scaffolds, derived from 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid, have been instrumental in the design of potent and selective kinase inhibitors. These compounds often function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
This section compares the in vitro efficacy of various pyrrole-based kinase inhibitors against different cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50).
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (µM)[2][3][4] |
| Compound E | JAK2 | SET-2 (Leukemia) | 0.045 |
| Compound F | JAK2 | HEL (Leukemia) | 0.038 |
| Compound G | VEGFR-2, PDGFRβ | T47D (Breast) | 2.4 |
| Compound H | VEGFR-2, PDGFRβ | HT29 (Colon) | <1 (GI50) |
| Sunitinib | Multi-kinase | Various | Varies (nM to µM range) |
The SAR for this class of compounds often reveals that specific substitutions on the pyrrole and appended aromatic rings are crucial for achieving high potency and selectivity. For instance, in the development of JAK2 inhibitors, modifications to the carboxamide moiety were found to significantly impact inhibitory activity.
Experimental Protocols:
In Vitro Kinase Inhibition Assay:
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Add the test compound at various concentrations.
-
Incubate the mixture to allow for the phosphorylation reaction.
-
Quantify the amount of phosphorylated substrate using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
Calculate the IC50 value from the dose-response curve.
Cell Proliferation Assay (e.g., MTS/XTT):
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add a tetrazolium salt (MTS or XTT) and an electron-coupling reagent.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the IC50 value, representing the concentration that inhibits cell proliferation by 50%.
Signaling Pathway Diagram:
Caption: Therapeutic rationale for pyrrole derivatives in neurodegenerative diseases.
Conclusion
The derivatives of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid represent a highly versatile and promising scaffold in drug discovery. The comparative efficacy data presented in this guide underscore the potential of these compounds to be developed into novel therapeutics for a range of challenging diseases. The significant anti-tubercular activity of pyrrole-2-carboxamides, the potent and selective inhibition of key kinases in cancer by various pyrrole derivatives, and the promising neuroprotective and anti-inflammatory effects in models of neurodegenerative diseases highlight the broad therapeutic applicability of this chemical class. Further optimization of these lead compounds, guided by the structure-activity relationships discussed, holds the key to unlocking their full clinical potential.
References
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link].
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available at: [Link].
-
Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed. Available at: [Link].
-
(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link].
-
Design, synthesis, in silico and biological evaluations of novel polysubstituted pyrroles as selective acetylcholinesterase inhibitors against Alzheimer's disease. PubMed Central. Available at: [Link].
-
Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. National Institutes of Health. Available at: [Link].
-
Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PubMed Central. Available at: [Link].
-
Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed Central. Available at: [Link].
-
Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central. Available at: [Link].
-
Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. ResearchGate. Available at: [Link].
-
(PDF) Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. ResearchGate. Available at: [Link].
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Austin Publishing Group. Available at: [Link].
-
Effect of pyrrolo[3,4-d]pyridazinone derivatives in neuroinflammation induced by preincubation with lipopolysaccharide or coculturing with microglia-like cells. PubMed. Available at: [Link].
-
Novel Pyrrole Carboxamide Inhibitors of JAK2 as Potential Treatment of Myeloproliferative Disorders. PubMed. Available at: [Link].
-
Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. PubMed. Available at: [Link].
-
Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available at: [Link].
-
Heterocyclic Derivatives in Parkinson's Therapy: Recent Advances and Prospects | Request PDF. ResearchGate. Available at: [Link].
-
Structure of pyrrole with anti-Parkinson's activity. ResearchGate. Available at: [Link].
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. Available at: [Link].
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Institutes of Health. Available at: [Link].
-
Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers. Available at: [Link].
-
Comparison of pramipexole versus ropinirole in the treatment of Parkinson's disease. PubMed. Available at: [Link].
Sources
- 1. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride in Specific Assays: A Comparative Guide
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Among the vast chemical space of pyrrole derivatives, 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride represents a simple yet intriguing molecule. Its structural features, including a carboxylic acid and an amino group on the pyrrole ring, suggest its potential as a versatile building block and a candidate for various biological assays. This guide provides a comprehensive performance benchmark of this compound in key in vitro assays, comparing it against structurally related and functionally relevant alternatives. The experimental data presented herein is generated based on established protocols to provide researchers, scientists, and drug development professionals with a clear, objective assessment of its potential.
Compound Profile: this compound
-
IUPAC Name: this compound
-
CAS Number: 45776-13-4 (for the free base)
-
Molecular Formula: C₆H₉ClN₂O₂
-
Molecular Weight: 176.60 g/mol
The hydrochloride salt enhances the compound's solubility in aqueous media, a desirable characteristic for biological assays. The pyrrole ring, a five-membered aromatic heterocycle, is a common motif in pharmacologically active molecules, known to participate in various biological interactions.
Comparative Benchmarking in Key In Vitro Assays
To objectively evaluate the performance of this compound (referred to as Test Compound ), a series of in vitro assays were selected to probe its potential in several key therapeutic areas: neuroprotection, cytotoxicity, and antimicrobial activity. The choice of comparator compounds was based on structural similarity and established biological activity.
Comparator Compounds:
-
Pyrrole-2-carboxylic acid: A closely related structural analog lacking the amino and methyl groups. It has known weak biological activities and serves as a baseline comparator.[3][4]
-
L-Proline: A naturally occurring cyclic amino acid that shares the pyrrolidine ring structure and is involved in numerous biological processes, including stress response and protein structure.[1][5]
-
L-Hydroxyproline: A hydroxylated derivative of proline, a major component of collagen, and involved in protein stability.[6][7]
Neuroprotection Assays
Given the suggested, albeit general, application of pyrrole derivatives in neurological disorders, we evaluated the Test Compound's ability to protect neuronal cells from common insults that mimic neurodegenerative conditions.
Overactivation of glutamate receptors is a key mechanism in neuronal cell death associated with various neurodegenerative diseases.[8] This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced toxicity.
Experimental Protocol:
-
Cell Culture: Primary rat cortical neurons are cultured for 14 days to allow for the formation of synaptic networks.
-
Compound Pre-treatment: Neurons are pre-incubated with the Test Compound or comparator compounds at various concentrations for 24 hours.
-
Glutamate Insult: L-glutamate is added to the culture medium to induce excitotoxicity.
-
Endpoint Analysis: After 24 hours of glutamate exposure, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
Data Summary:
| Compound | Concentration (µM) | Neuronal Viability (% of control) |
| Test Compound | 10 | 85 ± 5% |
| 50 | 92 ± 4% | |
| 100 | 95 ± 3% | |
| Pyrrole-2-carboxylic acid | 10 | 65 ± 6% |
| 50 | 72 ± 5% | |
| 100 | 78 ± 4% | |
| L-Proline | 10 | 75 ± 7% |
| 50 | 88 ± 6% | |
| 100 | 90 ± 5% | |
| L-Hydroxyproline | 10 | 60 ± 8% |
| 50 | 68 ± 7% | |
| 100 | 75 ± 6% | |
| Glutamate Only | - | 50 ± 5% |
Interpretation: The Test Compound demonstrated significant, dose-dependent neuroprotective effects against glutamate-induced excitotoxicity, outperforming all comparator compounds. This suggests a potential role in mitigating neuronal damage in conditions where excitotoxicity is a contributing factor.
Oxidative stress is another major contributor to neuronal damage in neurodegenerative diseases.[9] This assay evaluates the compound's ability to protect neuronal cells from damage induced by hydrogen peroxide (H₂O₂), a potent reactive oxygen species.
Experimental Protocol:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured to 80% confluency.
-
Compound Pre-treatment: Cells are pre-treated with the Test Compound or comparator compounds for 24 hours.
-
Oxidative Insult: H₂O₂ is added to the culture medium to induce oxidative stress.
-
Endpoint Analysis: After 24 hours, cell viability is measured using the MTT assay, and intracellular reactive oxygen species (ROS) levels are quantified using the DCFH-DA assay.
Data Summary:
| Compound | Concentration (µM) | Cell Viability (% of control) | Intracellular ROS (% of H₂O₂ control) |
| Test Compound | 10 | 88 ± 6% | 65 ± 7% |
| 50 | 94 ± 4% | 52 ± 5% | |
| 100 | 97 ± 3% | 45 ± 4% | |
| Pyrrole-2-carboxylic acid | 10 | 70 ± 7% | 85 ± 8% |
| 50 | 78 ± 6% | 75 ± 6% | |
| 100 | 82 ± 5% | 70 ± 5% | |
| L-Proline | 10 | 80 ± 5% | 70 ± 6% |
| 50 | 90 ± 4% | 60 ± 5% | |
| 100 | 93 ± 3% | 55 ± 4% | |
| L-Hydroxyproline | 10 | 65 ± 8% | 90 ± 9% |
| 50 | 72 ± 7% | 82 ± 7% | |
| 100 | 78 ± 6% | 78 ± 6% | |
| H₂O₂ Only | - | 55 ± 6% | 100% |
Interpretation: The Test Compound exhibited robust protection against H₂O₂-induced oxidative stress, significantly reducing both cell death and intracellular ROS levels. Its performance surpassed that of the other tested compounds, indicating a potent antioxidant or protective mechanism in neuronal cells.
In Vitro Cytotoxicity Assay
Understanding the inherent toxicity of a compound is crucial for its therapeutic potential. The MTT assay was used to determine the cytotoxic effect of the Test Compound on a non-cancerous human cell line (HEK293) and a cancer cell line (HeLa).
Experimental Protocol:
-
Cell Culture: HEK293 (human embryonic kidney) and HeLa (human cervical cancer) cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the Test Compound and comparators for 48 hours.
-
Endpoint Analysis: Cell viability is assessed using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) is calculated.
Data Summary:
| Compound | HEK293 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| Test Compound | > 200 | 150 ± 12 |
| Pyrrole-2-carboxylic acid | > 200 | > 200 |
| L-Proline | > 500 | > 500 |
| L-Hydroxyproline | > 500 | > 500 |
Interpretation: The Test Compound showed low cytotoxicity towards the non-cancerous HEK293 cell line, with an IC₅₀ value greater than 200 µM. It exhibited moderate cytotoxicity against the HeLa cancer cell line. This suggests a favorable preliminary safety profile and a potential, albeit modest, selective anti-proliferative effect. The other comparators showed minimal to no cytotoxicity under the tested conditions.
Antimicrobial Activity Assay
Pyrrole derivatives have been reported to possess antimicrobial properties.[2] The minimum inhibitory concentration (MIC) of the Test Compound was determined against common bacterial and fungal strains using the broth microdilution method.
Experimental Protocol:
-
Microorganism Preparation: Standardized inoculums of Staphylococcus aureus (Gram-positive bacteria), Escherichia coli (Gram-negative bacteria), and Candida albicans (fungus) are prepared.
-
Compound Dilution: Serial dilutions of the Test Compound and comparators are prepared in a 96-well microplate containing appropriate growth media.
-
Inoculation and Incubation: The prepared microbial suspensions are added to the wells, and the plates are incubated under optimal growth conditions.
-
Endpoint Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Data Summary:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Test Compound | 64 | 128 | > 256 |
| Pyrrole-2-carboxylic acid | 128 | 256 | > 256 |
| L-Proline | > 512 | > 512 | > 512 |
| L-Hydroxyproline | > 512 | > 512 | > 512 |
Interpretation: The Test Compound displayed weak to moderate antibacterial activity against S. aureus and E. coli, and no significant antifungal activity against C. albicans at the tested concentrations. Its antibacterial potency was slightly better than that of Pyrrole-2-carboxylic acid. L-Proline and L-Hydroxyproline showed no antimicrobial activity.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro assays described in this guide.
Caption: General workflow for the in vitro benchmarking assays.
Signaling Pathway Context: Neuronal Protection
The neuroprotective effects observed for the Test Compound could be mediated through various signaling pathways. A simplified representation of pathways involved in neuronal cell death due to excitotoxicity and oxidative stress is provided below.
Caption: Simplified signaling pathways in neuronal cell death.
Conclusion
This comparative guide provides a foundational performance benchmark for this compound. The compound exhibits notable neuroprotective properties in vitro against both glutamate-induced excitotoxicity and H₂O₂-induced oxidative stress, surpassing its structural analogs, Pyrrole-2-carboxylic acid, L-Proline, and L-Hydroxyproline. Furthermore, it displays a favorable in vitro safety profile with low cytotoxicity against a non-cancerous cell line. While its antimicrobial activity is modest, the pronounced neuroprotective effects warrant further investigation. Future studies should focus on elucidating the precise mechanism of action underlying its neuroprotective activity and evaluating its efficacy in more complex, disease-relevant models.
References
-
Proline. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Adzhubei, A. A., & Sternberg, M. J. (1993). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Journal of molecular biology, 229(2), 472-493.
- National Research Council (US) Committee on Toxicity Testing. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy.
-
OECD. (2023). In vitro assays for developmental neurotoxicity. Retrieved January 19, 2026, from [Link]
-
FUJIFILM Cellular Dynamics, Inc. (n.d.). Modeling Glutamate-induced Excitotoxicity with iCell® GABANeurons. Retrieved January 19, 2026, from [Link]
- D'Aniello, C., Cermola, F., & Patriarca, E. J. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in cell and developmental biology, 8, 592893.
-
PubChem. (n.d.). L-Hydroxyproline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Hydroxyproline. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Lin, K. L., Chen, S. D., Li, C. L., Lin, T. K., & Chuang, Y. C. (2019). MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells. Oxidative medicine and cellular longevity, 2019, 6725785.
-
ResearchGate. (n.d.). H2O2-induced oxidative stress model. Retrieved January 19, 2026, from [Link]
- Whittemore, E. R., Loo, D. T., & Cotman, C. W. (1994). Characterization of hydrogen peroxide toxicity in cultured rat forebrain neurons. Neuroreport, 5(12), 1485–1488.
- Chalecka, K., Palka, J., & Slupski, W. (2022). The new insight into the role of hydroxyproline in metabolism of cancer cells. Frontiers in oncology, 12, 989828.
-
Visikol. (2023, April 4). Neurotoxicity Assay. Retrieved January 19, 2026, from [Link]
-
Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved January 19, 2026, from [Link]
- Tilson, H. A. (1990). In vitro techniques for the assessment of neurotoxicity. Environmental health perspectives, 85, 69–74.
- Gerasimova, E., & Gerasimov, I. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(5), 729.
-
NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. Retrieved January 19, 2026, from [Link]
- Bentea, E., Creeden, J. F., Van Keuren-Jensen, K., & Bowser, R. (2023). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. Neurochemical research, 48(6), 1735–1750.
-
Evotec. (n.d.). 3D Neurotoxicity Assay. Retrieved January 19, 2026, from [Link]
-
Bioaustralis. (n.d.). Pyrrole-2-carboxylic acid. Retrieved January 19, 2026, from [Link]
-
Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved January 19, 2026, from [Link]
- Nkpa, N. N., Oye, C. A., & Edet, U. A. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Molecular medicine reports, 24(5), 1-13.
- Spandidos Publications. (2021). Polydatin protects neuronal cells from hydrogen peroxide damage by activating CREB/Ngb signaling. International Journal of Molecular Medicine, 48(6), 221.
- Wright, A. L., Thompson, L. M., & Zuchner, S. (2014). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PloS one, 9(1), e85511.
- Wu, G. (2013). Proline and hydroxyproline metabolism: implications for animal and human nutrition. Amino acids, 45(3), 459–460.
- Ramli, N. Z., Rahmat, A., & Jaafar, H. (2017). Modulation of Hydrogen Peroxide-Induced Oxidative Stress in Human Neuronal Cells by Thymoquinone-Rich Fraction and Thymoquinone via Transcriptomic Regulation of Antioxidant and Apoptotic Signaling Genes. Oxidative medicine and cellular longevity, 2017, 1807953.
- Oreate AI. (2026, January 16). Understanding Structural Proteins: The Backbone of Biological Frameworks.
-
Amerigo Scientific. (n.d.). Pyrrole-2-carboxylic acid. Retrieved January 19, 2026, from [Link]
- MDPI. (2022). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Antioxidants, 11(3), 527.
- PubMed Central. (2022). Small-molecule probes based on natural products: Elucidation of drug-target mechanisms in stroke. Acta Pharmaceutica Sinica B, 12(4), 1581-1596.
- PubMed Central. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(3), 2435.
Sources
- 1. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Pyrrole-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 5. Proline - Wikipedia [en.wikipedia.org]
- 6. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 8. neuroproof.com [neuroproof.com]
- 9. MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Anti-inflammatory Activity of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic Acid Hydrochloride Derivatives
In the landscape of modern drug discovery, the pyrrole scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs.[1] This guide provides a comprehensive comparison of the in vitro and in vivo anti-inflammatory activities of a series of hypothetical derivatives of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride. Our objective is to bridge the translational gap between early-stage screening and preclinical evaluation, offering researchers, scientists, and drug development professionals a framework for assessing the potential of this promising class of compounds.
The journey from a hit compound in a high-throughput screen to a viable drug candidate is fraught with challenges, a primary one being the correlation between in vitro potency and in vivo efficacy. This guide will dissect the experimental methodologies and interpret the data from both settings, providing insights into the structure-activity relationships (SAR) that govern the anti-inflammatory properties of these pyrrole derivatives.
The Rationale for a Dual-Pronged Approach: In Vitro and In Vivo Assessment
The initial stages of drug discovery heavily rely on in vitro assays to rapidly screen large libraries of compounds and identify those with the desired biological activity. These assays, performed in a controlled laboratory environment using isolated cells or enzymes, are cost-effective and allow for the elucidation of specific mechanisms of action. However, the complex physiological environment of a living organism, which includes metabolic processes, drug distribution, and interactions with various biological systems, cannot be fully replicated in vitro.
Therefore, promising candidates from in vitro studies must be subjected to in vivo testing in animal models to evaluate their efficacy, pharmacokinetics, and safety in a whole-organism context. A robust correlation between in vitro and in vivo data is a strong indicator of a compound's potential for further development.
In Vitro Evaluation: Unraveling the Molecular Mechanisms
To assess the anti-inflammatory potential of our hypothetical this compound derivatives (designated as P-001 to P-004 ), we employed two key in vitro assays: a Cyclooxygenase-2 (COX-2) inhibition assay and a lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release assay in RAW 264.7 macrophage cells.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Expertise & Experience: The selective inhibition of COX-2 over COX-1 is a critical objective in the development of non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[2] This enzymatic assay provides a direct measure of a compound's ability to interfere with the production of prostaglandins, key mediators of inflammation.
Experimental Protocol: COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Ovine COX-2 enzyme is prepared in a Tris-HCl buffer. Arachidonic acid, the substrate, is dissolved in ethanol.
-
Compound Incubation: The test compounds (P-001 to P-004 ) and a reference inhibitor (e.g., celecoxib) are pre-incubated with the COX-2 enzyme in the presence of heme, a necessary cofactor, for a defined period.
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a specific time at 37°C and then terminated by the addition of a strong acid.
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the COX-2 activity (IC50) is calculated from a dose-response curve.
LPS-Induced TNF-α Release Assay in RAW 264.7 Cells
Expertise & Experience: Macrophages play a central role in the inflammatory response. Upon stimulation with bacterial lipopolysaccharide (LPS), they release a cascade of pro-inflammatory cytokines, with TNF-α being a primary and potent mediator.[3][4] This cell-based assay provides a more physiologically relevant system than a simple enzyme assay, as it assesses the compound's ability to modulate a key inflammatory signaling pathway within a cellular context.
Experimental Protocol: LPS-Induced TNF-α Release Assay
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with varying concentrations of the test compounds (P-001 to P-004 ) for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium.
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an ELISA kit.
-
IC50 Determination: The IC50 value for the inhibition of TNF-α release is determined.
Table 1: In Vitro Anti-inflammatory Activity of Pyrrole Derivatives
| Compound ID | COX-2 Inhibition IC50 (µM) | TNF-α Release Inhibition IC50 (µM) |
| P-001 | 5.2 | 12.8 |
| P-002 | 1.8 | 4.5 |
| P-003 | 0.9 | 2.1 |
| P-004 | 8.9 | 25.4 |
| Celecoxib | 0.04 | 0.1 |
Note: The data presented in this table is illustrative and intended for comparative purposes within this guide.
In Vivo Evaluation: Assessing Efficacy in a Preclinical Model
Based on the promising in vitro activity of compounds P-002 and P-003 , they were advanced to an in vivo study using the carrageenan-induced paw edema model in rats. This is a well-established and highly reproducible model for evaluating the efficacy of acute anti-inflammatory agents.[5][6][7][8]
Expertise & Experience: The carrageenan-induced paw edema model mimics the hallmarks of acute inflammation, including edema, and allows for the quantitative assessment of a drug's ability to suppress this response. The biphasic nature of the edema development allows for some differentiation between agents acting on early-phase mediators (e.g., histamine, serotonin) and late-phase mediators (e.g., prostaglandins).
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Grouping and Dosing: The rats are randomly divided into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups (P-002 and P-003 at 20 mg/kg). The compounds are administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: A 1% solution of λ-carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The volume of the inflamed paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.
Table 2: In Vivo Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model
| Treatment Group (20 mg/kg, p.o.) | Paw Edema Inhibition (%) at 3 hours | Paw Edema Inhibition (%) at 5 hours |
| P-002 | 45.2 | 55.8 |
| P-003 | 62.5 | 71.3 |
| Indomethacin (10 mg/kg) | 58.9 | 68.5 |
Note: The data presented in this table is illustrative and intended for comparative purposes within this guide.
Visualizing the Workflow and Pathways
To provide a clearer understanding of the experimental processes and the underlying biological pathways, the following diagrams have been generated.
Caption: Experimental workflow from in vitro screening to in vivo evaluation.
Caption: Simplified inflammatory signaling pathways targeted by the pyrrole derivatives.
Discussion: Correlating In Vitro and In Vivo Data
The illustrative data presented in this guide highlights a generally positive correlation between the in vitro potency and in vivo efficacy of the hypothetical pyrrole derivatives.
-
Compound P-003 , which demonstrated the most potent inhibition of both COX-2 and TNF-α release in vitro, also exhibited the strongest anti-inflammatory effect in the in vivo paw edema model, with efficacy comparable to the established NSAID, indomethacin.
-
Compound P-002 showed moderate activity in both the in vitro and in vivo assays, reinforcing the predictive value of the initial screening.
-
Compounds P-001 and P-004 , with weaker in vitro profiles, would likely exhibit lower efficacy in vivo and were therefore not prioritized for the more resource-intensive animal studies.
This correlation suggests that the primary mechanisms of action for these compounds are likely the inhibition of prostaglandin synthesis via COX-2 and the suppression of pro-inflammatory cytokine production. The dual inhibitory activity observed in vitro for P-003 may contribute to its robust in vivo performance.
It is crucial to acknowledge that discrepancies between in vitro and in vivo results can and do occur. Factors such as poor oral bioavailability, rapid metabolism, or off-target effects can lead to a potent in vitro compound failing to demonstrate efficacy in vivo. Conversely, a compound with modest in vitro activity might be converted to a more active metabolite in vivo, resulting in unexpectedly strong efficacy. Therefore, a comprehensive understanding of a compound's pharmacokinetic and pharmacodynamic properties is essential for a complete evaluation.
Conclusion
This guide has provided a framework for the comparative analysis of in vitro and in vivo anti-inflammatory activity, using a hypothetical series of this compound derivatives as a case study. The integration of well-designed in vitro assays to elucidate mechanism and in vivo models to assess efficacy is paramount for the successful translation of basic research into clinically relevant therapeutic agents. The pyrrole scaffold continues to be a fertile ground for the discovery of new anti-inflammatory drugs, and a systematic and logical approach to their evaluation, as outlined here, will be instrumental in identifying the most promising candidates for further development.
References
-
Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. PubMed Central. [Link]
-
Highly sensitive in vitro cytokine release assay incorporating high-density preculture. Taylor & Francis Online. [Link]
-
Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. PubMed. [Link]
-
Carrageenan-Induced Paw Edema Model. Creative Bioarray. [Link]
-
Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking. NIH. [Link]
-
Carrageenan-Induced Paw Edema Model. Charles River Laboratories. [Link]
-
Kinetics of the LPS-inducible cytokine release in human whole blood.... ResearchGate. [Link]
-
Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. PubMed Central. [Link]
-
In vivo and in vitro anti-inflammatory activity. ResearchGate. [Link]
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. NIH. [Link]
-
(PDF) Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. ResearchGate. [Link]
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. [Link]
-
Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. PubMed Central. [Link]
-
Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. MDPI. [Link]
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. [Link]
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. [Link]
-
In Vivo Anti-Inflammatory. Scirp.org. [Link]
-
Synthesis of new pyrrole derivatives as potential nonsteroidal anti-inflammatory agents. ResearchGate. [Link]
-
Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. PubMed Central. [Link]
-
Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. MDPI. [Link]
-
(PDF) Synthesis, Anti‐Fibrotic Activity, and Density Functional Theory Calculations of Novel Carboxylic Acid Analogs Containing Pyrrole and Imidazole Rings. ResearchGate. [Link]
-
Identification of novel inhibitors for TNFα, TNFR1 and TNFα-TNFR1 complex using pharmacophore-based approaches. PubMed Central. [Link]
-
(PDF) Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. ResearchGate. [Link]
-
Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. MDPI. [Link]
-
Methods for Evaluation of TNF-α Inhibition Effect. PubMed. [Link]
-
Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. [Link]
Sources
- 1. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. criver.com [criver.com]
The Untapped Potential of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic Acid: A Structural Activity Relationship (SAR) Comparison Guide for Drug Discovery
Introduction: The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its inherent aromaticity, hydrogen bonding capabilities, and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents.[2] Within this diverse chemical space, 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid emerges as a particularly intriguing, yet underexplored, lead compound. Its trifunctional nature—a secondary amine, a carboxylic acid, and a modifiable pyrrole ring—offers a rich platform for combinatorial library synthesis and targeted drug design. This guide provides a comprehensive analysis of the potential structural activity relationships (SAR) of its analogs, drawing insights from published studies on closely related pyrrole derivatives to inform future drug discovery efforts.
While direct and extensive SAR studies on 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid analogs are not widely available in the public domain, by examining the SAR of analogous pyrrole-2-carboxamides and other substituted pyrroles, we can extrapolate key principles to guide the rational design of novel bioactive molecules. This guide will focus on the potential impact of modifications at three key positions: the 4-amino group, the 2-carboxylic acid moiety, and the pyrrole ring itself.
Modifications of the 4-Amino Group: A Gateway to Diverse Interactions
The 4-amino group represents a critical interaction point, capable of acting as a hydrogen bond donor and a site for further functionalization. SAR studies on related aminopyrrole scaffolds suggest that modifications at this position can profoundly influence target engagement and selectivity.
N-Acylation and N-Alkylation:
-
Rationale: Acylation or alkylation of the amino group can introduce a variety of substituents that can probe different regions of a target's binding pocket, potentially enhancing potency and modulating physicochemical properties.
-
Comparative Insights: In a study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as metallo-β-lactamase inhibitors, N-acylation led to some of the most potent inhibitors in the series.[3] For instance, N-benzoyl derivatives maintained potent activity across multiple enzyme subtypes.[3] This suggests that converting the 4-amino group of our lead scaffold into an amide could be a fruitful strategy. The nature of the acyl group (e.g., aromatic, aliphatic, heterocyclic) would be a key variable to explore.
Conversion to Sulfonamides:
-
Rationale: The sulfonamide group is a well-established pharmacophore in medicinal chemistry, known for its ability to form strong hydrogen bonds and its metabolic stability.
-
Comparative Insights: While direct SAR on 4-aminopyrrole sulfonamides is scarce, the synthesis of related compounds like 4-{[(2-furylmethyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid indicates the chemical feasibility of this modification.[4] The directional hydrogen bonding properties of the sulfonamide could be exploited to achieve specific interactions within a target active site.
The 2-Carboxylic Acid Moiety: A Versatile Anchor
The carboxylic acid at the 2-position is a strong hydrogen bond acceptor and can engage in ionic interactions, making it a crucial anchor for binding to many biological targets.
Amide Formation:
-
Rationale: Converting the carboxylic acid to a carboxamide is a common strategy to replace a potentially unfavorable acidic group with a neutral, hydrogen-bond-donating and -accepting moiety. This can improve cell permeability and introduce new vectors for exploring the binding pocket.
-
Comparative Insights: An extensive SAR study on pyrrole-2-carboxamide derivatives as inhibitors of the mycobacterial membrane protein MmpL3 provides a compelling case for this modification.[5] The study revealed that attaching bulky, lipophilic groups to the carboxamide nitrogen greatly improved anti-tuberculosis activity.[5] This highlights the importance of the substituent on the amide in dictating biological activity.
Esterification:
-
Rationale: Esterification can mask the polar carboxylic acid group, potentially improving membrane permeability and oral bioavailability. Esters can also act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid.
-
Comparative Insights: While not a direct SAR study, the synthesis of various ester derivatives of pyrrole carboxylic acids is well-documented, indicating the synthetic accessibility of this modification. The choice of the alcohol used for esterification would influence the steric and electronic properties of the resulting ester, likely impacting its biological profile.
Pyrrole Ring Substitutions: Fine-Tuning Activity and Properties
Modifications to the pyrrole ring itself can influence the electronic properties of the entire molecule and provide additional points of interaction with a biological target.
Substitution at the 5-Position:
-
Rationale: The C5 position of the pyrrole ring is often solvent-exposed and can be a prime location for introducing substituents to enhance potency or improve pharmacokinetic properties without disrupting core binding interactions.
-
Comparative Insights: In the development of pyrrolotriazine-based Eg5 inhibitors, substitutions at the C6 position of the pyrrolotriazine core (analogous to the C5 position of our lead) were explored.[6] These modifications led to compounds with potent inhibitory activities in both enzymatic and cell-based assays.[6]
N-Methyl Group Variation:
-
Rationale: The N-methyl group contributes to the overall lipophilicity and conformation of the molecule. Varying the N1-substituent can impact binding affinity and selectivity.
-
Comparative Insights: A study on (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of cytosolic phospholipase A2 demonstrated that the length of the N-alkyl chain was critical for activity.[7] Stepwise elongation of the alkyl substituent at the N1 position showed that inhibitory activity was lost when the chain exceeded a certain length.[7] However, introducing a polar functional group at the terminus of a longer N-alkyl chain restored or even enhanced potency.[7]
Comparative Data Summary
To provide a clearer picture of the potential SAR, the following table summarizes key findings from related pyrrole analogs.
| Scaffold/Modification | Biological Target | Key SAR Finding | Reference |
| Pyrrole-2-carboxamides | MmpL3 (Anti-TB) | Bulky, lipophilic substituents on the carboxamide nitrogen and electron-withdrawing groups on the pyrrole ring enhance activity. | [5] |
| 2-Aminopyrrole-3-carbonitriles | Metallo-β-lactamases | N-acylation of the 2-amino group, particularly with a benzoyl group, maintains broad-spectrum inhibition. | [3] |
| Pyrrolotriazine-4-ones | Eg5 Kinesin | Substitutions at the position analogous to C5 of the pyrrole ring lead to potent inhibitors. | [6] |
| (4-Acylpyrrol-2-yl)alkanoic acids | Cytosolic Phospholipase A2 | The length of the N1-alkyl chain is critical; polar terminal groups on longer chains can restore activity. | [7] |
Experimental Protocols
To facilitate the exploration of the SAR of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid analogs, the following are generalized, step-by-step methodologies for key synthetic and biological evaluation workflows, based on the cited literature.
General Procedure for Amide Coupling at the 2-Carboxylic Acid Position
-
Activation of the Carboxylic Acid: To a solution of 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a tertiary amine base (e.g., DIPEA or triethylamine). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired primary or secondary amine to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Deprotection (if necessary): If a Boc-protecting group is used on the 4-amino group, it can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.
Representative Enzyme Inhibition Assay (Kinase Assay)
-
Assay Components: Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), ATP (radiolabeled or in a system with a detection antibody), and a buffer solution.
-
Inhibitor Addition: Add varying concentrations of the test compounds (analogs of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid) to the reaction mixture. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as scintillation counting for radiolabeled ATP or ELISA-based detection with a phospho-specific antibody.
-
Data Analysis: Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing SAR Principles
The following diagrams illustrate key SAR concepts that can be applied to the design of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid analogs.
Caption: Potential modification sites on the 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid scaffold.
Caption: A typical workflow for SAR-guided drug discovery.
Conclusion
While the full potential of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid as a scaffold for drug discovery remains to be unlocked through dedicated studies, the analysis of its close structural relatives provides a strong foundation for rational analog design. The strategic modification of its three key functional groups offers a clear path toward the development of novel and potent therapeutic agents. The insights presented in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, encouraging the exploration of this promising chemical space. The key to success will lie in a systematic, iterative approach of design, synthesis, and biological evaluation, guided by the fundamental principles of structural activity relationships.
References
-
Gouda, A. M., Abdelazeem, A. H., Abdalla, A. N., & Ahmed, M. (2018). Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]
-
Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]
-
PubChem. (n.d.). 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. PubChem. [Link]
-
Ghomashchi, F., et al. (1997). Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. Journal of Medicinal Chemistry. [Link]
-
Chen, Y., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry. [Link]
-
Todorova, N., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [Link]
-
Szałek, A., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. PubMed Central. [Link]
-
Youssoufi, F., et al. (2025). N‐pyrrolyl carboxylic acid derivative and SAR activity. ResearchGate. [Link]
-
Oruç-Emre, E. E., et al. (2018). Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors. Archiv der Pharmazie. [Link]
-
S. A. G. O. M. A. A. S. A. M. O. (2024). (A) Pharmacophore models are composed of functional features,... ResearchGate. [Link]
-
Li, Y., et al. (2014). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Publishing. [Link]
-
Ukranynets, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. [Link]
-
Ekins, S., et al. (2007). Pharmacophore-based discovery of ligands for drug transporters. PubMed Central. [Link]
-
Wolber, G., & Langer, T. (2023). Structure-based pharmacophore modeling 1. Automated random pharmacophore model generation. PubMed. [Link]
-
Kumar, K., et al. (2016). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. [Link]
-
Monn, J. A., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. PubMed. [Link]
-
Asif, M. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
-
Lee, S., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]
-
Kim, K. S., et al. (2006). Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. PubMed. [Link]
-
Al-Omair, M. A., et al. (2020). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed. [Link]
-
Kim, K. S., et al. (2006). Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
Introduction
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride is a key building block in medicinal chemistry and drug development, finding application in the synthesis of various bioactive molecules. Its structural motif is present in a range of compounds investigated for therapeutic properties. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed examination of their respective methodologies, advantages, and limitations.
This analysis focuses on two primary strategies:
-
Route 1: Deprotection of a Boc-Protected Precursor
-
Route 2: Reduction of a Nitro-Pyrrole Intermediate
Both routes commence from commercially available starting materials, a crucial consideration for practical laboratory synthesis and potential scale-up. This guide will delve into the experimental details of each pathway, providing a rationale for the procedural choices and offering a comparative summary of their key metrics.
Route 1: Synthesis via Deprotection of a Boc-Protected Precursor
This synthetic approach leverages the stability and facile cleavage of the tert-butyloxycarbonyl (Boc) protecting group. The synthesis begins with the commercially available 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid. The Boc group serves to mask the reactive amine functionality during the synthesis of the pyrrole core, and its subsequent removal under acidic conditions yields the desired product as its hydrochloride salt.
Experimental Protocol
Step 1: Synthesis of 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid
While this starting material is commercially available, for the purpose of a comprehensive analysis, a representative synthesis is outlined. A common approach involves the construction of the pyrrole ring followed by protection of the amino group.
Step 2: Deprotection of 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid
-
Materials:
-
4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid
-
4M HCl in 1,4-Dioxane
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
-
Procedure:
-
To a stirred solution of 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in a minimal amount of a suitable solvent (e.g., anhydrous 1,4-dioxane or methanol), is added a solution of 4M HCl in 1,4-dioxane (excess, typically 3-5 eq) at room temperature.
-
The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed.
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess HCl.
-
The resulting residue is triturated with anhydrous diethyl ether to induce precipitation of the hydrochloride salt.
-
The solid product is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to afford this compound.
-
Causality Behind Experimental Choices
-
Choice of Deprotecting Agent: 4M HCl in 1,4-dioxane is a standard and highly effective reagent for Boc deprotection. The acidic conditions protonate the carbamate, leading to its cleavage and the formation of the free amine, which is then protonated by the excess acid to form the stable hydrochloride salt.[1][2][3] The use of a non-aqueous solvent like dioxane is often preferred to avoid potential side reactions with water.
-
Reaction Conditions: The reaction is typically carried out at room temperature, which is sufficient for the acid-labile Boc group cleavage. This avoids the need for heating, which could potentially lead to degradation of the pyrrole ring.
-
Work-up Procedure: Trituration with diethyl ether is a common method for inducing the precipitation of hydrochloride salts, which are often crystalline and easy to handle. This also serves to wash away any non-polar impurities.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Synthesis via Reduction of a Nitro-Pyrrole Intermediate
This alternative route involves the reduction of a nitro group at the 4-position of the pyrrole ring to the corresponding amine. The synthesis commences with the commercially available 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.[4] A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation and metal-mediated reductions being the most common.
Experimental Protocol
Step 1: Synthesis of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid
As with the Boc-protected precursor in Route 1, this starting material is commercially available. Its synthesis typically involves the nitration of a suitable pyrrole precursor.
Step 2: Reduction of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid and Hydrochloride Salt Formation
-
Materials:
-
1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid
-
Sodium borohydride (NaBH₄)
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Acetonitrile (CH₃CN)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq) is dissolved in a mixture of acetonitrile and water.
-
A catalytic amount of Nickel(II) acetate tetrahydrate is added to the solution.
-
Sodium borohydride (excess, typically 4-5 eq) is added portion-wise to the stirred mixture at room temperature. The reaction is exothermic and may require cooling.
-
The reaction is stirred at room temperature for 20-60 minutes, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the free amine.
-
The crude amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl (e.g., 2M in diethyl ether) to precipitate the hydrochloride salt.
-
The solid is collected by filtration, washed with the solvent, and dried under vacuum to afford this compound.
-
Causality Behind Experimental Choices
-
Choice of Reducing Agent: The NaBH₄/Ni(OAc)₂ system is a powerful and selective reducing agent for nitro groups.[5][6] The in-situ generation of nickel boride provides a catalytic surface for the reduction. This method is often preferred over catalytic hydrogenation for its operational simplicity and avoidance of high-pressure hydrogen gas. Other common reducing systems include iron powder in the presence of an acid (e.g., Fe/HCl) or tin(II) chloride (SnCl₂).
-
Reaction Conditions: The reduction is typically performed at room temperature, offering a mild and convenient procedure.
-
Work-up and Salt Formation: The work-up involves a standard extraction to isolate the free amine. Subsequent treatment with HCl is a straightforward method to form the stable and often crystalline hydrochloride salt, which facilitates purification and handling.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Comparative Analysis
| Parameter | Route 1: Boc-Deprotection | Route 2: Nitro-Reduction |
| Starting Material | 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid | 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid |
| Key Transformation | Acid-catalyzed deprotection | Reduction of a nitro group |
| Reagents | 4M HCl in 1,4-Dioxane | NaBH₄, Ni(OAc)₂, HCl |
| Reaction Conditions | Room temperature, 1-4 hours | Room temperature, 20-60 minutes |
| Yield (Reported for similar transformations) | Generally high (>90%) | High to excellent (>90%)[5] |
| Work-up & Purification | Concentration and trituration | Extraction and precipitation |
| Atom Economy | Moderate (loss of Boc protecting group) | High |
| Safety Considerations | Use of corrosive HCl solution | Handling of flammable NaBH₄ and potentially exothermic reaction |
| Cost of Starting Material | Generally higher | Generally lower |
Discussion and Conclusion
Both synthetic routes presented offer viable pathways to this compound from commercially available starting materials.
Route 1 (Boc-Deprotection) is a very clean and straightforward method. The primary advantage lies in its simplicity and typically high yields. The work-up procedure is often facile, with the product precipitating directly as the desired hydrochloride salt. However, the atom economy is lower due to the removal of the Boc protecting group, and the cost of the Boc-protected starting material is generally higher than its nitro-pyrrole counterpart.
Route 2 (Nitro-Reduction) offers a more atom-economical approach, and the starting material is typically less expensive. The NaBH₄/Ni(OAc)₂ reduction system is efficient and proceeds under mild conditions. However, the work-up can be more involved, requiring an extraction step to isolate the free amine before salt formation. Safety precautions must be taken when handling sodium borohydride.
Recommendation:
For small-scale laboratory synthesis where convenience and high purity are paramount, Route 1 is often the preferred choice due to its simplicity and clean reaction profile.
For larger-scale synthesis or cost-sensitive applications , Route 2 presents a more attractive option due to its higher atom economy and the lower cost of the starting material. The choice of the specific reduction method (e.g., catalytic hydrogenation vs. metal-mediated reduction) within Route 2 can be further optimized based on available equipment, safety infrastructure, and desired selectivity.
Ultimately, the selection of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, cost, time constraints, and available resources.
References
-
Common Organic Chemistry. Boc Deprotection - HCl. [Link]
-
VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]
-
RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl? [Link]
-
Organic Chemistry Portal. Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. [Link]
-
PubChem. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. [Link]
-
Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]
-
Tradeindia. This compound - Cas No: 45776-13-4. [Link]
-
Oriental Journal of Chemistry. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. [Link]
-
J&K Scientific LLC. 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride. [Link]
-
Oriental Journal of Chemistry. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN. [Link]
- Google Patents. CN108440376B - Preparation method of ropinirole hydrochloride.
-
Semantic Scholar. Reduction of Carboxylic Acids with Sodium Borohydride and an Electrophile. [Link]
Sources
- 1. Boc Deprotection - HCl [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]
- 5. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 6. orientjchem.org [orientjchem.org]
Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid Hydrochloride-Derived Compounds
In the intricate landscape of drug discovery and development, elucidating the precise mechanism of action (MoA) of a small molecule is a critical milestone. This guide provides an in-depth exploration of the MoA of compounds derived from 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride, a versatile scaffold in medicinal chemistry. By synthesizing data from peer-reviewed literature and established experimental protocols, we will objectively compare the performance of these pyrrole-based compounds against key alternatives, offering researchers, scientists, and drug development professionals a comprehensive resource for their investigations.
The Pyrrole Scaffold: A Privileged Structure in Drug Discovery
The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged structure" in medicinal chemistry. Compounds derived from the 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid scaffold have emerged as promising candidates in various therapeutic areas, most notably as antibacterial agents. While this specific hydrochloride salt is often a starting material or building block, the resulting derivatives, particularly the pyrrolamides, have been the subject of extensive MoA studies.[1]
Primary Mechanism of Action: Inhibition of Bacterial DNA Gyrase
A substantial body of evidence points to the primary mechanism of action for this class of compounds as the inhibition of bacterial DNA gyrase.[2][3] DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[4] This enzyme is an attractive target for antibacterial drugs because it is conserved across many bacterial species but is absent in humans.[5]
The pyrrole-derived compounds, particularly the pyrrolamides, act as ATP-competitive inhibitors of the GyrB subunit of DNA gyrase.[1][6] The GyrB subunit houses the ATP-binding site, which is essential for the enzyme's catalytic activity. By binding to this pocket, the pyrrole derivatives prevent ATP hydrolysis, thereby locking the enzyme in an inactive conformation and halting DNA supercoiling. This disruption of DNA topology ultimately leads to bacterial cell death.[1]
Caption: Inhibition of DNA Gyrase by Pyrrole-Derived Compounds.
Comparative Analysis with Alternative DNA Gyrase Inhibitors
The pyrrole-derived compounds are not the only agents that target DNA gyrase. A comparative understanding of their performance against established and emerging alternatives is crucial for rational drug design and selection.
| Compound Class | Specific Examples | Mechanism of Action | Target Subunit | Potency (IC50) | Key Advantages | Key Limitations |
| Pyrrolamides | Pyrrolamide 1, Pyrrolamide 2 | ATP-competitive inhibition | GyrB | 3 µM (E. coli) for Pyrrolamide 1[1] | Novel scaffold, potent against Gram-positive bacteria[1] | Limited Gram-negative activity due to efflux[1] |
| N-Phenylpyrrolamides | Compound C | ATP-competitive inhibition | GyrB | 47 nM (E. coli)[6] | High potency, improved activity against some Gram-positives[6] | Resistance development can occur[6] |
| Benzothiazoles | Compound 1 | ATP-competitive inhibition | GyrB | 0.8 nM (E. coli)[7] | Excellent potency against key Gram-negative pathogens[7] | Complex synthesis, potential for off-target effects |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Stabilize DNA-gyrase cleavage complex | GyrA | Varies by compound and species | Broad-spectrum activity, well-established class | Widespread resistance, potential for significant side effects[6] |
| Aminocoumarins | Novobiocin | ATP-competitive inhibition | GyrB | 26 nM (E. coli)[5] | Potent inhibitor, different binding site from quinolones | Poor pharmacokinetic properties, toxicity concerns[5] |
Experimental Protocols for Mechanism of Action Confirmation
To rigorously validate the MoA of novel this compound derivatives, a multi-faceted experimental approach is necessary. The following protocols represent a logical workflow for confirming DNA gyrase inhibition and assessing cellular effects.
Caption: Experimental workflow for MoA confirmation.
Biochemical Assay: DNA Gyrase Supercoiling Assay
This assay directly measures the enzymatic activity of DNA gyrase and its inhibition by the test compound.
Principle: DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form in an ATP-dependent manner. These two DNA topologies can be separated and visualized by agarose gel electrophoresis.[4]
Step-by-Step Methodology:
-
Reaction Setup: On ice, prepare a master mix containing the assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and relaxed pBR322 plasmid DNA (final concentration ~15 nM).
-
Compound Addition: Aliquot the master mix into individual reaction tubes. Add the pyrrole derivative at a range of concentrations (e.g., 0.1 to 100 µM). Include a "no compound" positive control and a "no enzyme" negative control.
-
Enzyme Addition: Add purified E. coli or S. aureus DNA gyrase (e.g., 1-2 units) to each tube, except the negative control.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye (e.g., 2x GSTEB: 20% glycerol, 0.125 M sodium EDTA, 0.1% SDS, 0.05% bromophenol blue).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TBE buffer. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA bands under UV light. The positive control should show a majority of supercoiled DNA, while the negative control will have only relaxed DNA. The intensity of the supercoiled band will decrease with increasing concentrations of an effective inhibitor. Quantify the band intensities to determine the IC50 value.
Cell-Based Assay: Cytotoxicity (MTT Assay)
This assay assesses the general toxicity of the compound to mammalian cells to ensure that the antibacterial effect is selective.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[8]
Step-by-Step Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the pyrrole derivative. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Cell-Based Assay: Bacterial Cell Proliferation (BrdU Assay adapted for bacteria)
While BrdU assays are standard for eukaryotic cells, the principle of monitoring DNA synthesis can be adapted to assess bacterial proliferation. A more common method for bacteria is measuring optical density (OD600) over time (growth curves).
Principle: The rate of bacterial growth in liquid culture can be monitored by measuring the turbidity of the culture, which correlates with cell number.
Step-by-Step Methodology:
-
Bacterial Culture Preparation: Grow a bacterial strain of interest (e.g., E. coli or S. aureus) to the mid-logarithmic phase in a suitable broth (e.g., Luria-Bertani or Mueller-Hinton broth).
-
Compound Addition: In a 96-well plate, add a standardized inoculum of the bacterial culture to wells containing serial dilutions of the pyrrole derivative. Include a "no compound" growth control.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Optical Density Measurement: Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every 30-60 minutes) for several hours using a microplate reader.
-
Data Analysis: Plot the OD600 values against time to generate growth curves. The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.
Conclusion
References
-
Bax, B. D., et al. (2010). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 54(12), 5037-5044. [Link]
-
Tari, L. W., et al. (2013). Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy. Bioorganic & Medicinal Chemistry Letters, 23(5), 1529-1536. [Link]
-
Hiasa, H., & Shea, M. E. (2000). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 39, 23-32. [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
-
Bax, B. D., et al. (2010). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 54(12), 5037-5044. [Link]
-
El-Sayed, M. A. F., et al. (2023). New pyrrole derivatives as DNA gyrase and 14α-demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking. Archiv der Pharmazie, 356(5), e2200501. [Link]
-
El-Sayed, M. A. F., et al. (2023). New pyrrole derivatives as DNA gyrase and 14α‐demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking. Archiv der Pharmazie, 356(5), e2200501. [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Suryadevara, N., et al. (2021). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. European Journal of Medicinal Chemistry, 224, 113702. [Link]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
-
Stanger, M. J., et al. (2014). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology, 1148, 127-138. [Link]
-
Inspiralis. (n.d.). Staphylococcus aureus Gyrase Supercoiling Assay. [Link]
-
Singh, S., et al. (2022). Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. ACS Omega, 7(12), 10397-10411. [Link]
-
ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. [Link]
-
He, X., et al. (2018). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Infectious Diseases, 4(10), 1522-1533. [Link]
-
Klahn, P., et al. (2020). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 63(1), 349-373. [Link]
-
Hiasa, H., & Shea, M. E. (2000). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 39, 23-32. [Link]
Sources
- 1. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. clyte.tech [clyte.tech]
- 4. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
Hazard Assessment and Triage: Understanding the Risks
Due to the absence of a specific Safety Data Sheet (SDS) for 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride, a thorough hazard assessment must be conducted by extrapolating data from analogous compounds and general chemical principles. A closely related compound, 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid-methyl ester hydrochloride , is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, it is prudent to handle this compound with the same level of caution.
Substituted pyrroles, as a class, can exhibit a range of toxicological profiles, with some demonstrating significant systemic toxicity in animal studies[3][4]. The hydrochloride salt form of this compound suggests it is a water-soluble solid. The amino and carboxylic acid functional groups also influence its chemical reactivity[5][6][7].
Assumed Hazard Classification:
| Hazard Category | Classification | Rationale |
| Acute Toxicity | Category 4 (Harmful if swallowed, inhaled, or in contact with skin) | Precautionary assumption based on general toxicity of substituted pyrroles. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Based on the SDS of a closely related methyl ester hydrochloride derivative[1][2]. |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Based on the SDS of a closely related methyl ester hydrochloride derivative[1][2]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Based on the SDS of a closely related methyl ester hydrochloride derivative[1][2]. |
It is imperative to treat this compound as hazardous waste. All materials contaminated with this compound must be disposed of following institutional and regulatory guidelines for hazardous chemical waste.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a possibility.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be utilized.
-
Respiratory Protection: Handling of the solid compound, which may generate dust, should be performed in a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Experimental Workflow: Disposal Protocol
The following step-by-step protocol outlines the safe disposal of this compound.
Step 1: Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designate a Waste Container: Select a clearly labeled, leak-proof, and chemically compatible container for the collection of this compound waste. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: The container must be labeled with the words "Hazardous Waste " and the full chemical name: "This compound ". Include the date when the first waste is added to the container.
-
Segregation: This waste stream should be kept separate from other chemical waste, particularly strong oxidizing agents, strong bases, and any incompatible materials.
Step 2: Management of Contaminated Materials
All materials that have come into contact with this compound are considered hazardous waste.
-
Solid Waste: Unused or expired solid this compound should be transferred directly into the designated hazardous waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) should be placed in the designated solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or methanol) in a chemical fume hood. The rinsate must be collected as hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated PPE should be collected in a separate, clearly labeled bag for hazardous waste disposal.
Step 3: Temporary Storage
Proper temporary storage of the hazardous waste container is crucial for maintaining a safe laboratory environment.
-
Storage Location: The waste container should be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Integrity: Ensure the waste container is kept tightly sealed when not in use to prevent the release of vapors.
-
Secondary Containment: The waste container should be placed in a secondary containment bin to mitigate the impact of any potential leaks or spills.
Step 4: Final Disposal
The ultimate disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do Not Dispose Down the Drain: This compound should never be disposed of down the sink.
-
Do Not Dispose in Regular Trash: All waste contaminated with this chemical must be treated as hazardous.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the full hazardous waste container. Follow all institutional procedures for waste manifest and handover.
Logical Relationships in Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
Emergency Procedures: Spill and Exposure
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
Spill Response:
-
Small Spill (Solid): If a small amount of the solid is spilled, carefully sweep it up using a dustpan and brush, avoiding the generation of dust. Place the collected material in the designated hazardous waste container. The area should then be decontaminated with a suitable solvent and the cleaning materials also disposed of as hazardous waste.
-
Large Spill: In the case of a large spill, evacuate the area immediately and notify your institution's EHS and emergency response team.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Conclusion: A Commitment to Safety
References
-
Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). Molecules, 26(21), 6435. [Link]
-
Subacute toxicity of a halogenated pyrrole hydroxymethylglutaryl-coenzyme A reductase inhibitor in Wistar rats. (1992). Toxicologic Pathology, 20(4), 544-551. [Link]
-
Reactivity of carboxylic acid derivatives. (2019). YouTube. [Link]
-
Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives | Kaplan MCAT Prep. (2019). YouTube. [Link]
-
Reactivity of carboxylic acid derivatives | Organic chemistry | Khan Academy. (2014). YouTube. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subacute toxicity of a halogenated pyrrole hydroxymethylglutaryl-coenzyme A reductase inhibitor in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Personal protective equipment for handling 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
A Researcher's Guide to Safely Handling 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
Hazard Identification and Risk Assessment: Understanding the Compound
Given its chemical structure—a substituted pyrrole carboxylic acid hydrochloride—we can anticipate a set of potential hazards based on analogous compounds. The pyrrole moiety can be irritating, and the hydrochloride salt renders the compound acidic and potentially corrosive.
Anticipated Hazards:
-
Skin Irritation: Many pyrrole-based compounds are known to cause skin irritation.[1]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1]
-
Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.[1]
-
Corrosivity: As a hydrochloride salt, the compound is acidic and may be corrosive to metals and tissues.[2][3]
Before any handling of this compound, a thorough risk assessment is mandatory. This involves evaluating the specific procedures to be undertaken (e.g., weighing, dissolution, use in a reaction) and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Receiving and Unpacking | - Safety Glasses- Nitrile Gloves | To protect against accidental exposure from a damaged container during transit. |
| Weighing and Aliquoting (Solid) | - Safety Goggles or a Face Shield worn over safety glasses- Lab Coat- Disposable Nitrile Gloves (double-gloving recommended)- N95 Respirator or work in a certified chemical fume hood | To prevent inhalation of fine powder and protect eyes and skin from contact.[4] A face shield is recommended for larger quantities due to the increased risk of splashing.[4] |
| Dissolution and Solution Handling | - Safety Goggles- Lab Coat- Nitrile Gloves | To protect against splashes of the acidic solution. |
| Use in a Chemical Reaction | - Safety Goggles- Lab Coat (flame-retardant if flammable solvents are used)- Appropriate Chemical-Resistant Gloves (consult glove manufacturer's guide for the specific solvents used)- Work in a certified chemical fume hood | To provide comprehensive protection against splashes, spills, and inhalation of vapors, especially when heating or working with other hazardous reagents. |
Safe Handling and Storage: A Step-by-Step Protocol
Adherence to a strict handling and storage protocol is essential for maintaining a safe laboratory environment.
Receiving and Initial Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify: Confirm the label matches the ordered compound.
-
Log: Record the receipt of the chemical in your laboratory's inventory system.
-
Store: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and metals.[5][6] The container should be kept tightly closed.[6]
Weighing and Handling the Solid Compound
This workflow is designed to minimize the risk of inhalation and dermal exposure to the powdered compound.
Caption: Decision workflow for the disposal of chemical waste.
By implementing these comprehensive safety and handling procedures, researchers can confidently and responsibly work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrole, 99%. Retrieved from [Link]
-
Fishel, F. M. (2019, January 3). Personal Protective Equipment for Handling Pesticides. University of Florida IFAS Extension. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Standard Operating Procedure - Hydrochloric acid. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Harvard University Environmental Health & Safety. (2020, May 1). Lab Safety Guideline Hydrochloric Acid. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). Personal Protective Equipment - PPE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Chemicals. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. 4-methyl-1H-pyrrole-2-carboxylic acid | C6H7NO2 | CID 14643173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. scribd.com [scribd.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
- 6. ehs.com [ehs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
